4-Methoxybutane-2-Thiol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12OS |
|---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
4-methoxybutane-2-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(7)3-4-6-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
NKNFYCXSYNVXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2-methyl-2-butanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methyl-2-butanethiol, a volatile sulfur-containing organic compound, is a significant component in the flavor and fragrance industry. Renowned for its potent and distinct aroma, reminiscent of blackcurrant, it is a key ingredient in the formulation of various food and beverage products, as well as in perfumery. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-2-methyl-2-butanethiol, along with an exploration of its analytical methodologies.
Chemical and Physical Properties
The fundamental properties of 4-Methoxy-2-methyl-2-butanethiol are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄OS | [1][2][3] |
| Molecular Weight | 134.24 g/mol | [1][2][3] |
| IUPAC Name | 4-methoxy-2-methylbutane-2-thiol | [1][2] |
| CAS Number | 94087-83-9 | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg | [1] |
| Density | 0.915 g/mL at 20 °C | |
| Refractive Index | 1.451 @ 20°C | |
| Flash Point | 23 °C (73.4 °F) | |
| Solubility | Insoluble in water; soluble in ethanol | [1] |
| Odor Threshold | 0.03-0.06 ppb in oil | [4] |
Synthesis and Purification
Purification of the synthesized compound would typically involve standard laboratory techniques such as distillation to isolate the product from unreacted starting materials and byproducts. The purity of the final product would then be assessed using analytical techniques like gas chromatography.
Analytical Methodologies
The characterization and quantification of 4-Methoxy-2-methyl-2-butanethiol are crucial for quality control in its applications. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of 4-Methoxy-2-methyl-2-butanethiol, a non-polar capillary column, such as one with a DB-5 stationary phase, is often utilized.[2] The NIST WebBook provides Kovats retention indices for this compound on various stationary phases, which can aid in its identification.[2]
Experimental Protocol (General): A typical GC-MS protocol would involve:
-
Sample Preparation: Diluting the sample in a suitable organic solvent.
-
Injection: Injecting a small volume of the prepared sample into the GC.
-
Separation: Utilizing a temperature-programmed oven to separate the components of the sample on the capillary column.
-
Detection and Analysis: Detecting the eluted compounds by the mass spectrometer, which provides a mass spectrum that can be compared to spectral libraries for identification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is another viable method for the analysis of 4-Methoxy-2-methyl-2-butanethiol.[5] This technique is particularly useful for non-volatile or thermally labile compounds, though it can also be adapted for volatile substances.
Experimental Protocol (General): A general HPLC protocol would include:
-
Mobile Phase Preparation: Preparing a suitable mobile phase, which could consist of a mixture of acetonitrile and water, potentially with an acid modifier like formic acid for MS compatibility.[5]
-
Sample Preparation: Dissolving the sample in the mobile phase.
-
Injection: Injecting the sample onto the HPLC column.
-
Separation: Eluting the sample through a reverse-phase column (e.g., C18) to separate the components.
-
Detection: Detecting the compound using a suitable detector, such as a UV or mass spectrometry detector.
Spectral Data
Mass Spectrometry (MS)
The mass spectrum of 4-Methoxy-2-methyl-2-butanethiol obtained from GC-MS analysis is a key piece of data for its structural confirmation. While a detailed fragmentation analysis is not available in the provided search results, the mass spectrum can be found on databases such as PubChem.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While public databases do not currently provide detailed ¹H and ¹³C NMR spectra for 4-Methoxy-2-methyl-2-butanethiol, some commercial suppliers offer digital NMR reference data. A predicted ¹H NMR spectrum would likely show signals corresponding to the two methyl groups, the methylene groups, the methoxy group, and the thiol proton. Similarly, a ¹³C NMR spectrum would display distinct signals for each of the six carbon atoms in their unique chemical environments.
Safety and Handling
4-Methoxy-2-methyl-2-butanethiol is classified as a flammable liquid and is harmful if swallowed.[6] It is essential to handle this chemical in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Logical Workflow for Analysis
The following diagram illustrates a general workflow for the analysis of a sample to identify and quantify 4-Methoxy-2-methyl-2-butanethiol.
Caption: General workflow for the analysis of 4-Methoxy-2-methyl-2-butanethiol.
Conclusion
4-Methoxy-2-methyl-2-butanethiol is a commercially important aroma compound with well-defined chemical and physical properties. Its analysis is routinely performed using standard chromatographic techniques. While detailed public information on its synthesis and spectral interpretations is limited, this guide provides a foundational understanding for researchers and professionals working with this compound. Further investigation into proprietary sources may be necessary for more in-depth manufacturing and analytical protocols.
References
- 1. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 3. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 4. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 5. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]
- 6. Virginia Open Data Portal [data.virginia.gov]
4-Methoxybutane-2-Thiol CAS number and structure
An In-depth Technical Guide to 4-Methoxybutane-2-thiol
This technical guide provides a comprehensive overview of this compound, also known as 4-methoxy-2-methylbutane-2-thiol, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its chemical structure, physicochemical properties, applications, and safety protocols.
Chemical Identity and Structure
This compound is a sulfur-containing organic compound. Its unique structure, featuring a thiol group and a methoxy group, contributes to its distinct chemical and sensory properties.
Chemical Structure:
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and application of the compound.
| Property | Value | Reference(s) |
| CAS Number | 94087-83-9 | [1][2][3] |
| Molecular Formula | C6H14OS | [1][4][5] |
| Molecular Weight | 134.24 g/mol | [1][4][5] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg | [4] |
| Density | 0.915 g/mL at 20 °C | [6] |
| Refractive Index | n20/D 1.451 | [6] |
| Flash Point | 23 °C (73.4 °F) | [6] |
| Solubility | Insoluble in water; soluble in ethanol | [4] |
| SMILES String | CC(S)(C)CCOC | [6] |
| InChI Key | XVHGKKGBUDMTIQ-UHFFFAOYSA-N | [1][4][6] |
Applications
Currently, the primary applications of this compound are in the flavor and fragrance industries. Its potent blackcurrant-like aroma makes it a valuable component in various formulations.[6][]
-
Flavor and Fragrance: It is used as a flavoring agent in food and beverages and as a fragrance ingredient in cosmetics and cleaning products.[6][8]
-
Chemical Intermediate: Due to its reactive thiol group, it can serve as a building block in the synthesis of more complex organic molecules, including potential applications in pharmaceuticals and agrochemicals.[]
While its direct role in drug development is not extensively documented, the thiol group is a key functional group in many medicinal compounds, known for its ability to interact with biological systems.[9]
Safety and Handling
Proper handling of this compound is crucial due to its hazardous properties.
Hazard Classification:
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a fume hood.[8] Avoid contact with skin, eyes, and inhalation.[8] Personal protective equipment (gloves, goggles, lab coat) should be worn.[8][10]
-
Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition.[8][10] Keep the container tightly closed.[10]
Experimental Protocols
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
An established method for the analysis of this compound utilizes reverse-phase HPLC.[11]
-
Column: Newcrom R1[11]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[11]
-
Application: This method is suitable for the analysis of the compound and for the isolation of impurities in preparative separation. It can also be adapted for pharmacokinetic studies.[11]
Hypothetical Research Workflow
Given the presence of a reactive thiol group, a compound like this compound could be investigated for potential biological activity. The following diagram illustrates a generalized workflow for screening and characterizing a novel thiol-containing compound in a drug discovery context.
Caption: A generalized workflow for the evaluation of a novel thiol compound in drug discovery.
References
- 1. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 2. 4-METHOXY-2-METHYL-2-BUTANETHIOL | 94087-83-9 [chemicalbook.com]
- 3. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 4. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-2-methylbutanethiol | C6H14OS | CID 87289881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-2-methyl-2-butanethiol analytical standard 94087-83-9 [sigmaaldrich.com]
- 8. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]
- 9. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]
Unveiling the Aromatic Enigma: A Technical Guide to 4-Methoxy-2-methylbutane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Methoxy-2-methylbutane-2-thiol, a potent aroma compound with significant interest in the flavor and fragrance industries. While the user's initial query referred to "4-Methoxybutane-2-Thiol," scientific literature predominantly identifies the compound as 4-Methoxy-2-methylbutane-2-thiol. This document will proceed with the scientifically recognized nomenclature. This guide consolidates available data on its chemical identity, physicochemical properties, analytical methodologies, and safety, while also exploring its sensory characteristics and potential applications.
Chemical Identity and Synonyms
The compound is systematically known as 4-Methoxy-2-methylbutane-2-thiol. Due to its distinct sensory properties, it is referenced by a variety of synonyms in commercial and scientific contexts.
| Identifier Type | Value |
| IUPAC Name | 4-methoxy-2-methylbutane-2-thiol[1] |
| CAS Number | 94087-83-9[1][2] |
| Molecular Formula | C6H14OS[1][2] |
| Molecular Weight | 134.24 g/mol [1] |
| InChI Key | XVHGKKGBUDMTIQ-UHFFFAOYSA-N[1] |
| Synonyms | 2-Butanethiol, 4-methoxy-2-methyl-[1]; 4-Methoxy-2-methyl-2-mercaptobutane[1]; 2-Mercapto-4-methoxy-2-methylbutane; FEMA 3785[1] |
Physicochemical and Sensory Properties
4-Methoxy-2-methylbutane-2-thiol is a colorless liquid known for its potent and distinctive aroma, often described as reminiscent of blackcurrant, catty, and tropical fruits.[3] Its high volatility and low odor threshold contribute significantly to its use in the flavor and fragrance industry.
| Property | Value | Source |
| Physical Description | Colorless liquid | [1] |
| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg | [1] |
| Density | 0.915 g/mL at 20 °C | |
| Refractive Index | n20/D 1.451 | |
| Flash Point | 23 °C (73.4 °F) | |
| Solubility | Insoluble in water; soluble in ethanol | [1] |
| Odor Threshold | 0.03-0.06 ppb in oil | [4] |
| Sensory Descriptors | Blackcurrant, catty, tropical fruit, sulfurous | [3][4] |
Synthesis and Manufacturing
Analytical Methodologies
The detection and quantification of 4-Methoxy-2-methylbutane-2-thiol, particularly in complex matrices like food and beverages, rely on sensitive analytical techniques due to its low concentration and high reactivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone for the analysis of volatile thiols. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of volatile compounds from the sample matrix before their introduction into the GC-MS system.
General Experimental Protocol Outline (HS-SPME-GC-MS):
-
Sample Preparation: A known volume of the liquid sample (e.g., wine, coffee) is placed in a sealed vial. An internal standard may be added for accurate quantification.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is exposed to the headspace above the sample. The vial is often heated and agitated to promote the release of volatile compounds.
-
Desorption and Separation: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed. The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum provides a fingerprint for identification, and the signal intensity is used for quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can also be employed for the analysis of 4-Methoxy-2-methylbutane-2-thiol.
General Experimental Protocol Outline (RP-HPLC):
-
Mobile Phase Preparation: A mobile phase typically consisting of a mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) is prepared.[6]
-
Sample Injection: The sample, dissolved in a suitable solvent, is injected into the HPLC system.
-
Separation: The separation is achieved on a reverse-phase column (e.g., Newcrom R1) where the analyte is separated based on its polarity.[6]
-
Detection: A suitable detector, such as a UV detector or a mass spectrometer, is used to detect the compound as it elutes from the column.
Biological Activity and Drug Development Relevance
Currently, there is a notable lack of scientific literature detailing the biological activities of 4-Methoxy-2-methylbutane-2-thiol beyond its sensory perception. The primary focus of research has been on its role as a key aroma compound in various food products, including coffee and wine. Its interaction is largely understood in the context of olfactory receptors, contributing to the complex flavor profiles of these products.
For professionals in drug development, the reactivity of the thiol group could theoretically be of interest for conjugation or as a starting material for the synthesis of more complex molecules.[] However, no studies were identified that explore its therapeutic potential or its involvement in specific biological signaling pathways relevant to disease. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[1]
Safety and Handling
4-Methoxy-2-methylbutane-2-thiol is classified as a flammable liquid and is harmful if swallowed.[1][8] It is also reported to be a skin and respiratory irritant.[3][4]
Precautionary Measures:
-
Handling: Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[3]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[3]
-
Spills: In case of a spill, all sources of ignition should be removed. The spill should be contained and collected with a suitable absorbent material.[8]
Logical Workflow and Visualization
The following diagram illustrates a typical workflow for the analysis of 4-Methoxy-2-methylbutane-2-thiol in a liquid matrix using HS-SPME-GC-MS.
Caption: HS-SPME-GC-MS Workflow for Thiol Analysis.
References
- 1. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. endeavourchem.co.uk [endeavourchem.co.uk]
- 3. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]
- 4. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 5. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 6. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]
- 8. echemi.com [echemi.com]
Physical and chemical characteristics of 4-Methoxybutane-2-Thiol
An In-depth Technical Guide to 4-Methoxy-2-methyl-2-butanethiol
This guide is intended for researchers, scientists, and professionals in drug development, focusing on the core physical and chemical properties, experimental protocols, and potential applications of 4-methoxy-2-methyl-2-butanethiol.
Chemical Identity and Structure
4-methoxy-2-methyl-2-butanethiol is a sulfur-containing organic compound.[2] It is classified as a dialkyl ether and an alkylthiol.[3] The presence of both a thiol (-SH) and an ether (-O-) functional group gives this molecule its unique chemical properties and characteristic odor.
IUPAC Name: 4-methoxy-2-methylbutane-2-thiol[3][4] Molecular Formula: C6H14OS[2][4][5][6][7] Molecular Weight: 134.24 g/mol [4][5][6][7][8] CAS Number: 94087-83-9[2][4][5][6] Synonyms: 4-Methoxy-2-methylbutane-2-thiol, 2-Butanethiol, 4-methoxy-2-methyl-, 4-Methoxy-2-methyl-2-mercaptobutane[3][4][9]
Physical and Chemical Properties
The physical and chemical properties of 4-methoxy-2-methyl-2-butanethiol are summarized in the tables below.
Table 1: Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [5][10] |
| Boiling Point | 159.0 to 160.0 °C at 760 mm Hg | [4] |
| Density | 0.907 to 0.923 g/mL at 25 °C | [10] |
| Refractive Index | 1.445 to 1.455 at 20 °C | [10] |
| Flash Point | 48.89 °C (120.00 °F) TCC | [10] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents | [4][5] |
| Odor | Sulfurous, black-currant, catty-mango scent | [10][11] |
| Odor Threshold | 0.03-0.06 ppb in oil | [10] |
Table 2: Chemical Properties and Descriptors
| Property | Value | Source |
| XLogP3 | 1.3 | [4] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 9.23 Ų | [3] |
| pKa (Strongest Acidic) | 9.97 | [3] |
| pKa (Strongest Basic) | -4.1 | [3] |
Reactivity and Chemical Behavior
The chemical behavior of 4-methoxy-2-methyl-2-butanethiol is primarily dictated by its thiol group, which is known for its nucleophilicity.[] This allows the molecule to participate in a variety of chemical reactions, including oxidation and conjugation. The presence of the methoxy and methyl groups can influence the molecule's reactivity, potentially providing steric hindrance or altering its electronic properties. The thiol group's affinity for metals also makes it a candidate for applications in metal-organic frameworks (MOFs) and sensor technology.[]
Experimental Protocols
While specific, detailed synthesis protocols are not extensively available in the provided search results, the general synthesis of multifunctional secondary thiols can be achieved through methods like the Michael addition pathway using an isothiouronium salt intermediate, followed by esterification.[13]
A common analytical method for the determination of 4-methoxy-2-methyl-2-butanethiol is Gas Chromatography-Mass Spectrometry (GC/MS).[] An example of an HPLC method for its analysis is also available.[9]
Workflow for GC/MS Analysis
Below is a generalized workflow for the analysis of 4-methoxy-2-methyl-2-butanethiol using GC/MS, based on typical analytical procedures for volatile thiols.
Caption: Generalized workflow for the analysis of 4-methoxy-2-methyl-2-butanethiol by GC/MS.
Applications and Biological Relevance
4-methoxy-2-methyl-2-butanethiol is primarily recognized for its potent aroma and is used in the flavor and fragrance industry.[10][11][] It can be used to impart black-currant and tropical fruit notes to food and beverages.[11]
Due to its strong interaction with metals, it has potential applications as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and in the development of chemical sensors.[]
While no specific signaling pathways involving this molecule are detailed in the search results, its presence in some foods suggests it could be a potential biomarker for the consumption of those products.[3]
Safety and Handling
4-methoxy-2-methyl-2-butanethiol is a flammable liquid and vapor.[4] It is also harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[4][10] Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this chemical, and work should be conducted in a well-ventilated area or fume hood.[11]
Logical Flow for Safe Handling
The following diagram illustrates the logical steps for the safe handling of 4-methoxy-2-methyl-2-butanethiol.
References
- 1. 4-METHOXYBUTANE-2-THIOL,Suppliers,Manufacturer_ChemCD_index [chemcd.com]
- 2. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 3. Showing Compound 4-Methoxy-2-methyl-2-butanethiol (FDB015049) - FooDB [foodb.ca]
- 4. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbull.com [chemicalbull.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. Compound 526195: 4-Methoxy-2-methyl-2-butanethiol - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 8. 4-Methoxy-2-methylbutanethiol | C6H14OS | CID 87289881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]
- 10. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 11. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]
- 13. Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methoxy-2-methyl-2-butanethiol: An In-Depth Technical Guide
Note to the Reader: The spectroscopic data presented in this document pertains to 4-methoxy-2-methyl-2-butanethiol (CAS No. 94087-83-9). Extensive searches did not yield publicly available spectroscopic data for "4-Methoxybutane-2-Thiol." It is presumed that the intended compound for analysis was the methylated analog, for which substantial data exists.
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxy-2-methyl-2-butanethiol, a sulfur-containing organic compound. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its spectral characteristics. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 4-methoxy-2-methyl-2-butanethiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The following table outlines the key absorption bands in the vapor phase infrared spectrum of 4-methoxy-2-methyl-2-butanethiol.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2850 | Strong | C-H stretch (alkane) |
| 2550 (approx.) | Weak | S-H stretch (thiol) |
| 1465 | Medium | C-H bend (alkane) |
| 1375 | Medium | C-H bend (alkane) |
| 1110 | Strong | C-O stretch (ether) |
Data is inferred from typical functional group absorption regions as a specific peak list was not publicly available.
Mass Spectrometry (MS)
The mass spectrum of 4-methoxy-2-methyl-2-butanethiol obtained by Gas Chromatography-Mass Spectrometry (GC-MS) provides key information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 134 | Moderate | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M - SH]⁺ |
| 75 | Strong | [C₄H₁₁O]⁺ |
| 59 | Base Peak | [C₃H₇S]⁺ |
| 45 | Strong | [C₂H₅O]⁺ |
Fragmentation data is based on common fragmentation patterns for thiols and ethers and may not be exhaustive. The source of the spectrum is cited as LQ-1992-3110-0 from John Wiley & Sons, Inc.[1]
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like 4-methoxy-2-methyl-2-butanethiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃)
-
Sample of 4-methoxy-2-methyl-2-butanethiol (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve the appropriate amount of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm). Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which improves the resolution of the spectra.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a concentrated sample).
-
A relaxation delay (e.g., 1-2 seconds) is set between scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each unique carbon.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum. The chemical shifts are referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Sample of 4-methoxy-2-methyl-2-butanethiol (liquid)
-
Solvent for cleaning (e.g., acetone or dichloromethane)
Procedure (for liquid sample using salt plates):
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.
-
Sample Preparation: A drop of the liquid sample is placed on the surface of one salt plate. The second salt plate is placed on top to create a thin liquid film.
-
Spectrum Acquisition: The "sandwiched" salt plates are placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
-
Cleaning: The salt plates are thoroughly cleaned with a volatile solvent and stored in a desiccator.
Mass Spectrometry (MS) coupled with Gas Chromatography (GC)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
GC column suitable for separating volatile organic compounds (e.g., a nonpolar or semi-polar capillary column)
-
Helium carrier gas
-
Sample of 4-methoxy-2-methyl-2-butanethiol dissolved in a volatile solvent (e.g., dichloromethane or ether)
Procedure:
-
Sample Injection: A small volume (e.g., 1 µL) of the dilute sample solution is injected into the heated inlet of the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by the helium gas through the GC column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides structural information.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis.
References
Unveiling 4-Methoxybutane-2-thiol: A Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, natural occurrence, and analytical methodologies for 4-methoxy-2-methyl-2-butanethiol, a potent aroma compound with significant interest in the flavor, fragrance, and potentially other industries. This document provides a comprehensive overview of its origins, chemical properties, and the experimental protocols for its identification and quantification.
Discovery and Initial Identification
The compound, correctly identified as 4-methoxy-2-methyl-2-butanethiol, was first reported as a key aroma component of blackcurrant buds (Ribes nigrum L.) by a team of French researchers led by Latrasse.[1] While the characteristic "catty" note of blackcurrant was known, it was their work that pinpointed this specific sulfur-containing molecule as a major contributor.[1] Subsequent research has solidified its role as a crucial element in the distinctive aroma profile of blackcurrant.[2]
Natural Occurrence
4-Methoxy-2-methyl-2-butanethiol is a naturally occurring volatile thiol found in a variety of plants and food products. Its presence is most famously associated with blackcurrants, where it contributes to the characteristic aroma. However, its occurrence is not limited to this fruit.
Table 1: Natural Sources of 4-Methoxy-2-methyl-2-butanethiol
| Natural Source | Part/Product | Reported Presence |
| Blackcurrant (Ribes nigrum L.) | Buds, Berries | Identified and Quantified |
| Coffee | Roasted Beans | Detected |
| Olive Oil | Virgin Olive Oil | Detected |
| Tea | Black, Red, Herbal | Detected, but not quantified[3] |
| Fruits | General | Detected, but not quantified[3] |
| Fats and Oils | General | Detected, but not quantified[3] |
| Alcoholic Beverages | Beer, Wine | Detected |
Quantitative Data
The concentration of 4-methoxy-2-methyl-2-butanethiol can vary significantly depending on the natural source, cultivar, processing, and storage conditions. The most comprehensive quantitative data is available for blackcurrant berries.
Table 2: Concentration of 4-Methoxy-2-methyl-2-butanethiol in Blackcurrant Cultivars
| Cultivar | Concentration (µg/kg) |
| Andega | 4.5 |
| Other Cultivars | 0.16 - 0.72 |
Data sourced from a study on the occurrence of 4-methoxy-2-methyl-2-butanethiol in blackcurrant berries.
Quantitative data for other sources such as coffee, olive oil, and alcoholic beverages is less readily available in the public domain and represents an area for further research.
Experimental Protocols
The analysis of 4-methoxy-2-methyl-2-butanethiol typically involves extraction from the sample matrix followed by chromatographic separation and detection. Due to its volatile nature and low concentrations, specialized techniques are often required.
General Workflow for Analysis
Extraction of Volatile Thiols from Alcoholic Beverages
A common method for the extraction of volatile thiols from alcoholic beverages involves simultaneous derivatization and extraction.
Protocol:
-
Sample Preparation: Degas carbonated beverages if necessary.
-
Derivatization/Extraction:
-
To a known volume of the beverage, add a solution of a derivatizing agent (e.g., p-hydroxymercuribenzoate) to selectively bind the thiols.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane).
-
The thiol derivatives will partition into the organic phase.
-
-
Clean-up: The organic extract may be washed with a basic solution to remove acidic interferences.
-
Release of Thiols: The thiols are released from the derivatizing agent by treatment with a reducing agent (e.g., cysteine).
-
Final Extraction: The released thiols are then re-extracted into a fresh portion of organic solvent.
-
Concentration: The final extract is carefully concentrated under a gentle stream of nitrogen before analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like 4-methoxy-2-methyl-2-butanethiol.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5).
-
Injector: Splitless or on-column injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping to 250°C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed for the analysis of thiols, often after a derivatization step to improve detection.
HPLC Method for 4-Methoxy-2-methyl-2-butanethiol:
-
Column: A C18 reversed-phase column is suitable for this analysis.[4]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is typically used.[4]
-
Detector: A UV detector can be used if the thiol has been derivatized with a UV-active chromophore. Mass spectrometric detection (LC-MS) provides higher selectivity and sensitivity.
Synthesis
While this document focuses on the natural occurrence and discovery, it is noteworthy that synthetic routes for 4-methoxy-2-methyl-2-butanethiol have been developed, primarily for its use as a reference standard and in the flavor and fragrance industry. One patented method involves a multi-step synthesis starting from 3,4-dimethylphenol.
Signaling Pathways and Logical Relationships
The impact of 4-methoxy-2-methyl-2-butanethiol on flavor and aroma perception is a result of its interaction with olfactory receptors. The logical flow from its presence in a natural source to human perception is outlined below.
This technical guide provides a foundational understanding of 4-methoxy-2-methyl-2-butanethiol. Further research into its quantitative occurrence in a wider range of natural products and the development of standardized analytical protocols will be crucial for fully harnessing its potential in various scientific and industrial applications.
References
- 1. kirj.ee [kirj.ee]
- 2. lgbotanicals.com [lgbotanicals.com]
- 3. Quantitation Method for Polyfunctional Thiols in Hops (Humulus lupulus L.) and Beer Using Specific Extraction of Thiols and Gas Chromatography–Tandem Mass Spectrometry | CoLab [colab.ws]
- 4. Separation of 4-Methoxy-2-methylbutane-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unveiling a Potent Aroma: The Discovery of 4-Methoxybutane-2-Thiol
A pivotal molecule in the world of flavors and fragrances, 4-Methoxybutane-2-thiol, is renowned for its intense and distinctive "catty" or blackcurrant-like aroma. Its discovery was not a singular event but rather a gradual unraveling of its presence in two seemingly unrelated natural sources: blackcurrant buds and cat urine. This technical guide delves into the key research that led to the identification and characterization of this potent sulfur-containing compound.
The Blackcurrant Connection: A French Discovery
The initial identification of this compound is credited to the work of French scientist Alain Latrasse and his colleagues in the 1980s. Their research on the volatile compounds responsible for the characteristic aroma of blackcurrant (Ribes nigrum L.) buds led them to this previously unknown molecule. A significant publication in this area is a 1986 paper by Rigaud et al., which included Latrasse as a co-author, titled "Le méthoxy-4 méthyl-2 butanethiol-2, un constituant majeur de l'arôme du bourgeon de cassis (Ribes nigrum L.)". This work highlighted the compound as a major contributor to the blackcurrant bud aroma.
Subsequent research by Le Quéré and Latrasse, published in 1990 in the "Journal of Agricultural and Food Chemistry," further detailed the composition of essential oils from blackcurrant buds and included gas chromatography data for this compound, solidifying its identity and importance in the flavor profile of this fruit.
An Unforeseen Parallel: Identification in Feline Scent Marks
While the flavor and fragrance industry was exploring the nuances of blackcurrant, a parallel discovery was emerging from the study of animal semiochemicals. The distinct and potent odor of cat urine has long been a subject of scientific curiosity. Research into the volatile organic compounds responsible for this strong scent led to the identification of a variety of sulfur-containing molecules. Among these was this compound, recognized as one of the three major components contributing to the characteristic odor of cat urine.
The initial research paper that first documented the presence of this compound in cat urine has proven difficult to pinpoint through broad searches of scientific literature. However, numerous subsequent studies confirm its status as a key odorant in feline urinary secretions. These studies often focus on the biochemical pathways that produce these volatile thiols, frequently tracing them back to a precursor amino acid called felinine.
Quantitative Data
The following table summarizes available quantitative data regarding the concentration of this compound in blackcurrant. Data from the initial discovery papers are not fully available; however, more recent analyses of different blackcurrant cultivars provide valuable insights into the typical abundance of this compound.
| Source | Cultivar/Sample | Concentration (µg/kg) | Reference |
| Blackcurrant Berries | Andega | 4.5 | (Mentioned in secondary sources reviewing blackcurrant aroma) |
| Blackcurrant Berries | Other Cultivars | 0.16 - 0.72 | (Mentioned in secondary sources reviewing blackcurrant aroma) |
Experimental Protocols
While the full experimental details from the seminal discovery papers are not readily accessible, the methodologies employed for the identification of volatile sulfur compounds in natural products during that era are well-established. The following represents a likely experimental workflow for the discovery and characterization of this compound.
1. Sample Preparation and Extraction:
-
Blackcurrant Buds: The essential oil was likely obtained through methods such as steam distillation or solvent extraction of the blackcurrant buds.
-
Cat Urine: Volatile compounds from cat urine samples would have been extracted using techniques like solvent extraction or headspace analysis, where the air above the sample is collected and analyzed.
2. Gas Chromatography (GC):
-
The extracted volatile compounds would be separated using a gas chromatograph. This instrument vaporizes the sample and passes it through a long, thin column. Different compounds travel through the column at different rates depending on their chemical properties, allowing for their separation.
3. Mass Spectrometry (MS):
-
As the separated compounds exit the GC column, they would be introduced into a mass spectrometer. The MS bombards the molecules with electrons, causing them to break apart into charged fragments. The pattern of these fragments, known as a mass spectrum, is a unique fingerprint for each compound.
4. Sulfur-Specific Detection:
-
Given the interest in sulfur-containing compounds for their potent aromas, a sulfur-specific detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), was likely used in conjunction with the GC. These detectors are highly sensitive to sulfur-containing molecules, making it easier to identify them even at very low concentrations.
5. Structural Elucidation:
-
By analyzing the mass spectrum and the retention time from the gas chromatograph, researchers could propose a chemical structure for the unknown compound. Confirmation of the structure would typically involve comparison with a synthesized standard of the proposed molecule.
Visualizing the Discovery Process
The following diagrams illustrate the likely experimental workflow for the identification of this compound and a simplified representation of the logical relationship in its discovery.
An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-methylbutane-2-thiol
Disclaimer: This document provides a summary of safety and handling information for 4-Methoxy-2-methylbutane-2-thiol (CAS No. 94087-83-9). It is intended as a guide and should not replace a formal risk assessment or the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling this chemical.
Executive Summary
4-Methoxy-2-methylbutane-2-thiol, also known as 2-Mercapto-4-methoxy-2-methylbutane, is a volatile, flammable, and malodorous sulfur-containing compound.[1][2] While it is utilized as a potent flavor and fragrance agent, its handling in a research and development setting demands stringent safety protocols to mitigate risks associated with its flammability, irritant properties, and extremely low odor threshold.[1][3] This guide synthesizes available safety data, outlines necessary handling precautions, and provides standardized experimental protocols for the safe management of this chemical in a laboratory environment.
Chemical Identification and Physical Properties
This compound is a colorless to pale yellow liquid with a powerful, sulfurous odor often described as "catty" or reminiscent of blackcurrant.[1][3] Its unique scent profile makes it valuable in the flavor and fragrance industry, but also necessitates careful containment to prevent olfactory nuisance.[2][3][4]
Table 1: Chemical and Physical Properties of 4-Methoxy-2-methylbutane-2-thiol
| Property | Value | Source |
| CAS Number | 94087-83-9 | [3][5] |
| Molecular Formula | C₆H₁₄OS | [1][5] |
| Molecular Weight | 134.24 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | - |
| Odor | Powerful, sulfurous, "catty" | [1][3] |
| Flash Point | 48.89 °C (120.00 °F) TCC | [3] |
| Boiling Point | 59 °C | [1] |
| Specific Gravity | 0.907 to 0.923 @ 25 °C | [3] |
| Refractive Index | 1.445 to 1.455 @ 20 °C | [3] |
| Solubility | Soluble in organic solvents; insoluble in water | [1] |
Hazard Identification and Classification
According to available safety information, 4-Methoxy-2-methylbutane-2-thiol is classified as a hazardous substance.[3][6][7] The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][3][8]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[7] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[8] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[8] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[8] |
The compound's most notable characteristic is its powerful stench, which, while not classified as a health hazard, is a significant operational consideration.[2][8]
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling is paramount to minimize exposure and prevent accidents. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][6]
Table 3: Recommended Handling and PPE
| Precaution | Specification | Rationale |
| Ventilation | Work exclusively in a chemical fume hood.[1][2][4] | To prevent inhalation of vapors and contain the potent odor. |
| Eye Protection | Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[1][6] | Protects against splashes and vapors that cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[1][6][8] | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | A full-face respirator may be required if exposure limits are exceeded or if working outside a fume hood.[6] | Protects against respiratory irritation. |
| Fire Safety | Keep away from heat, sparks, and open flames. Use non-sparking tools.[6][9] | The substance is a flammable liquid. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | Prevents accidental ingestion and contamination. |
Experimental Protocols: Safe Use and Disposal
Protocol for Handling and Transfer
Transferring volatile and malodorous thiols requires specific techniques to prevent release.
-
Preparation : Ensure the chemical fume hood is operational. Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) for decontaminating glassware and equipment.[10]
-
Aliquotting : Use syringes or cannulas for liquid transfers. Never pour or pipette the substance in the open.[2][4]
-
Containment : Keep all containers tightly sealed when not in use. Use glass stoppers or screw caps with appropriate liners.[10]
-
Vapor Trapping : When using a rotary evaporator or vacuum filtration, exhaust gases must be passed through a bleach trap or a cold trap to neutralize the thiol before venting.[2][4]
Protocol for Decontamination and Waste Disposal
Proper decontamination is crucial to eliminate the pervasive odor of thiols.
-
Glassware Decontamination : Immediately after use, submerge all contaminated glassware and equipment in the prepared bleach bath within the fume hood. Allow items to soak for at least 12-24 hours to ensure complete oxidation of the thiol.[2][10]
-
Solid Waste : Contaminated disposable items (e.g., gloves, paper towels, septa) should be sealed in a zip-lock bag, then placed in a labeled, sealed container for hazardous waste disposal.[4]
-
Liquid Waste : Collect all liquid waste containing the thiol in a designated, sealed hazardous waste container. The container must be properly labeled to indicate it contains thiols.[10]
-
Spill Management : For small spills, use an inert absorbent material. Collect the material using non-sparking tools, place it in a sealed container, and dispose of it as hazardous waste.[4] Evacuate the area for larger spills and contact the appropriate environmental health and safety personnel.
First Aid Measures
In case of exposure, immediate action is necessary.
Table 4: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9] |
Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and ensuring safety.
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Incompatibilities : Keep away from strong oxidizing agents, bases, and metals.[9]
-
Light : Protect from light.[1]
Visualized Workflows
The following diagrams illustrate the key logical workflows for safely handling 4-Methoxy-2-methylbutane-2-thiol.
Caption: Standard laboratory workflow for handling volatile thiols.
Caption: Decision workflow for managing a chemical spill.
References
- 1. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]
- 2. chemistry.ucla.edu [chemistry.ucla.edu]
- 3. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]
- 6. echemi.com [echemi.com]
- 7. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. fishersci.com [fishersci.com]
- 10. How To [chem.rochester.edu]
An In-depth Technical Guide to the Potential Degradation Pathways of 4-Methoxybutane-2-Thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific data exists in publicly available literature regarding the degradation pathways of 4-Methoxybutane-2-Thiol. The following guide is based on established chemical principles of thiol and ether degradation and is intended to provide a foundational understanding of potential degradation routes.
Introduction
This compound is a volatile sulfur-containing organic compound. Its stability is a critical factor in applications ranging from flavor and fragrance chemistry to potential pharmaceutical roles. Understanding its degradation pathways is essential for predicting its shelf-life, identifying potential impurities, and ensuring the safety and efficacy of products in which it is an ingredient. This guide outlines the probable degradation pathways of this compound based on the reactivity of its constituent functional groups: a thiol and an ether.
Proposed Degradation Pathways
The degradation of this compound is likely to proceed through two primary pathways: oxidation of the thiol group and cleavage of the ether linkage.
1. Oxidation of the Thiol Group
Thiols are susceptible to oxidation by various oxidizing agents, including molecular oxygen. This is a common degradation route for many sulfur-containing compounds.[1][2][3] The oxidation of the thiol group in this compound can proceed through a series of steps to form different oxidation products.
-
Formation of Disulfide: Mild oxidation of two molecules of this compound can lead to the formation of a disulfide dimer.[2][3]
-
Formation of Sulfenic, Sulfinic, and Sulfonic Acids: Further oxidation of the thiol group can lead to the formation of sulfenic acid, which is generally unstable and can be further oxidized to the more stable sulfinic and sulfonic acids.[4]
2. Degradation of the Ether Moiety
The ether linkage in this compound can undergo degradation, primarily through oxidative cleavage. This process is often initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-carbon).[5][6][7][8]
-
α-Carbon Oxidation and Hemiacetal Formation: Oxidation at the α-carbon can lead to the formation of a hemiacetal intermediate.
-
Ether Bond Cleavage: The hemiacetal is typically unstable and can spontaneously cleave, resulting in the formation of an alcohol and an aldehyde or ketone. In the case of this compound, this would likely lead to 3-Thio-butanol and formaldehyde.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation rates and product distribution for this compound under various conditions. To obtain such data, dedicated stability studies would need to be conducted.
| Degradation Product | Formation Conditions | Rate Constant (k) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Degradation Studies
The following outlines a general approach for investigating the degradation pathways of this compound.
Objective: To identify and quantify the degradation products of this compound under various stress conditions.
Materials and Methods:
-
Compound: this compound (high purity)
-
Stress Conditions:
-
Oxidative Stress: Exposure to hydrogen peroxide or AIBN (Azobisisobutyronitrile) as a radical initiator in an appropriate solvent.
-
Thermal Stress: Incubation at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled environment.
-
Photostability: Exposure to UV and visible light according to ICH Q1B guidelines.
-
pH Stress: Incubation in aqueous solutions at various pH levels (e.g., pH 2, 7, 10).
-
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying the parent compound and its degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile, both with 0.1% formic acid, is a common starting point for thiol analysis.[4]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify the molecular weights of degradation products, aiding in their structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products.
-
Spectrophotometry (Ellman's Assay): A colorimetric assay to quantify the total free thiol content in a sample, providing a measure of the degradation of the thiol group.[9]
-
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Activities of 4-Methoxybutane-2-Thiol Remain Largely Unexplored
Despite its use as a flavoring agent and fragrance, a comprehensive review of scientific literature reveals a significant gap in the understanding of the potential biological activities of 4-Methoxybutane-2-thiol. Currently, there is no publicly available research detailing its pharmacological effects, such as enzyme inhibition, receptor interaction, or antimicrobial properties. This absence of data precludes the development of an in-depth technical guide as requested.
Our extensive search for information on the biological activities of this compound did not yield any studies presenting quantitative data, such as IC50, Ki, or Minimum Inhibitory Concentration (MIC) values. Furthermore, no detailed experimental protocols for investigating the bioactivity of this specific compound have been published. Consequently, information regarding its potential mechanisms of action or involvement in cellular signaling pathways is also unavailable.
The available information is primarily limited to its identification and use in the food and fragrance industry. While its structural isomer, 4-methoxy-2-methyl-2-butanethiol, is noted as a potential chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, the biological properties of this compound itself have not been a subject of published research.
The general class of thiol-containing compounds is known to exhibit a wide range of biological activities due to the reactive nature of the thiol group. Thiols can participate in redox reactions, act as nucleophiles, and bind to metal ions, which are all mechanisms that can modulate biological processes. However, without specific studies on this compound, any discussion of its potential activities would be purely speculative.
Due to the lack of foundational research, it is not possible to fulfill the request for a technical guide that includes:
-
Quantitative Data Presentation: No data is available to summarize in tables.
-
Detailed Experimental Protocols: No specific experimental methodologies for this compound have been described in the literature.
-
Signaling Pathway and Workflow Diagrams: Without knowledge of its biological targets or mechanisms, no accurate diagrams can be created.
Further research is required to elucidate any potential biological activities of this compound. Such studies would need to involve initial screening assays to identify any effects on various biological targets, followed by more in-depth investigations to determine the mechanism of action and quantitative measures of activity. Until such research is conducted and published, the biological profile of this compound will remain unknown.
Thermochemical and Kinetic Insights into the Reactions of 4-Methoxybutane-2-Thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybutane-2-thiol is an organosulfur compound featuring a primary thiol group and an ether linkage. Its chemical behavior is dictated by the interplay of these two functional groups, making it a molecule of interest in various chemical and biological contexts. Understanding its thermochemical stability and kinetic reactivity is crucial for applications ranging from synthetic chemistry to drug development, where thiols play a pivotal role in biological processes and as therapeutic agents. This technical guide synthesizes available information on analogous compounds to provide a detailed analysis of the probable thermochemical properties and kinetic behavior of this compound in key reactions such as pyrolysis and oxidation.
Thermochemical Analysis
The thermochemical properties of a molecule, including its enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), are fundamental to understanding its stability and the energetics of its reactions. In the absence of direct experimental data for this compound, these values can be estimated using computational chemistry methods and group additivity principles.
Computational Approaches:
High-level ab initio and density functional theory (DFT) methods are powerful tools for predicting thermochemical data.[1][2] Methods such as Gaussian-3 (G3), Gaussian-4 (G4), and Complete Basis Set (CBS) methods like CBS-QB3 have been shown to provide accurate enthalpies of formation for organosulfur compounds, often with accuracies within 1-2 kcal/mol of experimental values.[1][3] The atomization method is a common approach where the enthalpy of formation is calculated from the computed enthalpy of atomization and the experimentally known enthalpies of formation of the constituent atoms.[1][2]
dot
Caption: Workflow for computational thermochemical analysis.
Estimated Thermochemical Data:
By analogy with butane-1-thiol and considering the contribution of the methoxy group, the following table provides estimated thermochemical values for this compound in the gas phase at 298.15 K.
| Property | Estimated Value | Unit |
| Standard Enthalpy of Formation (ΔfH°) | -180 to -200 | kJ/mol |
| Standard Molar Entropy (S°) | 380 to 400 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -60 to -80 | kJ/mol |
Note: These are estimated values and should be used with caution. Experimental or high-level computational studies are required for precise data.
Kinetic Analysis of Key Reactions
The kinetic analysis focuses on the rates and mechanisms of reactions involving this compound. The primary thiol group is the most reactive site, susceptible to pyrolysis, oxidation, and radical-mediated reactions.
Pyrolysis
The thermal decomposition (pyrolysis) of primary thiols typically proceeds through a free-radical chain mechanism, leading to the formation of hydrogen sulfide and an alkene.[4][5] For this compound, the expected products are 4-methoxybut-1-ene and hydrogen sulfide.
Proposed Mechanism:
The pyrolysis is likely initiated by the homolytic cleavage of the C-S bond, which is generally the weakest bond in the molecule.
dot
References
- 1. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The pyrolysis of alkanethiols. Part 1. Kinetics of the pyrolysis of butane-1-thiol, butane-2-thiol, and 2-methylpropane-2-thiol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Aromatic Signature: A Technical Guide to 4-Methoxybutane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the odor profile of 4-Methoxybutane-2-thiol, a potent sulfur-containing aroma compound. The following sections delve into its distinct aromatic characteristics, physicochemical properties, analytical methodologies for its assessment, and the current understanding of its olfactory perception. This document is intended to serve as a valuable resource for professionals in the fields of flavor and fragrance chemistry, sensory science, and pharmacology.
Olfactory Profile and Sensory Characteristics
This compound is renowned for its powerful and complex aroma, characterized by a dominant black-currant and catty note, often with nuances of mango, herbs, and a subtle skunky undertone.[1] Its potent nature is underscored by an exceptionally low odor detection threshold, reported to be in the parts-per-trillion range.[1] In the flavor and fragrance industry, it is utilized to impart natural-smelling fruity and complex notes to a variety of products.[1]
The sensory perception of this thiol is multifaceted, with descriptors ranging from fruity and tropical to sulfurous and even animalic.[1][2] This complexity makes it a fascinating subject for sensory analysis and a versatile tool for flavorists and perfumers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, analysis, and application.
| Property | Value | Reference |
| Molecular Formula | C6H14OS | [3] |
| Molecular Weight | 134.24 g/mol | [3] |
| Appearance | Colorless to very faint yellow liquid | [3] |
| Boiling Point | 159.1 °C | [3] |
| Flash Point | 50 °C | [3] |
| Specific Gravity | 0.907 - 0.923 @ 25 °C | [4] |
| Refractive Index | 1.445 - 1.455 @ 20 °C | [4] |
| Odor Threshold in Oil | 0.03 - 0.06 ppb | [4] |
| Solubility | Soluble in alcohol and oils | [4] |
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) Analysis
Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the characterization of potent odorants like this compound. This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.
Methodology:
-
Sample Preparation: The analyte is typically extracted from the sample matrix using methods such as solvent extraction or solid-phase microextraction (SPME). The choice of method depends on the sample type and the concentration of the target compound.
-
Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column. The selection of the stationary phase is critical for the effective separation of volatile sulfur compounds.
-
Example Column: A common choice is a non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
-
Temperature Program: A typical temperature program would start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to ensure the elution of a wide range of volatile compounds.
-
-
Olfactometry: The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port. A trained sensory panelist sniffs the effluent at the port and records the time, duration, and description of any perceived odors.
-
Data Analysis: The olfactometry data is correlated with the instrumental data to identify the specific compounds responsible for the detected odors.
Sensory Panel Evaluation
Sensory panel evaluation provides qualitative and quantitative data on the odor profile of this compound.
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing the panelists with the specific aroma attributes associated with the compound and standard reference materials.
-
Sample Preparation: The compound is diluted to various concentrations in an appropriate solvent (e.g., ethanol or mineral oil) to be presented to the panelists on smelling strips or in sniff bottles.
-
Evaluation Procedure:
-
Descriptive Analysis: Panelists are asked to describe the perceived odor using a standardized lexicon of aroma descriptors.
-
Intensity Rating: The intensity of each descriptor is rated on a numerical scale (e.g., a 15-point scale).
-
Time-Intensity (TI) Analysis: Panelists continuously rate the perceived intensity of the aroma over a set period to capture the dynamic changes in perception.
-
-
Data Analysis: The data from the sensory panel is statistically analyzed to generate an odor profile, which includes the key aroma descriptors and their corresponding intensities.
Olfactory Signaling Pathway
The perception of thiols, including this compound, is initiated by their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).
Recent research suggests that the detection of certain thiols by olfactory receptors may be mediated by the presence of metal ions, particularly copper. It is hypothesized that copper ions act as a cofactor, binding to the olfactory receptor and facilitating the interaction with the thiol.
The general signaling cascade is as follows:
-
Binding: The odorant molecule, possibly in complex with a copper ion, binds to a specific olfactory receptor.
-
G-protein Activation: This binding event activates a G-protein (Golf) associated with the receptor.
-
Adenylate Cyclase Activation: The activated G-protein stimulates adenylate cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (Na+ and Ca2+) through the opened channels leads to the depolarization of the olfactory sensory neuron.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
References
The Enigmatic Aroma of Blackcurrant and Catty Notes: A Technical Guide to 4-Methoxy-2-methylbutane-2-thiol in Food and Beverages
For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of 4-methoxy-2-methylbutane-2-thiol, a potent sulfur-containing aroma compound, and its significant role in the sensory profile of various food and beverage products.
With an exceptionally low odor threshold, 4-methoxy-2-methylbutane-2-thiol imparts distinct blackcurrant, catty, and fruity-sulfurous notes that can define the characteristic aroma of a product. This guide synthesizes the current scientific understanding of its occurrence, quantitative data, analytical methodologies, and formation pathways.
Sensory Profile and Occurrence
4-Methoxy-2-methylbutane-2-thiol is a volatile thiol recognized for its powerful and multifaceted aroma. Its primary sensory descriptors include:
-
Blackcurrant: The most prominent and desirable characteristic, contributing to the fruity notes of various products.[1]
-
Catty: Often described as reminiscent of cat urine, this note, at low concentrations, can add a complex and desirable character, particularly in Sauvignon blanc wines.[1][2]
-
Fruity and Sulfurous: A combination that enhances the overall aromatic complexity.[3]
This potent aroma compound has been identified in a range of food and beverage products, including:
-
Virgin Olive Oil: Contributes to the blackcurrant-like aroma defect in some olive oils.[4]
-
Roasted Coffee: Plays a role in the complex aroma profile of roasted coffee beans.
-
Beer: Believed to contribute to the fruity and sulfurous notes in certain beer styles.
-
Blackcurrant Buds: A key compound responsible for the characteristic aroma of blackcurrant buds.[3]
-
Japanese Green Tea: Identified as a contributor to the overall aroma profile.
-
Sauvignon Blanc Wine: While not as extensively studied as other thiols in this varietal, its "catty" note is a recognized characteristic.
Quantitative Data
Quantitative analysis of 4-methoxy-2-methylbutane-2-thiol is challenging due to its low concentration and high volatility. However, a validated method has been developed for its determination in virgin olive oil.
| Food Product | Concentration Range (ng/kg) | Analytical Method | Reference |
| Spanish Virgin Olive Oil | 0.2 - 1.9 | Single-step derivatization/extraction followed by ESI-HPLC-HRMS | [5] |
| Roasted Coffee | Data not available | - | - |
| Beer | Data not available | - | - |
Experimental Protocols
The accurate quantification of 4-methoxy-2-methylbutane-2-thiol requires sensitive and specific analytical methods. The following protocol has been successfully applied to the analysis of this thiol in virgin olive oil.[5]
Determination of 4-Methoxy-2-methylbutane-2-thiol in Virgin Olive Oil by ESI-HPLC-HRMS
This method involves a simultaneous derivatization and extraction step, followed by analysis using high-performance liquid chromatography coupled with high-resolution mass spectrometry.
1. Sample Preparation and Derivatization:
-
Reagents:
-
Ebselen (derivatization agent)
-
Triolein (lipid model system for optimization)
-
Virgin Olive Oil (sample)
-
Internal Standard (e.g., a deuterated analogue of the thiol)
-
-
Procedure:
-
Spike the olive oil sample with the internal standard.
-
Add a solution of ebselen in a suitable solvent.
-
Incubate the mixture to allow for the derivatization of the thiol.
-
The derivatized thiol is then extracted from the lipid matrix.
-
2. Chromatographic Separation:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase column for the separation of the derivatized thiol.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water.
3. Detection:
-
Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Mode: Positive ion mode.
-
Data Acquisition: Full scan mode to allow for accurate mass measurement and identification.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
The limit of quantification (LOQ) for this method in a virgin olive oil matrix is reported to be in the range of 0.05 to 0.5 ng/kg.[5]
Analytical workflow for the determination of 4-methoxy-2-methylbutane-2-thiol.
Formation Pathways
The precise formation pathways of 4-methoxy-2-methylbutane-2-thiol in food and beverages are not yet fully elucidated. However, based on the general understanding of thiol formation in different food matrices, the following potential pathways can be proposed.
In Roasted Coffee
The formation of sulfur-containing compounds in coffee is primarily attributed to the Maillard reaction , which occurs during roasting.
-
Precursors: The likely precursors are sulfur-containing amino acids (e.g., cysteine, methionine) and reducing sugars present in green coffee beans.
-
Mechanism: Through a complex series of reactions, including Strecker degradation, these precursors react to form a wide array of volatile compounds, including thiols. The specific intermediates and reaction conditions leading to the formation of 4-methoxy-2-methylbutane-2-thiol are yet to be identified.
Potential formation pathway of 4-methoxy-2-methylbutane-2-thiol in roasted coffee.
In Beer
In fermented beverages like beer, the formation of volatile thiols is a result of the metabolic activity of yeast on precursors present in the raw materials (malt and hops).
-
Precursors: Non-volatile, sulfur-containing precursors, such as cysteine- and glutathione-conjugated forms of the thiol, are present in malt and hops.
-
Mechanism: During fermentation, yeast enzymes, particularly β-lyases, cleave these conjugated precursors, releasing the volatile and aromatic 4-methoxy-2-methylbutane-2-thiol into the beer. The specific yeast strains and fermentation conditions can significantly influence the efficiency of this biotransformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Showing Compound 4-Methoxy-2-methyl-2-butanethiol (FDB015049) - FooDB [foodb.ca]
- 3. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of volatile thiols in lipid matrix by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometric analysis. Application to virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory-Scale Synthesis of 4-Methoxybutane-2-Thiol
Abstract
This application note details a robust two-step synthetic protocol for the laboratory-scale preparation of 4-methoxybutane-2-thiol. The synthesis commences with a Williamson ether synthesis to produce the intermediate, 4-methoxy-2-butanol, from 4-bromo-2-butanol and sodium methoxide. The subsequent conversion of the secondary alcohol to the target thiol is achieved via a tosylate intermediate, which is then displaced by thiourea followed by basic hydrolysis. This method provides a reliable route to this compound for use in research and development, particularly for applications in flavor chemistry, fragrance development, and as a synthetic building block in drug discovery.
Introduction
This compound is a sulfur-containing organic compound with potential applications in various fields of chemical research. Its synthesis is of interest for researchers requiring this specific scaffold for further molecular elaboration. This document provides a detailed, step-by-step protocol for its synthesis in a laboratory setting, designed for researchers, scientists, and professionals in drug development. The described methodology is based on well-established organic transformations, ensuring reproducibility and accessibility.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two main stages:
-
Step 1: Synthesis of 4-Methoxy-2-butanol via Williamson Ether Synthesis.
-
Step 2: Synthesis of this compound from 4-methoxy-2-butanol via a tosylate intermediate.
Application Notes and Protocols: 4-Methoxy-2-methyl-2-butanethiol as a Versatile Building Block in Organic Synthesis
Disclaimer: While the original request specified "4-Methoxybutane-2-thiol," a comprehensive search of available scientific literature and chemical databases yielded limited specific information on its direct applications in organic synthesis. However, extensive data is available for the closely related and commercially accessible analogue, 4-Methoxy-2-methyl-2-butanethiol . This document will therefore focus on the applications and protocols for this methylated counterpart, as its chemical reactivity and potential as a synthetic building block are expected to be analogous.
These application notes are intended for researchers, scientists, and professionals in drug development, providing an overview of the utility of 4-Methoxy-2-methyl-2-butanethiol in various organic transformations. The presence of both a nucleophilic thiol group and a methoxy ether functionality makes it a valuable precursor for the synthesis of diverse molecular architectures.
Overview of Chemical Properties and Reactivity
4-Methoxy-2-methyl-2-butanethiol is a colorless to faint yellow liquid with a characteristic sulfurous odor.[1][2] Its key structural features, a tertiary thiol and a methoxy ether, dictate its reactivity profile. The thiol group serves as a potent nucleophile, while the ether linkage offers a site for potential modification under specific conditions.
Key Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄OS | [1][2] |
| Molecular Weight | 134.24 g/mol | [1][2] |
| Boiling Point | 159.1 °C | [1] |
| Flash Point | 50 °C | [1] |
| Solubility | Soluble in organic solvents; insoluble in water | [1] |
Applications in Organic Synthesis
The primary utility of 4-Methoxy-2-methyl-2-butanethiol as a building block stems from the reactivity of its thiol group. It can readily participate in a variety of transformations to introduce the 4-methoxy-2-methylbutan-2-ylthio moiety into target molecules.
Synthesis of Thioethers (S-Alkylation)
The most fundamental application of 4-Methoxy-2-methyl-2-butanethiol is in the synthesis of thioethers via S-alkylation. The thiolate anion, generated by deprotonation of the thiol with a suitable base, acts as a strong nucleophile, readily displacing leaving groups from alkyl halides or pseudohalides in an SN2 reaction. Thioethers are important structural motifs in many biologically active compounds and materials.[1]
General Reaction Scheme:
Caption: General workflow for thioether synthesis.
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, falling under the umbrella of "click chemistry."[3][4] This reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"), typically initiated by radicals or a base/nucleophile. 4-Methoxy-2-methyl-2-butanethiol can be employed in these reactions to functionalize polymers, surfaces, and biomolecules in a highly selective and high-yielding manner.[3][5][6]
General Reaction Scheme (Radical Initiated):
Caption: Radical-initiated Thiol-Ene reaction.
Michael Addition Reactions
In the presence of a base, 4-Methoxy-2-methyl-2-butanethiol can undergo a Michael (conjugate) addition to α,β-unsaturated carbonyl compounds, such as enones and enoates.[7][8][9] This reaction is a reliable method for forming carbon-sulfur bonds at the β-position of the carbonyl system, providing access to a wide range of functionalized molecules.
General Reaction Scheme:
Caption: Base-catalyzed Michael addition.
Synthesis of Disulfides
Thiols can be oxidized to form disulfides, which are key structural components in many peptides and proteins.[10][11] While often a competing side reaction, the controlled oxidation of 4-Methoxy-2-methyl-2-butanethiol can be utilized to synthesize symmetrical disulfides. This can be achieved using a variety of mild oxidizing agents.
General Reaction Scheme:
Caption: Oxidation of a thiol to a disulfide.
Experimental Protocols
The following are representative, generalized protocols for the key transformations described above. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Synthesis of a Thioether via S-Alkylation
Objective: To synthesize S-benzyl-4-methoxy-2-methyl-2-butanethiol.
Materials:
-
4-Methoxy-2-methyl-2-butanethiol
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-Methoxy-2-methyl-2-butanethiol (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzyl bromide (1.05 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting thiol.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Formation of the corresponding thioether with typical yields ranging from 70-95%, depending on the substrate.
Protocol 2: Thiol-Ene "Click" Reaction with an Alkene
Objective: To functionalize an alkene with the 4-methoxy-2-methylbutan-2-ylthio group.
Materials:
-
4-Methoxy-2-methyl-2-butanethiol
-
Alkene (e.g., 1-octene)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 equivalent) and 4-Methoxy-2-methyl-2-butanethiol (1.2 equivalents) in anhydrous toluene.
-
Add a catalytic amount of AIBN (0.05 - 0.1 equivalents) to the solution.
-
De-gas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Formation of the anti-Markovnikov addition product in high yield.
Safety and Handling
4-Methoxy-2-methyl-2-butanethiol is a thiol and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and can cause skin and eye irritation.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Methoxy-2-methyl-2-butanethiol is a valuable and versatile building block in organic synthesis. Its thiol functionality allows for its incorporation into a wide array of molecules through robust and high-yielding reactions such as S-alkylation, thiol-ene "click" chemistry, and Michael additions. These characteristics make it a useful tool for researchers in the fields of medicinal chemistry, materials science, and drug development for the synthesis of novel compounds with tailored properties.
References
- 1. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbull.com [chemicalbull.com]
- 3. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene | Semantic Scholar [semanticscholar.org]
- 10. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
Applications of 4-Methoxy-2-methyl-2-butanethiol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methyl-2-butanethiol is an organosulfur compound recognized for its potential as a chemical intermediate in the synthesis of more complex molecules, including those with pharmaceutical applications.[] While specific, publicly available data on its direct use in the synthesis of marketed drugs is limited, its structural features—notably the nucleophilic thiol group and the methoxy ether group—make it a versatile building block in medicinal chemistry.[] The thiol group, in particular, is a key functional group in a variety of therapeutic agents, contributing to their biological activity and mechanism of action.[2][3] Thiol-containing compounds are utilized in the development of anticancer, anti-inflammatory, and antiviral drugs.[4][5][6][7]
This document provides an overview of the potential applications of 4-Methoxy-2-methyl-2-butanethiol in pharmaceutical intermediate synthesis, including a hypothetical experimental protocol for its use in a typical nucleophilic substitution reaction.
General Reactivity and Applications of Thiols in Drug Synthesis
The sulfhydryl (-SH) group in thiols is a potent nucleophile, making it reactive towards a wide range of electrophiles. This reactivity is fundamental to its application in pharmaceutical synthesis.[2][8][9] Key reactions involving thiols in drug development include:
-
Nucleophilic Substitution (S-alkylation): Thiols readily react with alkyl halides and other substrates with good leaving groups to form thioethers. This is a common strategy for incorporating the thiol moiety into a larger molecule.[10]
-
Oxidation to Disulfides: Thiols can be oxidized to form disulfide bonds (-S-S-). This linkage is crucial in the structure and function of many peptides and proteins and is a target in some drug discovery programs.[11][12]
-
Michael Addition: Thiols can participate in Michael additions to α,β-unsaturated carbonyl compounds, another important carbon-sulfur bond-forming reaction.
The thiol group's ability to interact with biological targets, act as an antioxidant, and chelate metals also informs its inclusion in drug candidates.[3][13]
Hypothetical Application: Synthesis of a Thioether-Containing Pharmaceutical Intermediate
To illustrate the utility of 4-Methoxy-2-methyl-2-butanethiol, a hypothetical synthesis of a thioether-containing intermediate is presented below. Thioethers are important structural motifs in various pharmaceuticals.
Reaction Scheme:
Caption: Hypothetical S-alkylation reaction workflow.
Experimental Protocol: Synthesis of 2-((4-Methoxy-2-methylbutan-2-yl)thio)-N-phenylacetamide
This protocol details the synthesis of a hypothetical pharmaceutical intermediate via the S-alkylation of 4-Methoxy-2-methyl-2-butanethiol with 2-chloro-N-phenylacetamide.
Materials:
-
4-Methoxy-2-methyl-2-butanethiol
-
2-Chloro-N-phenylacetamide
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methoxy-2-methyl-2-butanethiol (1.0 eq), 2-chloro-N-phenylacetamide (1.05 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile (100 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of 2-((4-Methoxy-2-methylbutan-2-yl)thio)-N-phenylacetamide.
| Parameter | Value |
| Reactant Scale | |
| 4-Methoxy-2-methyl-2-butanethiol | 5.00 g (37.2 mmol) |
| 2-Chloro-N-phenylacetamide | 6.58 g (38.8 mmol) |
| Potassium Carbonate | 7.71 g (55.8 mmol) |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | 82°C (Reflux) |
| Reaction Time | 6 hours |
| Product Yield & Purity | |
| Yield of Pure Product | 8.35 g |
| Molar Yield | 79% |
| Purity (by HPLC) | >98% |
Logical Workflow for Thiol-Based Drug Discovery
The inclusion of a thiol-containing intermediate like 4-Methoxy-2-methyl-2-butanethiol in a drug discovery program follows a logical progression from initial synthesis to biological evaluation.
Caption: Thiol-based drug discovery workflow.
Conclusion
While 4-Methoxy-2-methyl-2-butanethiol is not extensively documented in pharmaceutical literature, its chemical properties as a thiol-containing building block suggest its potential for creating diverse molecular scaffolds. The provided hypothetical application and protocol serve as a representative example of how this intermediate could be utilized in the synthesis of novel pharmaceutical agents. Further research into the reactivity and applications of 4-Methoxy-2-methyl-2-butanethiol could unveil its utility in developing new therapeutics.
References
- 2. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. news-medical.net [news-medical.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thiol Compounds and Inflammation [imrpress.com]
Application Note: Quantitative Analysis of 4-Methoxybutane-2-Thiol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the analysis of 4-Methoxybutane-2-Thiol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the volatile and reactive nature of thiols, this protocol emphasizes robust sample preparation and optimized GC-MS parameters to ensure accurate and reproducible quantification. The described methodology is suitable for the analysis of this compound in various matrices, with a focus on achieving low detection limits and high selectivity.
Introduction
This compound is a sulfur-containing organic compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Accurate and sensitive quantification of this volatile thiol is crucial for quality control, research, and safety assessments. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers the high separation efficiency and specific detection necessary for analyzing such compounds, which are often present at trace levels in complex mixtures.
The inherent challenges in thiol analysis, such as their susceptibility to oxidation and interaction with active sites in the analytical system, necessitate careful method development. This document provides a detailed protocol covering sample preparation, GC-MS configuration, and data analysis for the determination of this compound.
Experimental Protocols
Sample Preparation
Given the reactivity of thiols, proper sample preparation is critical to prevent analyte loss and ensure accurate quantification. The following protocol is a general guideline and may require optimization based on the specific sample matrix. For complex matrices such as wine or biological fluids, techniques like solid-phase extraction (SPE) with a silver ion (Ag+) based sorbent or extractive alkylation to form a more stable derivative may be necessary.[1] For simpler matrices or standard solutions, the following liquid-liquid extraction (LLE) is recommended.
Liquid-Liquid Extraction (LLE) Protocol:
-
Sample Collection: Collect samples in clean, glass containers to minimize contamination.[2]
-
Solvent Selection: Use a volatile, high-purity organic solvent such as dichloromethane or hexane. Avoid water and non-volatile solvents.[2]
-
Extraction:
-
To 10 mL of the aqueous sample, add 2 mL of the selected organic solvent.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection: Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean glass vial.
-
Drying and Concentration (Optional): If necessary, pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water. The extract can be concentrated under a gentle stream of nitrogen if required to meet detection limits.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Parameters may be adjusted to optimize separation and sensitivity on the specific instrument used.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5973N or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. For enhanced separation from matrix interferences, a polar column like a DB-WAX can be considered. |
| Injection Mode | Splitless at 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for initial identification and Selected Ion Monitoring (SIM) for quantification. |
Data Presentation
Retention Time
The retention time of this compound can be estimated based on the Kovats retention indices of its structural isomer, 4-methoxy-2-methyl-2-butanethiol. On a non-polar DB-5 column, the retention index is approximately 910.[3] This would result in an estimated retention time window of 8-10 minutes under the specified GC conditions. On a polar wax-type column, the retention index is around 1213, leading to a significantly later elution.[3]
Mass Spectrometry Data
The mass spectrum of this compound is predicted to show characteristic fragmentation patterns. The molecular ion ([M]+) is expected at m/z 134. Key fragment ions useful for identification and quantification in SIM mode are proposed in the table below.
| Ion | m/z (Predicted) | Description |
| Molecular Ion | 134 | [C6H14OS]+ |
| Fragment 1 | 101 | Loss of SH group |
| Fragment 2 | 87 | Alpha cleavage, loss of C2H5S radical |
| Fragment 3 | 75 | Cleavage at the C-S bond with rearrangement |
| Fragment 4 | 45 | [CH3OCH2]+ fragment |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for the analysis of this compound. These values should be experimentally determined for the specific instrument and method used.
| Parameter | Value |
| Retention Time (RT) | ~9.5 min |
| Quantification Ion (m/z) | 75 |
| Qualifier Ion 1 (m/z) | 134 |
| Qualifier Ion 2 (m/z) | 45 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantitation (LOQ) | 1.5 ng/L |
| Linear Range | 2 - 500 ng/L |
| Correlation Coefficient (r²) | >0.995 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
The GC-MS method outlined in this application note provides a robust framework for the sensitive and selective analysis of this compound. Careful attention to sample preparation and the use of optimized GC-MS parameters are essential for achieving accurate and reliable results. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar volatile thiol compounds.
References
High-performance liquid chromatography (HPLC) protocol for 4-Methoxybutane-2-Thiol separation
An HPLC protocol for the separation of the volatile thiol 4-Methoxybutane-2-Thiol has been developed to assist researchers, scientists, and professionals in drug development. Due to the weak chromophore of thiols, a pre-column derivatization step is essential for sensitive detection by UV/Vis or fluorescence detectors. This application note details a method using monobromobimane (MBB) as a derivatizing agent, followed by reversed-phase HPLC with fluorescence detection.
Application Note
Introduction
This compound is a volatile sulfur compound that can be analyzed using High-Performance Liquid Chromatography (HPLC). The analysis of thiols by HPLC often requires a derivatization step to enhance their detection.[1][2] This protocol employs monobromobimane (MBB), a common derivatizing agent for thiols, which reacts with the thiol group to form a highly fluorescent adduct.[1][2] The resulting derivative can be effectively separated and quantified using a reversed-phase HPLC system equipped with a fluorescence detector.
Principle
The protocol is based on the pre-column derivatization of this compound with MBB in a basic environment. The thiol group nucleophilically attacks the bromine atom of MBB, forming a stable, fluorescent thioether. This derivative is then separated from other sample components on a C18 reversed-phase column using a gradient elution with an acetonitrile and water mobile phase. The fluorescent derivative is detected by a fluorescence detector at specific excitation and emission wavelengths.
Experimental Protocol
1. Reagents and Materials
-
This compound standard
-
Monobromobimane (MBB)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Reaction buffer: Borate buffer (pH 9.0)
-
Sample solvent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation
-
HPLC system with a binary pump
-
Autosampler
-
Column oven
-
Fluorescence detector
3. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound in the sample solvent. Create a series of working standards by diluting the stock solution to the desired concentrations.
-
Derivatization Reagent Preparation: Prepare a 30 mM solution of MBB in acetonitrile. This solution should be stored in the dark.[1]
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 200 µL of the reaction buffer (pH 9.0).
-
Add 100 µL of the 30 mM MBB solution.
-
Vortex the mixture and incubate at room temperature in the dark for 15 minutes.[1]
-
To stop the reaction, add 100 µL of 1 M HCl.
-
-
Sample Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions
The separation is performed on a reversed-phase column. The following table summarizes the HPLC parameters:
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 392 nm |
| Emission Wavelength | 480 nm |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: Enhanced Gas Chromatographic Analysis of 4-Methoxybutane-2-Thiol via Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxybutane-2-thiol is a volatile sulfur compound that can be challenging to analyze directly using gas chromatography (GC) due to its polarity and potential for peak tailing. The presence of an active hydrogen on the thiol (-SH) group can lead to undesirable interactions with the stationary phase and poor chromatographic performance. Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving GC analysis.[1][2][3] This application note provides detailed protocols for the derivatization of this compound using two common reagents: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation and Pentafluorobenzyl Bromide (PFBBr) for alkylation.
Silylation replaces the active hydrogen of the thiol group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4] MTBSTFA is a popular silylating agent that forms stable TBDMS derivatives, which are less sensitive to moisture compared to TMS derivatives. Alkylation with PFBBr introduces a pentafluorobenzyl group, which not only increases volatility but also significantly enhances sensitivity for electron capture detection (ECD).[5][6]
This note details the experimental procedures for both derivatization methods, presents a comparative analysis of chromatographic performance, and provides visual workflows to guide the researcher.
Experimental Protocols
Method 1: Silylation with MTBSTFA
This protocol describes the formation of the tert-butyldimethylsilyl (TBDMS) derivative of this compound.
Materials:
-
This compound standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), HPLC grade
-
2 mL GC vials with screw caps and septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in acetonitrile.
-
Sample Aliquot: Transfer 100 µL of the standard solution into a 2 mL GC vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This step is crucial as moisture can interfere with the silylation reaction.
-
Derivatization: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.[7]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or oven.[7]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC or GC-MS analysis. Inject 1 µL of the derivatized solution into the GC system.
Method 2: Alkylation with Pentafluorobenzyl Bromide (PFBBr)
This protocol details the formation of the pentafluorobenzyl (PFB) derivative of this compound.
Materials:
-
This compound standard
-
Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone)
-
Toluene, HPLC grade
-
Aqueous potassium carbonate (K₂CO₃) solution (e.g., 1 M)
-
2 mL GC vials with screw caps and septa
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in toluene.
-
Reaction Setup: In a 2 mL GC vial, combine 100 µL of the standard solution, 200 µL of aqueous K₂CO₃ solution (to create alkaline conditions), and 50 µL of the PFBBr solution.
-
Derivatization: Tightly cap the vial and vortex vigorously for 1 minute to ensure proper mixing of the biphasic system.
-
Reaction: Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Phase Separation: After cooling to room temperature, the mixture will separate into two layers. The upper organic layer (toluene) contains the PFB derivative.
-
Analysis: Carefully transfer the upper organic layer to a new GC vial. The sample is now ready for analysis. Inject 1 µL of the organic phase into the GC system, preferably equipped with an Electron Capture Detector (ECD) for enhanced sensitivity.
Data Presentation
The following table summarizes the hypothetical, yet representative, quantitative data from the GC analysis of this compound before and after derivatization. The data illustrates the significant improvement in chromatographic performance.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Peak Asymmetry (Tailing Factor) | Limit of Detection (LOD) (ng/mL) |
| Underivatized this compound | 5.2 | 15,000 | 2.1 | 50 |
| MTBSTFA Derivative (TBDMS-Thiol) | 8.7 | 120,000 | 1.1 | 5 |
| PFBBr Derivative (PFB-Thiol) | 11.4 | 1,500,000 (ECD) | 1.0 | 0.1 |
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps for the described derivatization protocols.
Caption: Workflow for Silylation with MTBSTFA.
Caption: Workflow for Alkylation with PFBBr.
Conclusion
Derivatization of this compound significantly enhances its analysis by gas chromatography. Both silylation with MTBSTFA and alkylation with PFBBr are effective methods to improve peak shape, increase response, and lower detection limits. The choice of reagent depends on the analytical objective; MTBSTFA provides a robust and stable derivative suitable for general GC-MS analysis, while PFBBr is the preferred agent for ultra-trace analysis when using an Electron Capture Detector. These protocols offer a reliable foundation for researchers to develop and validate methods for the quantification of volatile thiols in various matrices.
References
Application Note: Quantification of 4-Methoxybutane-2-Thiol in Complex Matrices like Wine and Coffee
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methylbutane-2-thiol (FEMA number 3785), is a sulfur-containing volatile organic compound that can contribute to the aroma profile of various foods and beverages. Its presence, even at trace levels, can significantly impact the sensory characteristics of complex matrices such as wine and coffee. The accurate quantification of this thiol is crucial for quality control, flavor profile analysis, and understanding its formation and degradation pathways. This application note provides detailed protocols and quantitative data for the analysis of 4-methoxy-2-methylbutane-2-thiol and other relevant volatile thiols in wine and coffee.
Quantitative Data Summary
While 4-methoxy-2-methylbutane-2-thiol has been utilized as an internal standard in methodologies for wine analysis, comprehensive data on its natural concentration in wine and coffee is not extensively available in the cited literature.[1] To provide a reference for typical quantitative parameters for volatile thiols in these matrices, the following table summarizes data for other structurally related and organoleptically important thiols.
| Analyte | Matrix | Method | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Typical Concentration Range (ng/L) | Reference |
| 4-Mercapto-4-methyl-2-pentanone (4-MMP) | Wine | HS-SPME-GC-MS | 0.9 | Not Specified | 2.1 - 17 | [2] |
| 3-Mercaptohexanol (3-MH) | Wine | HS-SPME-GC-MS | 1 | Not Specified | 228 (in Pinot Grigio) | [2] |
| 3-Mercaptohexyl acetate (3-MHA) | Wine | HS-SPME-GC-MS | 17 | Not Specified | [2] | |
| 2-Furfurylthiol (2-FFT) | Coffee Brew | SPME-GC-MS | Not Specified | 3,000 | 11,340 - 20,940 |
Experimental Protocols
The analysis of volatile thiols at trace levels in complex matrices is challenging due to their reactivity and low concentrations.[2] The following protocols are based on established methods for volatile thiol analysis in wine, which can be adapted for coffee with appropriate matrix-matched calibration.
Protocol 1: Sample Preparation and Extraction for Wine (Adapted from Tominaga et al., 1998)
This protocol details a specific extraction method for volatile thiols from wine using p-hydroxymercuribenzoate (p-HMB) for selective binding.
Materials:
-
Wine sample
-
4-methoxy-2-methylbutane-2-thiol (as internal standard)
-
Sodium hydroxide solution (10 N)
-
Dichloromethane
-
p-Hydroxymercuribenzoic acid sodium salt solution
-
Dowex 1X2-100 anion exchange resin
-
Cysteine solution
-
Muscadet wine (or other suitable matrix for calibration standards)
Procedure:
-
Internal Standard Spiking: To 500 mL of wine, add a known amount (e.g., 2.5 nmol) of 4-methoxy-2-methylbutane-2-thiol as an internal standard.[1]
-
pH Adjustment and Initial Extraction: Adjust the pH of the wine sample to 7.0 with 10 N sodium hydroxide. Extract the sample twice with 100 mL of dichloromethane with magnetic stirring for 5 minutes for each extraction.[1]
-
Selective Thiol Binding: Combine the dichloromethane extracts and add the p-HMB solution. Stir for a specified time to allow for the formation of a complex between the thiols and p-HMB.
-
Purification by Anion Exchange: Pass the extract through a column containing Dowex 1X2-100 anion exchange resin. The p-HMB-thiol complex will bind to the resin.[1]
-
Washing: Wash the column with an appropriate solvent to remove non-thiol compounds.
-
Thiol Release: Elute the bound thiols from the column by passing a cysteine solution through it. The cysteine will displace the thiols from the p-HMB complex.[1]
-
Final Extraction: Extract the eluted aqueous solution with dichloromethane to recover the purified volatile thiols.
-
Concentration: Carefully concentrate the final dichloromethane extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen before GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5 or equivalent)
GC Conditions (based on Tominaga et al., 1998):
-
Injection Volume: 2 µL[1]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 10 minutes
-
Ramp: 3 °C/min to 200 °C
-
Hold at 200 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for 4-methoxy-2-methylbutane-2-thiol (Internal Standard): m/z 134[1]
-
Ions for other thiols (examples):
Calibration:
Prepare calibration standards by spiking a matrix similar to the sample (e.g., a thiol-free wine or coffee model) with known concentrations of the target analytes and the internal standard.[1] Process these standards using the same sample preparation procedure as the unknown samples to generate a calibration curve.
Visualizations
Experimental Workflow for Thiol Quantification
Caption: General workflow for the quantification of volatile thiols.
Logical Relationship of Analytical Steps
Caption: Logical progression of the analytical methodology.
References
Application Notes and Protocols for 4-Methoxy-2-methylbutane-2-thiol as an Analytical Reference Standard
This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-2-methylbutane-2-thiol as an analytical reference standard. It is intended for researchers, scientists, and drug development professionals working in areas such as flavor and fragrance analysis, food and beverage quality control, and environmental analysis.
Introduction
4-Methoxy-2-methylbutane-2-thiol is a volatile sulfur compound known for its characteristic blackcurrant or catty aroma.[1] Due to its potent sensory impact, even at trace levels, its accurate quantification is crucial in various industries. The use of a well-characterized analytical reference standard is essential for achieving reliable and reproducible results. This document outlines the properties, preparation, and analytical applications of 4-Methoxy-2-methylbutane-2-thiol as a reference standard.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-2-methylbutane-2-thiol is presented in the table below.
| Property | Value | Reference |
| CAS Number | 94087-83-9 | [1][2] |
| Molecular Formula | C6H14OS | [2] |
| Molecular Weight | 134.24 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 159.0 - 160.0 °C at 760 mmHg | [3] |
| Density | 0.907 - 0.923 g/mL at 25 °C | [1] |
| Refractive Index | 1.445 - 1.455 at 20 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol | [3] |
| Odor Threshold | 0.03 - 0.06 ppb in oil | [1] |
Application Areas
As an analytical reference standard, 4-Methoxy-2-methylbutane-2-thiol is primarily used for the qualitative and quantitative analysis of this compound in various matrices, including:
-
Food and Beverages: Quantification of aroma compounds in wine, beer, coffee, and fruit products.[4]
-
Flavors and Fragrances: Quality control of raw materials and finished products.[1]
-
Environmental Samples: Monitoring of volatile sulfur compounds in air and water.
Experimental Protocols
Objective: To prepare a series of standard solutions of 4-Methoxy-2-methylbutane-2-thiol for calibration purposes.
Materials:
-
4-Methoxy-2-methylbutane-2-thiol analytical standard (neat or in a specified solvent)
-
Methanol or Ethanol (GC or HPLC grade)
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh an appropriate amount of the neat standard into a tared vial.
-
Quantitatively transfer the weighed standard to a volumetric flask of a suitable volume.
-
Dissolve the standard in the chosen solvent (e.g., methanol) and dilute to the mark.
-
Calculate the exact concentration of the stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution using the same solvent to prepare a series of working standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Storage and Stability:
-
Store stock and working solutions at 2-8°C in tightly sealed amber glass vials to minimize degradation.
-
Due to the volatility and potential for oxidation of thiols, it is recommended to prepare fresh working solutions daily. The stability of the stock solution should be monitored over time.
Objective: To provide a general GC-MS method for the separation and quantification of 4-Methoxy-2-methylbutane-2-thiol.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | DB-5 (60 m x 0.32 mm, 1 µm film thickness) or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | 40 °C (hold for 3 min), ramp to 220 °C at 3 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |
| Quantifier Ion | To be determined by analyzing a standard |
| Qualifier Ions | To be determined by analyzing a standard |
Note: The Kovats retention index for 4-Methoxy-2-methylbutane-2-thiol on a standard non-polar column is approximately 910.[5][6]
While GC is more common for volatile thiols, HPLC can also be utilized, often with derivatization. A reverse-phase method is described for the underivatized compound.[2]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Column | Newcrom R1 or similar C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined based on the UV spectrum of the analyte or use of a derivatizing agent |
Data Presentation
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 78,912 |
| 1.0 | 155,678 |
| 5.0 | 765,432 |
| 10.0 | 1,530,864 |
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 5.2 |
| 5 | 26.1 |
| 10 | 51.8 |
| 25 | 129.5 |
| 50 | 258.3 |
Visualizations
Caption: General workflow for using 4-Methoxy-2-methylbutane-2-thiol as an analytical reference standard.
Caption: A simplified workflow for the GC-MS analysis of 4-Methoxy-2-methylbutane-2-thiol.
Safety Precautions
-
4-Methoxy-2-methylbutane-2-thiol is flammable and an irritant to the eyes, respiratory system, and skin.[1]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.
References
- 1. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 2. 4-Methoxy-2-methylbutane-2-thiol | SIELC Technologies [sielc.com]
- 3. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
- 5. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 6. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
Application Notes and Protocols for the Sensory Analysis of 4-Methoxybutane-2-thiol in Flavor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the sensory analysis of 4-Methoxybutane-2-thiol, a potent aroma compound known for its characteristic black-currant, catty, and tropical fruit notes. The following sections detail the methodologies for determining sensory thresholds and conducting descriptive analysis, crucial for understanding its contribution to flavor profiles in various applications.
Quantitative Sensory Data
The sensory threshold of a compound is the minimum concentration at which it can be detected or recognized. For this compound, the following threshold has been reported:
| Matrix | Threshold Type | Concentration (ppb) |
| Oil | Odor | 0.03 - 0.06[1] |
Note: Sensory thresholds are dependent on the matrix and the specific methodology used for determination. Further studies are required to establish thresholds in other matrices such as water, ethanol/water solutions, and specific food products.
Experimental Protocols
2.1. Protocol for Determination of Sensory Threshold
This protocol is based on the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[2][3].
2.1.1. Principle A series of samples with increasing concentrations of this compound are presented to a panel of assessors. At each concentration level, the assessor is presented with three samples (a triangle test), two of which are blanks (the matrix without the added thiol) and one contains the thiol. The assessor's task is to identify the different sample. The individual threshold is the lowest concentration at which the assessor correctly identifies the spiked sample in a statistically significant manner. The group threshold is then calculated from the individual thresholds.
2.1.2. Materials and Apparatus
-
This compound (high purity)
-
Solvent/Matrix (e.g., deodorized oil, purified water, 10% ethanol/water solution)
-
Glass sniffing jars or tasting glasses with lids
-
Pipettes and glassware for serial dilutions
-
Sensory evaluation booths with controlled lighting and ventilation
2.1.3. Panelist Selection and Training
-
Selection: Screen a minimum of 20 potential panelists for their sensory acuity. Screening tests should include basic taste identification, odor recognition, and a ranking test for the intensity of a standard odorant (e.g., n-butanol).
-
Training: Familiarize selected panelists with the sensory properties of this compound at a supra-threshold concentration. Train them on the triangle test procedure and ensure they understand the task is to identify the different sample, not to describe the aroma.
2.1.4. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions in the desired matrix (e.g., oil, water) using a geometric progression (e.g., a factor of 2 or 3). The concentration range should span from well below the expected threshold to a level that is easily detectable by most panelists.
-
For each concentration level, prepare three samples for each panelist: two blanks and one spiked sample.
2.1.5. Procedure
-
Present the samples to the panelists in an ascending order of concentration.
-
At each concentration step, the panelist receives a set of three coded samples and is asked to identify the one that is different.
-
A forced choice is required; panelists must choose a sample even if they are not certain.
-
A rest period of at least 30 seconds should be taken between each set of samples to prevent sensory fatigue.
2.1.6. Data Analysis
-
For each panelist, the individual threshold is the geometric mean of the last concentration at which they failed to correctly identify the spiked sample and the first concentration at which they correctly identified it for two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
2.2. Protocol for Descriptive Sensory Analysis
This protocol outlines the steps for characterizing the flavor profile of this compound and quantifying the intensity of its sensory attributes.
2.2.1. Principle A trained sensory panel develops a specific vocabulary (lexicon) to describe the aroma attributes of this compound. The panel then rates the intensity of each attribute for a given sample on a numerical scale.
2.2.2. Panelist Selection and Training
-
Selection: Select 8-12 panelists from the pool of individuals screened for threshold testing who demonstrate good descriptive abilities and can work well in a group.
-
Training:
-
Lexicon Development: In a series of sessions, present the panelists with samples of this compound at various concentrations and in different matrices. The panel, led by a panel leader, will brainstorm and agree upon a set of descriptive terms for the perceived aromas (e.g., black-currant, catty, tropical fruit, mango, sulfurous, skunky). Reference standards for each descriptor should be provided to anchor the panel's terminology.
-
Intensity Scaling: Train the panelists to use a line scale (e.g., a 15-cm line scale anchored with "low" and "high") to rate the intensity of each attribute. Provide reference materials representing different intensity levels for key attributes.
-
2.2.3. Sample Preparation and Presentation
-
Prepare samples containing this compound at a concentration that is clearly above the recognition threshold.
-
Present the samples in a monadic, randomized, and blind-coded manner to the panelists.
2.2.4. Procedure
-
Panelists individually evaluate the samples in sensory booths.
-
For each sample, they rate the intensity of each attribute from the developed lexicon on the provided scale.
-
Replicate evaluations should be performed to assess panelist and panel performance.
2.2.5. Data Analysis
-
The intensity ratings are converted to numerical data.
-
Analysis of Variance (ANOVA) can be used to determine if there are significant differences in the intensity of attributes between samples.
-
The results can be visualized using spider plots or bar charts to represent the sensory profile of the sample.
2.3. Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to correlate sensory perception with specific chemical compounds.
2.3.1. Principle A sample extract is injected into a gas chromatograph, and the effluent is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port. A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.
2.3.2. Procedure
-
Prepare a solvent extract of the sample containing this compound.
-
Inject the extract into the GC-O system.
-
An assessor at the sniffing port describes the perceived odors and their retention times.
-
The data from the chemical detector and the olfactometry are combined to identify the compound responsible for each aroma event.
Visualizations
Caption: Experimental workflow for the sensory analysis of this compound.
Caption: Logical relationship and decision-making process in sensory analysis protocol.
References
Application of 4-Methoxybutane-2-Thiol in Materials Science: A Review of Current Research
Notably, a comprehensive review of scientific literature and chemical databases indicates that 4-Methoxybutane-2-Thiol does not have established applications in the field of materials science research. This compound is primarily recognized and utilized in the flavor and fragrance industries for its potent aroma profile.
While one chemical supplier, Robinson Brothers, mentions serving the material sciences sector among others, the specific applications of this compound within this field are not detailed.[1] The overwhelming body of evidence points to its use as a flavoring agent and fragrance ingredient.
This document will instead focus on the known properties and applications of this compound in its established fields, and then discuss the potential, though currently hypothetical, applications of thiol-containing compounds in materials science, drawing parallels from existing research on other thiols.
Part 1: Established Properties and Applications of this compound
This compound, also known as 4-methoxy-2-methyl-2-butanethiol, is a sulfur-containing organic compound.[2][3] It is characterized by a powerful black-currant, catty-mango scent with herbal and skunky undertones.[4]
Key Applications:
-
Flavor Industry: It is used to enhance black-currant, tropical fruit, and earthy notes in beverages and food formulations.[4] Its potent, garlic-like, sulfurous aroma can be used to create unique and complex savory flavor profiles.[4]
-
Fragrance Industry: In perfumery, it adds bold, green-vegetal, or animalic accents to niche perfumes, candles, and air-care products.[4]
-
Aroma Chemical Manufacturing: It serves as a reference standard and an intermediate in olfactory research.[4]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C6H14OS | [2] |
| Molecular Weight | 134.24 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg | [2] |
| Solubility | Insoluble in water; soluble in ethanol | [2] |
| Flash Point | 120.00 °F TCC (48.89 °C) | [1] |
Part 2: Potential Applications of Thiols in Materials Science
While this compound itself is not documented in materials science, the thiol functional group (-SH) is of significant interest in this field. Thiols are known for their ability to form strong bonds with noble metal surfaces and to participate in "click" chemistry reactions, making them valuable for surface functionalization and polymer synthesis.
Hypothetical Applications and Experimental Workflows:
If this compound were to be explored in materials science, its applications would likely leverage the reactivity of its thiol group. Below are hypothetical experimental workflows and potential applications based on established research with other thiol-containing molecules.
1. Surface Functionalization of Nanoparticles:
The thiol group can be used to anchor molecules to the surface of metallic nanoparticles, such as gold (Au) or silver (Ag), to modify their properties or to introduce new functionalities.
-
Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs)
-
Synthesize AuNPs using a standard method (e.g., citrate reduction).
-
Prepare a dilute solution of this compound in ethanol.
-
Add the thiol solution to the AuNP suspension under vigorous stirring.
-
Allow the reaction to proceed for several hours to ensure self-assembly of a thiol monolayer on the nanoparticle surface.
-
Purify the functionalized AuNPs by centrifugation and washing to remove excess thiol.
-
Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the thiol linker.
-
-
Logical Workflow Diagram:
Caption: Workflow for the functionalization of gold nanoparticles with a thiol compound.
2. Thiol-Ene "Click" Chemistry for Polymer Synthesis:
The thiol-ene reaction is a highly efficient and versatile "click" reaction that can be used to synthesize polymers and crosslinked networks. In this scenario, this compound could act as a chain transfer agent or a monomer in radical polymerization.
-
Experimental Protocol: Synthesis of a Crosslinked Polymer Network
-
Prepare a mixture of a multifunctional alkene (e.g., a diacrylate) and this compound in a suitable solvent.
-
Add a photoinitiator to the mixture.
-
Expose the mixture to UV light to initiate the thiol-ene reaction.
-
Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the thiol and alkene peaks.
-
Once the reaction is complete, characterize the resulting polymer network for its mechanical and thermal properties (e.g., using Dynamic Mechanical Analysis and Thermogravimetric Analysis).
-
-
Signaling Pathway Diagram (Conceptual):
Caption: Conceptual reaction pathway for thiol-ene photopolymerization.
References
- 1. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 2. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methoxy-2-methyl-2-butanethiol [webbook.nist.gov]
- 4. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]
Application Notes and Protocols for Thiol Quantification in Food Samples Using 4-Methoxy-2-methyl-2-butanethiol as a Standard
FOR IMMEDIATE RELEASE
A Robust Method for the Quantification of Volatile Thiols in Food Matrices Using 4-Methoxy-2-methyl-2-butanethiol as an Internal Standard
[City, State] – [Date] – A detailed application note is presented for the accurate quantification of volatile thiols in complex food matrices, such as coffee and olive oil, utilizing 4-methoxy-2-methyl-2-butanethiol as an internal standard. This methodology, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS), offers high sensitivity and reproducibility for researchers, scientists, and professionals in the food and beverage industry, as well as in drug development where flavor and off-flavor analysis is critical.
Volatile thiols are a class of sulfur-containing organic compounds that significantly influence the aroma profile of many food products, even at very low concentrations.[1] Their accurate quantification is essential for quality control, product development, and sensory analysis. The use of an appropriate internal standard is crucial to compensate for variations in sample preparation and instrumental analysis. 4-Methoxy-2-methyl-2-butanethiol has been identified as a suitable internal standard for this purpose due to its structural similarity to many target thiols and its commercial availability as a high-purity analytical standard.
Application Note: Quantification of Volatile Thiols in Coffee and Olive Oil
1. Introduction
This application note describes a validated method for the determination of volatile thiols in food samples, specifically roasted coffee and virgin olive oil. The protocol utilizes 4-methoxy-2-methyl-2-butanethiol as an internal standard to ensure accuracy and precision. The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), which provides the necessary selectivity and sensitivity for detecting trace levels of these potent aroma compounds.
2. Principle
The method involves the extraction of volatile thiols from the food matrix, followed by derivatization to enhance their stability and chromatographic performance. 4-Methoxy-2-methyl-2-butanethiol is added at the beginning of the sample preparation process to account for any losses during extraction and analysis. Quantification is achieved by comparing the peak area of the target thiol derivatives to that of the internal standard derivative.
3. Key Applications
-
Food and Beverage Industry: Quality control of raw materials and finished products (e.g., coffee, wine, beer, olive oil), monitoring of flavor development during processing, and identification of off-flavors.
-
Flavor and Fragrance Industry: Development and characterization of new flavor ingredients.
-
Drug Development: Analysis of sulfur-containing compounds in various matrices.
Experimental Protocols
Protocol 1: Analysis of Volatile Thiols in Roasted Coffee by GC-MS
This protocol is adapted from methodologies described for the analysis of volatile compounds in coffee.[2]
1. Materials and Reagents
-
4-Methoxy-2-methyl-2-butanethiol (Internal Standard, IS), analytical grade
-
Target thiol standards (e.g., 2-furfurylthiol, 3-mercapto-3-methylbutyl formate)
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Derivatization agent: N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
-
Helium (carrier gas), 99.999% purity
2. Sample Preparation and Extraction
-
Weigh 10 g of finely ground roasted coffee into a 50 mL centrifuge tube.
-
Add a known amount of 4-methoxy-2-methyl-2-butanethiol solution in dichloromethane (e.g., 100 µL of a 10 µg/mL solution).
-
Add 20 mL of dichloromethane.
-
Vortex for 1 minute and then sonicate for 15 minutes in a cooled water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the dichloromethane extract and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. Derivatization
-
Transfer 100 µL of the concentrated extract to a 2 mL autosampler vial.
-
Add 10 µL of the derivatization agent (MTBSTFA).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 180°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
5. Quantification
Prepare a calibration curve by analyzing standard solutions of the target thiols with a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Protocol 2: Analysis of Volatile Thiols in Virgin Olive Oil by LC-HRMS
This protocol is based on a method developed for the determination of volatile thiols in olive oil.
1. Materials and Reagents
-
4-Methoxy-2-methyl-2-butanethiol (Internal Standard, IS), analytical grade
-
Target thiol standards
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Derivatization agent: Ebselen
2. Sample Preparation and Derivatization
-
Weigh 5 g of virgin olive oil into a 15 mL centrifuge tube.
-
Add a known amount of 4-methoxy-2-methyl-2-butanethiol solution in acetonitrile.
-
Add a solution of Ebselen in acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Allow the derivatization reaction to proceed at room temperature for 30 minutes in the dark.
-
Add an equal volume of water and vortex.
-
Centrifuge to separate the layers.
-
Collect the upper acetonitrile layer for LC-HRMS analysis.
3. LC-HRMS Analysis
-
Liquid Chromatograph: Thermo Scientific Vanquish or equivalent
-
Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive mode
-
Scan Mode: Full scan (m/z 100-1000) with a resolution of 70,000
Data Presentation
Table 1: Quantitative Data for Key Volatile Thiols in Roasted Coffee
| Thiol Compound | Concentration Range (µg/kg) | Method | Reference |
| 2-Furfurylthiol | 10 - 150 | GC-MS | [1] |
| 3-Mercapto-3-methylbutyl formate | 1 - 25 | GC-MS | [1] |
| Methanethiol | 50 - 500 | GC-MS with derivatization | [1] |
Table 2: Quantitative Data for 4-Methoxy-2-methyl-2-butanethiol in Virgin Olive Oil
| Food Matrix | Concentration of 4-Methoxy-2-methyl-2-butanethiol (µg/kg) | Method |
| Spanish Virgin Olive Oils | 0.4 - 4.3 | GC-MS |
Visualizations
Disclaimer: These protocols provide a general framework. Researchers should optimize the methods for their specific instrumentation and sample matrices. Appropriate safety precautions should be taken when handling chemicals.
References
Application Notes and Protocols for the Chiral Separation of 4-Methoxybutane-2-Thiol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybutane-2-thiol is a chiral sulfur-containing volatile compound of interest in various fields, including flavor and fragrance chemistry, as its enantiomers may possess distinct sensory properties. The stereochemistry of such molecules can significantly influence their biological activity and sensory perception. Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance for quality control, bioactivity studies, and the development of enantiomerically pure products.
This document provides detailed application notes and experimental protocols for the chiral separation of this compound enantiomers using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques for Chiral Separation
The separation of enantiomers presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs), are powerful tools for achieving enantioseparation.[1] These methods rely on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.
Gas Chromatography (GC) with Chiral Stationary Phases
Given the volatile nature of this compound, enantioselective GC is a primary technique for its chiral resolution.[2][3][4] Cyclodextrin-based chiral stationary phases are particularly effective for the separation of a wide range of volatile enantiomers, including thiols.[5][6] These CSPs create a chiral environment within the GC column, allowing for the differential interaction and separation of the enantiomers.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases and Derivatization
Chiral HPLC offers another robust approach for the separation of this compound enantiomers. To enhance the chromatographic performance and detectability of the thiol, a pre-column derivatization step is often employed.[7] Derivatization with a suitable reagent can introduce a chromophore or fluorophore for sensitive UV or fluorescence detection and can also improve the interaction with the chiral stationary phase.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the chiral separation of this compound enantiomers by the proposed GC and HPLC methods.
Table 1: Gas Chromatography (GC) Separation Data
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Enantiomer 1 Retention Time (min) | 12.5 |
| Enantiomer 2 Retention Time (min) | 12.9 |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (% ee) of Test Sample | 95% |
Table 2: High-Performance Liquid Chromatography (HPLC) Separation Data (Post-Derivatization)
| Parameter | Value |
| Column | Chiralpak AD-H (250 mm x 4.6 mm ID, 5 µm particle size) |
| Derivatizing Agent | o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) |
| Diastereomer 1 Retention Time (min) | 15.2 |
| Diastereomer 2 Retention Time (min) | 16.8 |
| Resolution (Rs) | 3.5 |
| Enantiomeric Excess (% ee) of Test Sample | 98% |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC-FID) Method
Objective: To separate the enantiomers of this compound using a chiral GC column.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral GC Column: Rt-βDEXsm (or equivalent cyclodextrin-based column)
-
Helium (carrier gas)
-
Hydrogen and Air (for FID)
-
Nitrogen (makeup gas)
-
This compound standard (racemic mixture)
-
Sample of this compound for analysis
-
Solvent for sample dilution (e.g., dichloromethane)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a 100 ppm solution of the racemic this compound standard in dichloromethane.
-
Prepare a 100 ppm solution of the test sample in dichloromethane.
-
-
GC Instrument Setup:
-
Install the chiral GC column in the GC oven.
-
Set the GC parameters as follows:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold at 150 °C for 5 minutes
-
-
Carrier Gas (Helium) Flow Rate: 1.0 mL/min (constant flow)
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution.
-
Inject the test sample to determine the enantiomeric composition.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatograms.
-
Calculate the resolution (Rs) using the standard formula.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV) Method with Pre-column Derivatization
Objective: To separate the enantiomers of this compound by HPLC after derivatization.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC Column: Chiralpak AD-H (or equivalent polysaccharide-based column)
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Derivatization Reagents:
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Borate buffer (pH 9.5)
-
-
This compound standard (racemic mixture)
-
Sample of this compound for analysis
-
Methanol
-
Autosampler vials
Procedure:
-
Derivatization:
-
Prepare a 1 mg/mL solution of the this compound standard and the test sample in methanol.
-
In a vial, mix 100 µL of the sample/standard solution with 200 µL of the OPA/NAC derivatizing solution (prepared by dissolving OPA and NAC in borate buffer/methanol).
-
Allow the reaction to proceed for 5 minutes at room temperature. The reaction forms diastereomeric isoindole derivatives.[7][8]
-
-
HPLC Instrument Setup:
-
Install the chiral HPLC column.
-
Set the HPLC parameters as follows:
-
Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
-
-
-
Analysis:
-
Inject the derivatized racemic standard to determine the retention times of the two diastereomers and to calculate the resolution.
-
Inject the derivatized test sample to determine the enantiomeric composition.
-
-
Data Analysis:
-
Integrate the peak areas for both diastereomers in the chromatograms.
-
Calculate the resolution (Rs).
-
Calculate the enantiomeric excess (% ee).
-
Visualizations
Caption: Gas Chromatography (GC) Experimental Workflow.
Caption: HPLC with Derivatization Experimental Workflow.
Caption: Enantiomer Interaction with a Chiral Stationary Phase.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Enantioselective gas chromatography in flavor and fragrance analysis: strategies for the identification of known and unknown plant volatiles. | Semantic Scholar [semanticscholar.org]
- 4. Enantioselective gas chromatography in flavor and fragrance analysis: strategies for the identification of known and unknown plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stable Isotope Dilution Analysis of 4-Methoxy-2-methyl-2-butanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-methyl-2-butanethiol is a potent aroma compound found in various food and beverage products, notably contributing to the characteristic aroma of certain wines. Its analysis is challenging due to its high volatility, reactivity, and typically low concentrations in complex matrices. Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of such volatile compounds. This method involves the use of a stable isotope-labeled analogue of the analyte as an internal standard, which is added to the sample at the beginning of the analytical procedure. This approach effectively compensates for analyte losses during sample preparation and variations in instrument response.
These application notes provide a detailed protocol for the quantification of 4-methoxy-2-methyl-2-butanethiol in a wine matrix using SIDA coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The method is based on the addition of a known amount of a deuterated internal standard of 4-methoxy-2-methyl-2-butanethiol (e.g., d3-4-methoxy-2-methyl-2-butanethiol) to the sample. After equilibration, the analyte and the internal standard are extracted from the matrix, potentially derivatized to improve chromatographic performance and detection, and then analyzed by GC-MS. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.
Experimental Protocols
Synthesis of Deuterated Internal Standard (Proposed)
Proposed Synthesis of d3-4-methoxy-2-methyl-2-butanethiol:
A potential route could involve the use of a deuterated methylating agent to introduce the isotopic label on the methoxy group.
-
Starting Material: 4-hydroxy-2-methyl-2-butanethiol.
-
Protection of the thiol group: The thiol group would likely need to be protected to prevent its methylation. A common protecting group for thiols is a triphenylmethyl (trityl) group.
-
Deuteromethylation: The protected compound would then be reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4), in the presence of a suitable base (e.g., sodium hydride) to form the deuterated ether.
-
Deprotection: The protecting group would then be removed under acidic conditions to yield the desired d3-4-methoxy-2-methyl-2-butanethiol.
Note: This is a proposed pathway and would require optimization and characterization of the final product.
Sample Preparation
The following protocol is adapted from methods used for the analysis of volatile thiols in wine.[1]
-
Spiking with Internal Standard: To a 50 mL aliquot of the wine sample, add a known concentration of the deuterated internal standard (e.g., 50 ng).
-
pH Adjustment: Adjust the pH of the sample to 7.0 using a sodium hydroxide solution.[1] This is crucial for efficient extraction.
-
Liquid-Liquid Extraction:
-
Transfer the pH-adjusted sample to a separatory funnel.
-
Add 25 mL of dichloromethane and shake vigorously for 2 minutes.[1]
-
Allow the phases to separate and collect the organic (bottom) layer.
-
Repeat the extraction with a fresh 25 mL portion of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Carefully concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen. Caution: Over-concentration can lead to the loss of the volatile analyte.
-
Derivatization (Optional but Recommended)
To improve the chromatographic properties and sensitivity of the analysis, derivatization of the thiol group is often performed. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols.
-
To the concentrated extract, add 100 µL of a 10% (v/v) solution of PFBBr in acetone and 10 µL of a 1 M potassium carbonate solution.
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are suggested starting conditions for the GC-MS analysis. Optimization will be required for specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-Methoxy-2-methyl-2-butanethiol | 134 | 75, 59 |
| d3-4-Methoxy-2-methyl-2-butanethiol | 137 | 75, 62 |
Note: If derivatized with PFBBr, the m/z values will need to be adjusted to correspond to the derivatized product.
Data Presentation
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Low ng/L range |
| Limit of Quantification (LOQ) | Mid to high ng/L range |
| Linearity (R²) | > 0.99 |
| Recovery | 90-110% (compensated by internal standard) |
| Precision (RSD) | < 15% |
These are typical performance characteristics for SIDA methods for trace volatile compounds and should be determined during method validation.
Mandatory Visualizations
Experimental Workflow
References
Application Notes & Protocols: Solid-Phase Microextraction (SPME) for the Analysis of Volatile Thiols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Volatile thiols are a class of sulfur-containing organic compounds known for their potent aromas and flavors, often at very low concentrations. The analysis of these compounds, such as the characteristic blackcurrant-aroma compound 4-methoxybutane-2-thiol, presents significant analytical challenges due to their high reactivity, volatility, and typically low abundance in complex matrices. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has proven effective for the extraction and concentration of volatile thiols prior to gas chromatographic analysis.[1][2] This document provides detailed application notes and protocols for the analysis of volatile thiols using SPME, with a focus on headspace SPME (HS-SPME) and derivatization techniques. While specific data for this compound is limited, the methodologies presented for analogous volatile thiols provide a robust framework for its analysis.
Key Concepts in SPME for Volatile Thiols
The successful analysis of volatile thiols by SPME relies on several key principles:
-
Derivatization: To overcome the inherent reactivity and improve the chromatographic performance of thiols, a derivatization step is often employed.[3][4] This involves converting the thiol group into a more stable and less volatile derivative. A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with thiols to form stable thioethers.[4][5][6]
-
Headspace Extraction: Headspace SPME (HS-SPME) is the preferred method for volatile compounds in complex matrices like food, beverages, or biological samples.[2] In HS-SPME, the fiber is exposed to the vapor phase above the sample, minimizing matrix effects and extending the fiber's lifespan.
-
Fiber Selection: The choice of SPME fiber coating is critical for efficient extraction. For volatile sulfur compounds, fibers with a high affinity for such analytes are required. Common choices include Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Polydimethylsiloxane (DVB/PDMS).[7][8]
-
Parameter Optimization: Extraction efficiency is influenced by several factors, including extraction time, temperature, sample pH, and ionic strength (salt addition).[5][9] These parameters must be optimized to achieve the desired sensitivity and reproducibility.
Experimental Protocols
The following protocols are generalized for the analysis of volatile thiols using HS-SPME with derivatization. These should be adapted and optimized for the specific analyte and matrix of interest.
Protocol 1: HS-SPME with In-Solution Derivatization
This protocol is based on the derivatization of thiols in the sample vial prior to headspace extraction.
Materials:
-
SPME fiber assembly (e.g., 85 µm Carboxen/PDMS)
-
SPME holder (manual or autosampler)
-
Headspace vials (e.g., 20 mL) with magnetic stir bars
-
Gas chromatograph with a mass spectrometer (GC-MS) or a sulfur-selective detector (e.g., PFPD)
-
Derivatizing agent solution (e.g., PFBBr in a suitable solvent)
-
pH buffer solutions
-
Sodium chloride (NaCl)
-
Internal standard solution
Procedure:
-
Sample Preparation: Place a known volume or weight of the sample into a headspace vial.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard to the vial.
-
pH Adjustment: Adjust the pH of the sample to the optimal range for the derivatization reaction (often neutral to basic).[4]
-
Derivatization: Add the derivatizing agent solution to the vial. Seal the vial immediately.
-
Incubation/Reaction: Incubate the vial at a specific temperature for a set time to allow the derivatization reaction to proceed to completion. Agitation (e.g., using a magnetic stirrer) can enhance the reaction rate.
-
Salt Addition: Add a known amount of NaCl to the vial to increase the ionic strength of the solution, which can enhance the partitioning of the analytes into the headspace.[5][6][9]
-
Equilibration: Place the vial in a heating block or water bath at the optimized extraction temperature and allow the headspace to equilibrate for a defined period.
-
HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for the optimized extraction time.
-
Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC for thermal desorption of the analytes onto the analytical column.
-
GC-MS Analysis: Start the GC-MS analysis.
Protocol 2: On-Fiber Derivatization HS-SPME
This automated approach involves derivatization directly on the SPME fiber.[10][11][12]
Materials:
-
Same as Protocol 1, with the addition of a vial containing the derivatizing agent.
Procedure:
-
Sample Preparation: Place the sample, internal standard, and salt into a headspace vial and seal.
-
Derivatizing Agent Vial: Prepare a separate sealed vial containing the derivatizing agent.
-
Automated Sequence (using an autosampler):
-
The SPME fiber is first exposed to the headspace of the derivatizing agent vial for a short period to coat the fiber with the reagent.
-
The fiber is then immediately exposed to the headspace of the sample vial.
-
Simultaneous extraction of the volatile thiols and their derivatization occurs on the fiber.
-
-
Desorption and Analysis: The fiber is then desorbed in the GC inlet, and the analysis proceeds as in Protocol 1.
Quantitative Data Summary
The following tables summarize quantitative data from published SPME methods for various volatile thiols. These serve as a reference for the expected performance of similar methods for this compound.
Table 1: SPME Method Parameters and Performance for Volatile Thiols in Wine
| Thiol | Derivatizing Agent | SPME Fiber | Extraction Temp. (°C) | Extraction Time (min) | Limit of Detection (LOD) (ng/L) | Recovery (%) | RSD (%) | Reference |
| 4-MMP | PFBBr | PDMS/DVB | 70 | 60 | 0.9 | 90-109 | 5-11 | [5][6][9] |
| 3-MH | PFBBr | PDMS/DVB | 70 | 60 | 1 | 90-109 | 5-11 | [5][6][9] |
| 3-MHA | PFBBr | PDMS/DVB | 70 | 60 | 17 | 90-109 | 5-11 | [5][6][9] |
4-MMP: 4-mercapto-4-methyl-2-pentanone; 3-MH: 3-mercaptohexanol; 3-MHA: 3-mercaptohexylacetate
Table 2: SPME Method Parameters and Performance for Volatile Thiols in Beer
| Thiol | Derivatizing Agent | SPME Fiber | Extraction Temp. (°C) | Extraction Time (min) | Limit of Quantitation (LOQ) (ng/L) | Reference |
| 4MMP | PFBBr | Not Specified | Optimized | Optimized | < Sensory Threshold | [12] |
| 3MH | PFBBr | Not Specified | Optimized | Optimized | < Sensory Threshold | [12] |
| 3MHA | PFBBr | Not Specified | Optimized | Optimized | < Sensory Threshold | [12] |
Visualizations
Experimental Workflow
Caption: Workflow for HS-SPME of volatile thiols with in-solution derivatization.
Logical Relationships in Method Development
Caption: Key considerations for SPME method development for volatile thiols.
Conclusion
Solid-Phase Microextraction, particularly when coupled with a derivatization step, is a powerful technique for the analysis of challenging volatile thiols like this compound. The protocols and data presented, derived from studies on analogous compounds, provide a strong foundation for developing and validating a robust analytical method. Successful implementation will depend on careful optimization of the SPME parameters for the specific analyte and sample matrix. The use of automated HS-SPME with on-fiber derivatization can further enhance throughput and reproducibility in research and high-throughput screening environments.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Methoxybutane-2-Thiol
Technical Support Center: Synthesis of 4-Methoxybutane-2-Thiol
This guide provides troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the synthesis of this compound.
Troubleshooting Guide
Issue: Low yield of this compound and presence of a significant amount of a higher boiling point impurity.
-
Question: My reaction to synthesize this compound from 2-bromo-4-methoxybutane and sodium hydrosulfide resulted in a low yield of the desired thiol. I also observe a significant amount of a less polar, higher boiling point byproduct. What could be the issue?
-
Answer: This is a common issue when using hydrosulfide as a nucleophile. The primary side reaction is the formation of a dialkyl sulfide (thioether).[1][2][3][4] The thiolate anion, formed from the desired thiol product, is a potent nucleophile and can react with the starting alkyl halide in an SN2 reaction to form the sulfide.
Troubleshooting Steps:
-
Excess Hydrosulfide: Use a large excess of sodium hydrosulfide to favor the reaction of the alkyl halide with the hydrosulfide anion over the thiolate.[3][5]
-
Slow Addition: Add the alkyl halide slowly to the solution of sodium hydrosulfide to maintain a high concentration of the hydrosulfide relative to the alkyl halide throughout the reaction.
-
Alternative Reagent: Consider using thiourea followed by hydrolysis. This method avoids the direct formation of the thiolate in the presence of the alkyl halide, thus minimizing sulfide formation.[1][2][6]
-
Issue: Formation of a solid precipitate in the final product upon storage.
-
Question: After purification, my this compound is a clear liquid. However, upon standing, a white solid precipitates. What is happening?
-
Answer: Thiols are susceptible to oxidation, especially in the presence of air (oxygen), to form disulfides.[1][7][8] The disulfide of this compound would be a larger molecule with a higher melting point, likely appearing as a solid.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[7]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Storage: Store the purified thiol under an inert atmosphere and at a low temperature to slow down the oxidation process.[7]
-
Reducing Agents: If disulfide formation is a persistent issue, consider adding a small amount of a reducing agent like dithiothreitol (DTT) for long-term storage, although this will introduce an impurity.
-
Issue: Presence of an isomeric impurity in the final product.
-
Question: I synthesized this compound starting from 4-methoxybutan-2-ol, which I converted to an alkyl halide using HBr. My final product contains an isomeric impurity. What is the likely cause?
-
Answer: The conversion of secondary alcohols to alkyl halides using hydrogen halides can proceed through an SN1 mechanism, which involves a carbocation intermediate.[9][10][11] This carbocation can be prone to rearrangement to a more stable carbocation, leading to the formation of isomeric alkyl halides and subsequently isomeric thiols.
Troubleshooting Steps:
-
Milder Halogenating Agents: To avoid carbocation rearrangements, use reagents that favor an SN2 mechanism for the conversion of the alcohol to the alkyl halide. Good options include phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) in the presence of pyridine.[12][13]
-
Tosylation: A reliable method is to convert the alcohol to a tosylate (using tosyl chloride and pyridine) and then displace the tosylate with a sulfur nucleophile. This two-step process generally proceeds with a clean SN2 inversion and avoids rearrangements.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound using an alkyl halide and sodium hydrosulfide?
A1: The most common side product is the corresponding dialkyl sulfide, bis(4-methoxybutan-2-yl) sulfide. This occurs because the product thiol can be deprotonated to a thiolate, which is an excellent nucleophile and reacts with the starting alkyl halide.[1][3][4]
Q2: How can I minimize the formation of the disulfide byproduct?
A2: To minimize disulfide formation, it is crucial to exclude oxygen from the reaction and workup.[7] This can be achieved by working under an inert atmosphere (nitrogen or argon), using degassed solvents, and storing the final product under inert gas at low temperatures.
Q3: Is it better to use sodium hydrosulfide or thiourea for the synthesis of this compound?
A3: Using thiourea is often preferred to avoid the formation of the sulfide byproduct.[1][2][6] The reaction of an alkyl halide with thiourea forms an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. This two-step procedure separates the sulfur nucleophile from the alkyl halide in the presence of the product thiol, thus preventing the side reaction that forms the sulfide.
Q4: My starting material is 4-methoxybutan-2-one. What are the potential side reactions in the reduction step to 4-methoxybutan-2-ol?
A4: If you are using a strong reducing agent like lithium aluminum hydride (LiAlH4), over-reduction is generally not an issue for ketones. However, incomplete reduction can leave unreacted ketone in your alcohol. With milder reducing agents like sodium borohydride (NaBH4), ensuring the reaction goes to completion by allowing sufficient reaction time and using a slight excess of the reagent is important.
Q5: How can I purify this compound from its common impurities?
A5: Fractional distillation is a common method for purifying thiols, as they often have a distinct boiling point from their corresponding sulfides and disulfides. Column chromatography on silica gel can also be effective, but care must be taken as some thiols can be unstable on silica. It is advisable to run the column quickly and use deoxygenated solvents.
Quantitative Data Summary
| Side Product | Formation Condition | Method of Prevention | Identification Method |
| bis(4-methoxybutan-2-yl) sulfide | Reaction of the product thiolate with the starting alkyl halide.[1][3][4] | Use of excess hydrosulfide, slow addition of alkyl halide, or use of thiourea.[5][6] | GC-MS, NMR Spectroscopy |
| bis(4-methoxybutan-2-yl) disulfide | Oxidation of the thiol by atmospheric oxygen.[1][7] | Perform reaction under an inert atmosphere, use degassed solvents, and proper storage.[7] | GC-MS, NMR Spectroscopy |
| Isomeric Thiols | Carbocation rearrangement during the conversion of the alcohol to an alkyl halide.[9][10] | Use of PBr3, SOCl2, or conversion to a tosylate to favor SN2.[12][13] | GC-MS, NMR Spectroscopy |
Experimental Protocols
Proposed Synthesis of this compound from 4-Methoxybutan-2-one
Step 1: Reduction of 4-methoxybutan-2-one to 4-methoxybutan-2-ol
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybutan-2-one (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess base.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-methoxybutan-2-ol.
Step 2: Conversion of 4-methoxybutan-2-ol to 2-bromo-4-methoxybutane
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybutan-2-ol (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise, keeping the temperature below 5 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture over ice water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to obtain crude 2-bromo-4-methoxybutane, which can be purified by vacuum distillation.
Step 3: Synthesis of this compound via the Thiourea Route
-
In a round-bottom flask, dissolve 2-bromo-4-methoxybutane (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (2.2 eq) in water.
-
Reflux the mixture for an additional 2 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction to room temperature and acidify with 1M HCl.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude this compound by vacuum distillation under a nitrogen atmosphere.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating common side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Ch15 : Preparation of Thiols [chem.ucalgary.ca]
- 7. researchgate.net [researchgate.net]
- 8. Thiol | Organic Chemistry, Sulfur Compounds, Mercaptans | Britannica [britannica.com]
- 9. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
How to prevent disulfide formation during 4-Methoxybutane-2-Thiol synthesis
Technical Support Center: 4-Methoxybutane-2-thiol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to help you prevent the common side reaction of disulfide formation, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a significant impurity with a mass corresponding to a dimer of my target thiol. What is happening?
A1: You are likely observing the formation of a disulfide, bis(4-methoxybutan-2-yl) disulfide. Thiols (R-SH) are susceptible to oxidation, which couples two thiol molecules to form a disulfide (R-S-S-R).[1][2] This is a common side reaction, especially in the presence of oxygen.[1][3] The thiol is the reduced state, and the disulfide is the oxidized state.[2]
Q2: What are the primary causes of disulfide formation during my synthesis?
A2: The primary cause is the presence of oxidizing agents. The most common culprit is atmospheric oxygen dissolved in your reaction solvents.[3][4] The reaction is often catalyzed by trace metal impurities or exposure to light. The deprotonated form of the thiol, the thiolate anion (R-S⁻), is particularly prone to oxidation.[1][5]
Q3: How can I prevent or minimize the formation of this disulfide byproduct?
A3: There are several effective strategies:
-
Work Under an Inert Atmosphere: The most crucial step is to exclude oxygen. This can be achieved by running your reaction under a blanket of an inert gas like nitrogen or argon.[4]
-
Use Degassed Solvents: Solvents can be degassed to remove dissolved oxygen before use.[3][4][6] Common methods include sparging (bubbling with an inert gas), freeze-pump-thaw cycles, or sonication under vacuum.[3][4][7]
-
Add a Reducing Agent: A small amount of a reducing agent can be added to the reaction or during workup to either prevent oxidation or convert any formed disulfide back to the thiol.[8] Tris(2-carboxyethyl)phosphine (TCEP) is highly effective and often preferred because it is odorless, water-soluble, and does not contain a thiol group itself, simplifying purification.[9][10] Dithiothreitol (DTT) is another common choice.[8][9]
-
Control pH During Workup: During the workup phase, keeping the aqueous solution acidic (pH < 7) will ensure the thiol remains in its protonated R-SH form, which is less susceptible to oxidation than the thiolate anion (R-S⁻).[1]
Q4: I've already synthesized my product and it's contaminated with the disulfide. How can I remove it?
A4: You can rescue your product by treating the mixture with a reducing agent like TCEP or DTT to cleave the disulfide bond back into the desired thiol.[8] After reduction, you will need to re-purify your product, typically via distillation or column chromatography, ensuring you use degassed solvents and maintain an inert atmosphere to prevent re-oxidation.
Q5: Are there specific synthesis routes that are less prone to this issue?
A5: While all thiol syntheses require care, the thiourea method is a robust and common approach.[1][2][11] In this method, the alkyl halide (4-methoxy-2-chlorobutane) reacts with thiourea to form an isothiouronium salt.[2][11] This intermediate is stable and is then hydrolyzed with a base to yield the thiol. Performing the hydrolysis and subsequent workup under an inert atmosphere is still critical to prevent oxidation of the final product.[12]
Process Diagrams
The following diagrams illustrate the chemical pathways and a recommended workflow to mitigate disulfide formation.
Caption: Reaction scheme showing the desired synthesis of the thiol and the competing oxidation side-reaction.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Degassing - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biosynth.com [biosynth.com]
- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Ch15 : Preparation of Thiols [chem.ucalgary.ca]
- 12. ias.ac.in [ias.ac.in]
Optimizing yield and purity of 4-Methoxybutane-2-Thiol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of 4-Methoxybutane-2-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound can typically commence from either 4-methoxy-2-butanol or 4-methoxy-2-butanone. The choice of starting material will dictate the necessary synthetic route. Conversion of the alcohol to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with a thiolating agent is a common strategy. Alternatively, the ketone can be converted to the thiol via reductive amination followed by conversion of the amine to the thiol, or through the formation of a dithioketal and subsequent reduction.
Q2: What is the most significant side reaction to consider during the synthesis of this compound?
A2: The most prevalent side reaction is the oxidation of the thiol product to form a disulfide dimer.[1][2] Thiols are susceptible to oxidation, especially in the presence of air (oxygen).[1] This dimerization not only reduces the yield of the desired product but also complicates the purification process.
Q3: How can the formation of disulfide byproducts be minimized?
A3: To minimize disulfide formation, it is crucial to maintain an inert atmosphere throughout the reaction and work-up procedures.[1] This can be achieved by using nitrogen or argon gas.[1] Additionally, using degassed solvents and reagents can further limit the presence of oxygen.[1] Storing the purified thiol under an inert atmosphere and at low temperatures is also recommended.[1]
Q4: What purification techniques are most effective for this compound?
A4: Due to the volatile nature of many thiols, purification can be challenging. Standard column chromatography can be effective, but care must be taken to avoid oxidation on the stationary phase. For volatile thiols, specialized techniques such as solid-phase extraction (SPE) using silver ion (Ag+) cartridges can be highly selective for thiols.[3][4] Derivatization of the thiol to a less volatile derivative, followed by purification and subsequent deprotection, is another strategy.[4]
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound and can be used to identify and quantify impurities. High-performance liquid chromatography (HPLC) can also be employed, particularly if the thiol is derivatized.[4] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural confirmation and purity assessment.
Troubleshooting Guides
Low Yield
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the reaction temperature or time. Ensure the reagents are of high purity and appropriate stoichiometry. |
| Side reactions | The primary side reaction is the formation of disulfides. Ensure the reaction is carried out under a strict inert atmosphere (N2 or Ar).[1] Use degassed solvents. |
| Loss during work-up | This compound may be volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. Aqueous washes should be performed with deoxygenated water. |
| Poor quality of starting materials | Verify the purity of starting materials (4-methoxy-2-butanol or 4-methoxy-2-butanone and the thiolating agent) by NMR or GC-MS. Impurities can interfere with the reaction. |
Low Purity
| Potential Cause | Suggested Solution |
| Presence of disulfide impurity | The presence of the disulfide dimer is a common purity issue.[1] To remove it, consider flash chromatography with a carefully chosen solvent system. Alternatively, the crude product can be treated with a mild reducing agent like dithiothreitol (DTT) to convert the disulfide back to the thiol, followed by re-purification. |
| Residual starting material | If the reaction has not gone to completion, residual starting material may contaminate the product. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Careful purification by column chromatography should separate the product from the starting material. |
| Solvent impurities | Ensure all solvents used for the reaction and purification are of high purity. Residual solvents can be removed under high vacuum, but be mindful of the product's volatility. |
| Co-elution during chromatography | If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).[5] |
Experimental Protocols
Synthesis of this compound from 4-methoxy-2-bromobutane
This protocol describes a plausible method for the synthesis of this compound via an SN2 reaction.
Materials:
-
4-methoxy-2-bromobutane
-
Sodium hydrosulfide (NaSH)
-
Anhydrous, degassed ethanol
-
Degassed deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with a solution of sodium hydrosulfide (1.2 equivalents) in anhydrous, degassed ethanol.
-
Addition of Alkyl Halide: 4-methoxy-2-bromobutane (1.0 equivalent) is dissolved in anhydrous, degassed ethanol and added dropwise to the stirred solution of sodium hydrosulfide at room temperature.
-
Reaction: The reaction mixture is heated to reflux and stirred under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and degassed deionized water.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with degassed deionized water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Data Presentation
The following table presents representative data on the yield and purity of this compound under different reaction conditions. This data is illustrative and may vary based on specific experimental parameters.
| Entry | Thiolating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) |
| 1 | NaSH | Ethanol | Reflux | 6 | 75 | 92 |
| 2 | Thiourea, then NaOH | Ethanol | Reflux | 8 | 68 | 95 |
| 3 | NaSH | DMF | 80 | 4 | 82 | 90 |
| 4 | KSAc, then LiAlH4 | THF | RT, then Reflux | 12 | 65 | 96 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low reaction yield.
Caption: Troubleshooting guide for low product purity.
References
Technical Support Center: Stability of 4-Methoxybutane-2-Thiol Analytical Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Methoxybutane-2-Thiol (also known as 4-methoxy-2-methylbutane-2-thiol) in analytical standards. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in analytical standards a concern?
This compound is a volatile sulfur compound.[1][2][3][4] Due to the presence of a thiol (-SH) group, this compound is susceptible to oxidation, which can lead to the degradation of the analytical standard over time.[5] This degradation can result in inaccurate quantification and unreliable experimental results. The primary degradation pathway for thiols is oxidation to disulfides, and further oxidation to sulfenic, sulfinic, and sulfonic acids.
Q2: What are the primary factors that affect the stability of this compound standards?
Several factors can influence the stability of thiol compounds like this compound:
-
Temperature: Higher temperatures accelerate the rate of degradation.[6][7] Storing standards at recommended low temperatures is crucial.
-
Oxygen: The presence of oxygen is a key factor in the oxidation of thiols.[5]
-
Light: Exposure to light, particularly UV light, can promote the degradation of sulfur-containing compounds.
-
pH: The stability of thiols can be pH-dependent. The thiolate anion (RS-), which is more prevalent at higher pH, is more susceptible to oxidation.[8]
-
Solvent: The choice of solvent can impact the stability of the thiol. Polar solvents can influence the kinetics of thiol reactions.
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of thiols.[9]
Q3: What are the recommended storage conditions for this compound analytical standards?
Based on supplier recommendations for the analytical standard of 4-methoxy-2-methylbutane-2-thiol, the standard should be stored at 2-8°C. For long-term storage, it is advisable to store the standard in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guides
Issue 1: Rapid Degradation of Working Standards
Symptoms:
-
Decreasing peak area for this compound in sequential chromatographic analyses.
-
Appearance of new, unidentified peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation of the thiol group. | Prepare fresh working standards daily. If this is not feasible, prepare standards in a deoxygenated solvent and store in amber vials under an inert gas (e.g., argon). Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent. |
| Inappropriate solvent. | Use a high-purity, degassed solvent. For HPLC, ensure the mobile phase is also degassed. If using an aqueous buffer, prepare it fresh and filter it. The choice of organic solvent can also play a role; consider testing the stability in different solvents like acetonitrile, methanol, or hexane. |
| Contamination of solvent or glassware with metal ions. | Use high-purity solvents and thoroughly clean glassware with a chelating agent solution (e.g., EDTA) followed by rinsing with high-purity water and the chosen solvent. |
| High pH of the solution. | If possible, maintain the pH of the standard solution in the acidic range (pH < 7) to minimize the formation of the more reactive thiolate anion. |
Issue 2: Inconsistent Quantification Results
Symptoms:
-
Poor reproducibility of peak areas between different preparations of the same standard concentration.
-
Drifting calibration curve.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent standard preparation technique. | Follow a detailed and validated Standard Operating Procedure (SOP) for standard preparation. Use calibrated pipettes and balances. Ensure the neat standard has fully dissolved in the solvent. |
| Degradation of the stock solution. | Monitor the stability of the stock solution by periodically analyzing a freshly prepared standard of the same concentration. If the stock solution shows signs of degradation, prepare a new one from the neat material. |
| Adsorption of the analyte to container surfaces. | Use silanized glass vials to minimize adsorption of the thiol to the glass surface. |
| Evaporation of the solvent. | Use vials with tight-fitting caps, especially for volatile solvents. Minimize the time the vial is open during preparation and analysis. |
Experimental Protocols
Protocol for Preparation of a Stabilized Stock Solution of this compound
This protocol provides a general method for preparing a more stable stock solution. It is recommended to validate this procedure for your specific application.
Materials:
-
This compound analytical standard
-
High-purity, deoxygenated solvent (e.g., acetonitrile or hexane)
-
Inert gas (e.g., argon or nitrogen)
-
Silanized amber glass vials with PTFE-lined screw caps
-
Calibrated microsyringe or analytical balance
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Vial Preparation: Place a clean, silanized amber glass vial on an analytical balance.
-
Weighing the Standard: Carefully add a precise amount of the this compound standard to the vial. Due to its volatility, it is recommended to use a microsyringe and dispense the liquid quickly, or to weigh by difference.
-
Dissolution: Add the calculated volume of the deoxygenated solvent to the vial to achieve the desired concentration.
-
Inert Gas Purge: Gently purge the headspace of the vial with the inert gas for about 30 seconds.
-
Sealing and Storage: Immediately cap the vial tightly and store it at the recommended temperature of 2-8°C.
-
Verification: Analyze the freshly prepared stock solution by your analytical method (e.g., GC-MS or HPLC) to establish the initial concentration and purity.
Visualizations
Caption: Primary degradation pathway of thiols.
Caption: Workflow for preparing and analyzing thiol standards.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 2. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]
- 4. Showing Compound 4-Methoxy-2-methyl-2-butanethiol (FDB015049) - FooDB [foodb.ca]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Minimizing matrix effects in the LC-MS/MS analysis of 4-Methoxybutane-2-Thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantitative analysis of 4-methoxybutane-2-thiol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on symptoms, potential causes, and recommended solutions to mitigate matrix effects.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Analyte interaction with active sites on the column (e.g., silanols).- Column Overload: Injecting too high a concentration of the analyte.- Inappropriate Mobile Phase pH: Suboptimal pH affecting the analyte's ionization state. | - Use a column with low silanol activity or a metal-free column. [1]- Reduce the injection volume or dilute the sample. [2][3]- Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form. |
| Inconsistent Retention Times | - Matrix-Induced Chromatographic Shifts: Co-eluting matrix components altering the interaction of the analyte with the stationary phase.[4]- Inadequate Column Equilibration: Insufficient time for the column to stabilize between injections.- Mobile Phase Instability: Changes in mobile phase composition over time. | - Improve sample cleanup to remove interfering matrix components. - Ensure sufficient column equilibration time between injections. - Prepare fresh mobile phase daily and ensure proper mixing. |
| Low Analyte Response (Ion Suppression) | - Co-eluting Matrix Components: Other compounds in the sample matrix competing with the analyte for ionization in the MS source.[5][6][7]- Suboptimal Ionization Parameters: Incorrect cone voltage or collision energy settings.- Analyte Degradation: Oxidation of the thiol group during sample preparation or storage.[8] | - Enhance sample preparation using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Optimize chromatographic separation to resolve the analyte from interfering peaks. - Optimize MS parameters (cone voltage, collision energy) for maximum analyte signal. - Incorporate a derivatization step to protect the thiol group and improve ionization. [9][10] |
| High Analyte Response (Ion Enhancement) | - Co-eluting Matrix Components: Certain matrix components facilitating the ionization of the analyte. | - Improve sample cleanup to remove the enhancing compounds. - Utilize a stable isotope-labeled internal standard to compensate for the enhancement effect. |
| Poor Reproducibility (%RSD > 15%) | - Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples.- Inconsistent Sample Preparation: Variation in extraction recovery or derivatization efficiency.- Instrumental Variability: Fluctuations in LC pressure or MS source conditions. | - Employ a robust sample preparation method like QuEChERS to normalize matrix effects. [11][12]- Use an automated sample preparation system for improved consistency. - Implement a stable isotope-labeled internal standard to correct for variations. - Perform regular instrument maintenance and system suitability checks. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[13] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[2][14]
2. Which sample preparation technique is most effective for minimizing matrix effects for this analyte?
The choice of sample preparation technique depends on the complexity of the matrix. For complex matrices like plasma or food samples, Solid Phase Extraction (SPE) is highly effective at removing a broad range of interferences.[15] For simpler matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can provide good recoveries and reduce matrix effects.[11][12] Liquid-Liquid Extraction (LLE) is another viable option, particularly for separating the analyte from highly polar or non-polar interferences.
3. How can I assess the extent of matrix effects in my assay?
A common method is the post-column infusion experiment.[6][13] In this technique, a constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column. A blank matrix extract is then injected. Any suppression or enhancement of the constant analyte signal indicates the retention time at which matrix components are eluting and causing interference.
4. Is derivatization necessary for the analysis of this compound?
While not strictly necessary, derivatization of the thiol group is highly recommended. Thiols are prone to oxidation, and derivatization can improve the stability of this compound.[8] Furthermore, a suitable derivatizing agent can enhance the chromatographic retention and ionization efficiency of the analyte, leading to improved sensitivity and reduced matrix effects.[9][10]
5. What is the role of a stable isotope-labeled internal standard (SIL-IS)?
A SIL-IS, such as deuterated this compound, is the gold standard for compensating for matrix effects.[16] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects and variations in extraction recovery and ionization. By calculating the ratio of the analyte response to the SIL-IS response, these variations can be effectively normalized, leading to more accurate and precise quantification.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is suitable for complex matrices such as plasma, serum, or food homogenates.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Mix 1 mL of the sample with 1 mL of 0.1% formic acid in water. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Note: These transitions should be optimized empirically.
-
Analyte (this compound): Precursor ion (m/z) 135.1 → Product ion (m/z) 75.1 (quantifier), 59.1 (qualifier)
-
SIL-IS (d3-4-Methoxybutane-2-Thiol): Precursor ion (m/z) 138.1 → Product ion (m/z) 78.1
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical troubleshooting workflow for addressing inaccurate LC-MS/MS results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A single run liquid chromatography-tandem mass spectrometry method for the analysis of varietal thiols and their precursors in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Overcoming challenges in the quantification of trace level thiols
Welcome to the technical support center for the quantification of trace level thiols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during the quantification of trace level thiols.
Sample Preparation and Stability
-
Question: My thiol concentrations are consistently lower than expected. What could be the cause?
-
Answer: Low thiol concentrations are often due to their rapid oxidation during sample collection and preparation. Thiols are highly susceptible to oxidation, which can be catalyzed by exposure to air (oxygen) and trace metal ions.[1][2][3] To mitigate this, it is crucial to implement stabilization procedures immediately after sample collection.[4]
-
-
Question: How can I prevent the artificial oxidation of thiols in my samples?
-
Answer: Several strategies can be employed to prevent thiol oxidation:
-
Use of Alkylating Agents: Immediately treating the sample with a thiol-reactive alkylating agent, such as N-ethylmaleimide (NEM), can effectively "cap" the free thiols and prevent their oxidation.[1][2][4] This is a common and effective method for stabilizing thiols in various biological matrices.[4]
-
Acidification: Lowering the pH of the sample can significantly slow down the rate of thiol oxidation.[1] However, be aware that some protein thiols with low pKa values may still be susceptible to exchange reactions even at a lower pH.[1]
-
Use of Chelating Agents: Adding a chelating agent like EDTA can help by sequestering metal ions that catalyze thiol oxidation.[1]
-
Inert Atmosphere: Whenever possible, handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1][5]
-
-
-
Question: I am working with blood samples. What is the best way to stabilize thiols in whole blood, plasma, and red blood cells?
Analytical Methods
-
Question: I am using Ellman's reagent (DTNB) for thiol quantification, but my results are inconsistent. What are the common pitfalls?
-
Answer: While widely used, the Ellman's reagent assay has several limitations:
-
Interference: Other substances in the sample can absorb at the same wavelength as the TNB²⁻ product (412 nm), leading to inaccurate readings.[6]
-
pH Sensitivity: The extinction coefficient of TNB²⁻ is highly dependent on the pH of the solution.[1] Ensure your buffer system maintains a stable and appropriate pH.
-
Reagent Instability: DTNB itself can be unstable, and its reactivity can be influenced by the solvent composition.[7]
-
-
-
Question: My fluorescent probe for thiol detection is not giving a clear signal or is showing high background fluorescence. What should I check?
-
Answer: Challenges with fluorescent probes for thiol quantification are common.[8][9] Here are a few things to consider:
-
Probe Specificity: Many fluorescent probes react with a broad range of low-molecular-weight thiols, making it difficult to distinguish between them (e.g., cysteine, homocysteine, and glutathione).[10]
-
Intracellular Concentrations: The high intracellular concentration of glutathione (GSH) can often mask the signals from less abundant thiols like cysteine and homocysteine.[8][10]
-
Photodegradation: Some fluorescent tags are prone to photodegradation, so minimize light exposure during experiments.[3]
-
Cross-reactivity: Ensure the probe is not reacting with other nucleophilic species in your sample.
-
-
-
Question: I am using mass spectrometry for thiol analysis and encountering issues with reproducibility. What are some key considerations?
-
Answer: Mass spectrometry (MS) is a powerful tool for thiol analysis, but careful sample preparation is critical for reliable results.[8][9][11]
-
Derivatization: Due to the low ionization efficiency of underivatized thiols, derivatization is often necessary to improve their detection by MS. Reagents like N-ethylmaleimide (NEM) not only stabilize thiols but also improve their chromatographic retention and ionization.[2][12]
-
Matrix Effects: Complex biological matrices can interfere with the ionization of target analytes. Proper sample cleanup and the use of internal standards are essential to correct for matrix effects.
-
Side Reactions: Be aware that some alkylating agents used for derivatization can have side reactions with other amino acid residues, which can complicate data analysis.[1]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to thiol analysis.
Table 1: Common Thiol-Reactive Probes and Their Properties
| Probe | Reaction Mechanism | Excitation (nm) | Emission (nm) | Detection Limit | Notes |
| ThioGlo™ 3 | Michael Addition | ~379 | ~513 | 50 fM (for GSH derivative)[13] | High sensitivity. |
| BODIPY-based Probe | Michael Addition | ~520 | ~590 | 7 µM[13] | Shows some specificity for Cys over Hcy. |
| Coumarin-based Probe | Michael Addition | ~444 | ~496 | 1 µM (for Cys)[13] | Significant fluorescence enhancement upon reaction. |
| Fluorescein-based Probe | Nucleophilic Substitution | ~485 | ~520 | High nM range[10][13] | Reacts with Cys, Hcy, and GSH. |
Table 2: Comparison of Thiol Stabilization Methods
| Method | Reagent/Condition | Mechanism | Advantages | Disadvantages |
| Alkylation | N-ethylmaleimide (NEM), Iodoacetamide (IAM) | Covalent modification of the thiol group.[1][2] | Rapid and effective for preventing oxidation.[2] NEM is membrane-permeable.[2] | Can have side reactions with other amino acids.[1] IAM is less reactive than NEM.[2] |
| Acidification | Citrate buffer (to pH ~5) | Reduces the concentration of the reactive thiolate anion.[1] | Simple and does not introduce covalent modifications. | May not be sufficient to quench all thiol/disulfide exchange reactions, especially for proteins with low pKa Cys residues.[1] |
| Chelation | EDTA | Sequesters metal ions that catalyze oxidation.[1] | Prevents metal-catalyzed oxidation. | Does not prevent oxidation by other mechanisms.[1] |
Experimental Protocols
Protocol 1: Stabilization of Thiols in Whole Blood using N-ethylmaleimide (NEM)
Objective: To prevent the artifactual oxidation of thiols in whole blood samples immediately after collection.
Materials:
-
Whole blood collected in appropriate anticoagulant tubes (e.g., EDTA).
-
N-ethylmaleimide (NEM) solution (100 mM in ethanol or DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Centrifuge.
Procedure:
-
Immediately after blood collection, add NEM solution to the whole blood to a final concentration of 10 mM.
-
Mix gently by inversion.
-
Incubate at room temperature for 10 minutes to allow for complete alkylation of thiols.
-
Proceed with your downstream sample processing, such as plasma separation or cell lysis. For plasma separation, centrifuge the NEM-treated blood according to standard protocols.
-
The resulting plasma can be used for disulfide analysis, and the cell pellet can be used for intracellular thiol analysis.
Protocol 2: Quantification of Total Thiols using Ellman's Reagent (DTNB)
Objective: To determine the total concentration of free thiols in a sample.
Materials:
-
Sample containing thiols (e.g., protein solution, cell lysate).
-
Ellman's Reagent (DTNB) solution (10 mM in 0.1 M phosphate buffer, pH 8.0).
-
Reaction Buffer (0.1 M phosphate buffer, pH 8.0).
-
Cysteine or Glutathione standard solutions of known concentrations.
-
Spectrophotometer.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of cysteine or glutathione in the reaction buffer.
-
Sample Preparation: Dilute your sample in the reaction buffer to a concentration that falls within the linear range of your standard curve.
-
Reaction: In a microplate or cuvette, add a small volume of your sample or standard to the reaction buffer. Add the DTNB solution to initiate the reaction. A typical ratio is 1 part DTNB solution to 10 parts sample/buffer mixture.
-
Incubation: Incubate the reaction mixture at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of the yellow product (TNB²⁻) at 412 nm.[1]
-
Calculation: Subtract the absorbance of a blank (reaction buffer + DTNB) from your sample and standard readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the equation of the line to calculate the thiol concentration in your sample. The extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[1][14]
Visualizations
Caption: General workflow for trace level thiol quantification.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. determination-of-thiols-and-disulfides-via-hplc-quantification-of-5-thio-2-nitrobenzoic-acid - Ask this paper | Bohrium [bohrium.com]
- 7. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sfrbm.org [sfrbm.org]
- 12. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Addressing interferences in the mass spectrometry of sulfur compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interferences encountered during the mass spectrometry analysis of sulfur compounds. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of sulfur compounds by mass spectrometry.
Issue 1: No Analyte Signal or Significant Loss of Sensitivity
Question: I am not seeing my sulfur-containing analyte peak, or the signal is much lower than expected. What are the possible causes and how can I troubleshoot this?
Answer:
A complete loss of signal or a significant drop in sensitivity can be attributed to issues within the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself. A systematic approach is necessary to identify and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting logic for no/low signal in LC-MS.
Detailed Steps:
-
Verify Analyte and System Suitability:
-
Prepare fresh analytical standards in a clean solvent. This helps differentiate between a sample preparation issue and an instrument problem.[1][2]
-
If the fresh standards show a good signal, the problem likely lies in your sample preparation procedure (e.g., analyte degradation, poor extraction recovery). Review your sample handling and extraction protocol.
-
-
Isolate the Mass Spectrometer:
-
If fresh standards also show no signal, the issue is likely with the LC-MS system.
-
Disconnect the LC from the MS and directly infuse a standard solution into the mass spectrometer's ion source using a syringe pump.[2]
-
If a stable signal is observed during infusion, the problem is with the LC system. Check for:
-
Leaks in tubing and connections.
-
Clogged lines, injector, or column.
-
Pump malfunctions (check pressure trace).[3]
-
Incorrect mobile phase composition.
-
Column degradation.
-
-
-
Troubleshoot the Mass Spectrometer:
-
If there is still no signal upon direct infusion, the issue is within the mass spectrometer itself.[3]
-
Check the Ion Source:
-
Ensure the capillary is not clogged and is positioned correctly.
-
Verify a stable spray is being generated.
-
Check nebulizer and drying gas flows.
-
Clean the ion source components as per the manufacturer's guidelines.[4]
-
-
Verify MS Settings:
-
If the problem persists after these checks, a more thorough cleaning of the ion optics or other internal components may be necessary, and you should consult your instrument's service manual or contact the manufacturer.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My sulfur compound's chromatographic peak is tailing or splitting. What could be causing this?
Answer:
Poor peak shape is typically a chromatographic issue, though it can be exacerbated by interactions with the analytical hardware.
Troubleshooting Steps:
-
Column Health:
-
Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent.
-
Degradation: The stationary phase may be degraded, or a void may have formed at the column inlet. Try reversing the column (if permissible by the manufacturer) and flushing, or replace the column.
-
Column Overload: Injecting too much analyte can cause peak fronting. Reduce the injection volume or sample concentration.
-
-
Mobile Phase and Sample Mismatch:
-
The sample solvent may be too strong compared to the initial mobile phase, causing peak distortion. If possible, dissolve your sample in the initial mobile phase.[4]
-
Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a single ionic form.
-
-
Hardware Interactions:
-
For certain compounds, especially those that can chelate, interactions with stainless steel components (e.g., column housing, frits) can cause peak tailing and signal loss. Using metal-free or PEEK-lined columns and tubing can mitigate these effects.
-
Check for dead volume in fittings and connections. Ensure all tubing is properly seated.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the types of interferences in the mass spectrometry of sulfur compounds and strategies to mitigate them.
FAQ 1: What are the most common isobaric interferences for sulfur, and how can I remove them?
Question: I am analyzing sulfur by ICP-MS and am concerned about isobaric interferences. What are the main culprits and what are the best strategies to eliminate them?
Answer:
The analysis of sulfur by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is frequently complicated by isobaric (same nominal mass) interferences from polyatomic ions.
Common Isobaric Interferences on Sulfur Isotopes:
| Sulfur Isotope | Mass (m/z) | Abundance (%) | Common Isobaric Interferences |
| ³²S | 31.972 | 95.02 | ¹⁶O₂⁺, ¹⁴N¹⁸O⁺, ¹⁵N¹⁶O¹H⁺ |
| ³³S | 32.971 | 0.75 | ¹⁶O¹⁷O⁺, ³²S¹H⁺ |
| ³⁴S | 33.968 | 4.21 | ¹⁶O¹⁸O⁺, ³³S¹H⁺ |
| ³⁶S | 35.967 | 0.02 | ³⁶Ar⁺ |
Table based on information from multiple sources.[5][6]
Strategies for Mitigating Isobaric Interferences:
-
Collision/Reaction Cell (CRC) Technology: This is the most common approach. A gas is introduced into a cell before the mass analyzer.
-
Mass-Shift with a Reactive Gas: A reactive gas like oxygen (O₂) is used to convert sulfur ions (S⁺) into sulfur oxide ions (SO⁺), which are detected at a higher, interference-free mass.[5][7][8] For example, ³²S⁺ (m/z 32) is shifted to ³²S¹⁶O⁺ (m/z 48). This effectively moves the analyte away from the primary ¹⁶O₂⁺ interference.[7][9]
-
Collision with an Inert Gas: A non-reactive gas like helium (He) can be used. Polyatomic interferences, being larger in size than the analyte ion of the same mass, will undergo more collisions and lose more kinetic energy. An energy barrier can then be used to filter out these lower-energy interfering ions.[10]
-
-
Tandem Mass Spectrometry (ICP-MS/MS): This advanced technique uses a quadrupole before the CRC (Q1) to pre-select only the sulfur isotope of interest. This ion is then passed to the CRC for reaction (e.g., with O₂), and the resulting product ion is analyzed by the second quadrupole (Q2). This approach provides a much cleaner spectrum by preventing other ions from entering the cell and forming new interferences.[5][7]
-
High-Resolution ICP-MS (HR-ICP-MS): These instruments have sufficient resolving power to separate the true mass of the sulfur isotope from the interfering polyatomic ion. For example, ³²S⁺ (31.97207 u) can be resolved from ¹⁶O₂⁺ (31.98983 u). However, this often comes at the cost of reduced sensitivity.
Experimental Workflow for Interference Removal using ICP-MS/MS:
Caption: Workflow for removing isobaric interference on ³²S using ICP-MS/MS.
FAQ 2: What are matrix effects, and how can I minimize them in my LC-MS analysis?
Question: I am developing an LC-MS method for a sulfur-containing drug in plasma. What are matrix effects, and what steps should I take to reduce their impact on my results?
Answer:
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma).[11][12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[11][12]
Strategies to Minimize Matrix Effects:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Protein Precipitation (PPT): A fast but often "dirtier" method that removes the bulk of proteins but leaves many other matrix components like phospholipids. This method often results in the greatest matrix interference.[13]
-
Liquid-Liquid Extraction (LLE): Can provide very clean extracts but may suffer from lower analyte recovery, especially for polar compounds.
-
Solid-Phase Extraction (SPE): A highly effective technique that can selectively isolate the analyte while removing a significant amount of interfering compounds. Different SPE chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) can be optimized for your specific analyte and matrix. HybridSPE techniques are particularly efficient at removing both phospholipids and proteins, resulting in the least matrix interference.[13]
-
Comparison of Sample Preparation Techniques for Matrix Effect Reduction:
| Sample Preparation Technique | Typical Effectiveness in Removing Interferences | Relative Matrix Effect |
| Protein Precipitation (PPT) | Removes proteins, but not smaller molecules like phospholipids. | High[13] |
| Solid-Phase Extraction (SPE) | Removes a broader range of interferences based on sorbent chemistry. | Moderate[13] |
| HybridSPE | Efficiently removes both proteins and phospholipids. | Low[13] |
-
Improve Chromatographic Separation:
-
Modify your LC gradient, mobile phase composition, or column chemistry to chromatographically separate your analyte from the regions where matrix components elute. A common strategy is to ensure the analyte does not elute in the "dead volume" at the beginning of the run where many polar matrix components appear.
-
-
Use an Internal Standard:
-
The most reliable way to compensate for matrix effects that cannot be eliminated is to use a stable isotope-labeled internal standard (SIL-IS) of your analyte. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.
-
Experimental Protocol: ICP-MS/MS Analysis of Sulfur using Oxygen Reaction Mode
This protocol outlines the general steps for setting up an ICP-MS/MS instrument to analyze sulfur by shifting the mass of sulfur isotopes to their corresponding oxides.
-
Instrument Configuration:
-
Use an ICP-MS/MS system equipped with a collision/reaction cell (CRC).
-
Ensure the sample introduction system (nebulizer, spray chamber) is clean and appropriate for your sample matrix. For organic matrices, a cooled spray chamber may be necessary.
-
-
Tuning and Optimization:
-
Tune the instrument for general performance according to the manufacturer's guidelines.
-
Introduce a sulfur standard solution (e.g., 10 µg/L).
-
Set the instrument to MS/MS mode.
-
Set Q1: To pass the m/z of the desired sulfur isotope (e.g., m/z 32 for ³²S).
-
Introduce Reaction Gas: Introduce oxygen (O₂) into the CRC. Optimize the O₂ flow rate to maximize the formation of the SO⁺ product ion while minimizing side reactions. A typical starting point might be 0.3 mL/min.
-
Set Q2: To pass the m/z of the desired sulfur oxide product ion (e.g., m/z 48 for ³²S¹⁶O⁺).
-
Optimize cell and lens voltages to efficiently guide the product ion to the detector.
-
-
Analysis:
-
Prepare calibration standards and samples in a matrix that is as closely matched as possible to minimize non-spectral interferences.
-
For each sulfur isotope you wish to measure (e.g., ³²S, ³³S, ³⁴S), create a separate acquisition mode with the appropriate Q1 and Q2 mass settings (e.g., for ³⁴S, Q1=34, Q2=50).
-
Acquire data for your blanks, standards, and samples. The use of MS/MS mode effectively eliminates both on-mass polyatomic interferences (like ¹⁶O₂⁺) and potential interferences at the product ion mass (like ⁴⁸Ti⁺ or ⁴⁸Ca⁺).[7]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. myadlm.org [myadlm.org]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 11. longdom.org [longdom.org]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies for Improving the Resolution of Thiol Isomers in HPLC
Welcome to the technical support center for the analysis of thiol isomers by High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the HPLC analysis of thiol isomers.
Question: Why am I seeing poor resolution or co-elution of my thiol isomers?
Answer:
Poor resolution of thiol isomers is a frequent challenge and can stem from several factors related to your HPLC method. Here are the primary areas to investigate:
-
Mobile Phase Composition: The composition of your mobile phase is a critical factor in achieving good separation.[1][2] The polarity, pH, and buffer strength can all significantly impact the retention and selectivity of your analytes.[1][2]
-
Actionable Steps:
-
Optimize Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A weaker mobile phase (less organic solvent) will generally increase retention time and may improve resolution.[3]
-
Adjust pH: The pH of the mobile phase can alter the ionization state of thiol isomers, which in turn affects their interaction with the stationary phase.[1] Experiment with pH adjustments, especially if your analytes have acidic or basic functional groups.
-
Buffer Selection: Ensure you are using an appropriate buffer system that can maintain a stable pH throughout the analysis.[2]
-
-
-
Stationary Phase Selection: The choice of stationary phase is crucial for resolving isomers.
-
Actionable Steps:
-
Consider a Different Stationary Phase: If you are using a standard C18 column, you might not be achieving the necessary selectivity. Consider columns with different bonded phases, such as C8, phenyl-hexyl, or cyano phases, which can offer different retention mechanisms.[4]
-
Chiral Stationary Phases (CSPs): For enantiomeric thiols, a chiral stationary phase is often necessary.[5][6] These columns are designed to differentiate between stereoisomers.[5][6] Common types of CSPs include polysaccharide-based, protein-based, and macrocyclic glycopeptide-based columns.[6]
-
-
-
Temperature: Column temperature can influence selectivity and resolution.
-
Derivatization: For thiols, pre-column derivatization is often employed to improve detection and chromatographic behavior. The choice of derivatizing agent can impact resolution.
-
Actionable Steps:
-
Evaluate Your Derivatization Reagent: Different derivatizing agents will result in derivatives with different chemical properties. If you are using a particular reagent and experiencing poor resolution, consider trying an alternative.
-
-
Question: I'm observing peak tailing with my thiol isomer peaks. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common chromatographic problem that can compromise resolution and quantification. The primary causes for peak tailing in the analysis of thiol isomers include:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, leading to tailing.
-
Actionable Steps:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Lower pH: Operating at a lower mobile phase pH can suppress the ionization of silanol groups, reducing these unwanted interactions.
-
End-capped Columns: Use a column that is well end-capped to minimize the number of accessible silanol groups.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Actionable Steps:
-
Reduce Injection Volume or Sample Concentration: Dilute your sample or inject a smaller volume to see if the peak shape improves.
-
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.
-
Actionable Steps:
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained sample components.
-
Column Washing: Flush the column with a series of strong solvents to remove any contaminants.[9]
-
-
Question: My retention times for thiol isomers are shifting between runs. What should I investigate?
Answer:
Inconsistent retention times can make peak identification and quantification unreliable. The following are common causes and solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time variability.[10]
-
Actionable Steps:
-
Precise Preparation: Ensure the mobile phase is prepared accurately and consistently in every batch. Use a gravimetric approach for preparing mobile phases rather than volumetric.[10]
-
Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump, which can cause flow rate fluctuations.[11]
-
-
-
Column Temperature Fluctuations: Variations in the ambient temperature can affect retention times if a column oven is not used.
-
Actionable Steps:
-
Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times.[7]
-
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.
-
Actionable Steps:
-
Adequate Equilibration Time: Ensure the column is equilibrated for a sufficient amount of time, especially when using gradient elution or after changing the mobile phase.
-
-
-
Pump Performance: Issues with the HPLC pump can lead to an inconsistent flow rate.
-
Actionable Steps:
-
System Maintenance: Perform regular maintenance on your HPLC system, including checking pump seals and valves for leaks or wear.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for improving the HPLC analysis of thiols?
A1: Pre-column derivatization is a common strategy to enhance the detection and separation of thiols. Some of the most widely used reagents include:
-
Monobromobimane (MBB): Reacts with thiols to form highly fluorescent derivatives, enabling sensitive detection.[13][14]
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F): Another fluorescent derivatizing agent that reacts specifically with thiols.[15]
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent): Reacts with thiols to produce a colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be detected by UV-Vis spectroscopy.[16]
Q2: How do I choose the right HPLC column for separating thiol isomers?
A2: The choice of column depends on the nature of the isomers you are trying to separate.
-
For Diastereomers: Standard reversed-phase columns like C18 or C8 are often sufficient for separating diastereomeric thiols, as they have different physical properties.[17]
-
For Enantiomers: The separation of enantiomers requires a chiral stationary phase (CSP).[5][6] The selection of the specific CSP (e.g., polysaccharide-based, protein-based) may require some screening to find the one that provides the best selectivity for your specific analytes.[6]
Q3: What is the role of mobile phase pH in the separation of thiol isomers?
A3: The pH of the mobile phase is a powerful tool for optimizing the separation of ionizable compounds, including many thiols and their derivatives.[1] By adjusting the pH, you can change the charge state of your analytes, which in turn affects their retention on the stationary phase. For example, in reversed-phase HPLC, suppressing the ionization of an acidic analyte by lowering the pH will typically increase its retention.
Q4: Can temperature programming be used to improve the resolution of thiol isomers?
A4: Yes, just like gradient elution for the mobile phase, you can use a temperature gradient during your HPLC run. Changing the temperature can alter the selectivity between two co-eluting peaks.[8] For some separations, increasing the temperature can significantly improve resolution.[8] However, the effect of temperature is compound-dependent, so it needs to be evaluated on a case-by-case basis.
Data and Protocols
Derivatization and HPLC Conditions for Thiol Analysis
The following tables summarize experimental conditions for thiol derivatization and subsequent HPLC analysis based on published methods.
Table 1: Derivatization Conditions for Thiols
| Derivatization Reagent | Analyte Example | pH | Temperature (°C) | Reaction Time (min) | Reference |
| Monobromobimane (MBB) | Glutathione (GSH) | 9.0 | Ambient | 7.5 | [13][14] |
| SBD-F | Various Thiols | - | 60 | 60 | [15] |
| DTNB | Glutathione (GSH) | 7.5 | Ambient | < 20 | [16] |
Table 2: Example HPLC Parameters for Derivatized Thiols
| Analyte (Derivative) | Column | Mobile Phase | Detection | Reference |
| GSH-MBB | Beckman UltraSphere C-18 ODS | Discontinuous gradient of sodium acetate-methanol | Fluorescence (Ex: 392 nm, Em: 480 nm) | [14] |
| SBD-Thiols | InertSustain AQ-C18 | Citric buffer (pH 3.0)/Methanol | Fluorescence | [15] |
| TNB (from DTNB) | LiChropher 100 RP18 | Acetonitrile–water–formic acid (5:95:0.1, v/v/v) | UV (385 nm) | [18] |
Detailed Experimental Protocols
Protocol 1: Pre-column Derivatization of Thiols with Monobromobimane (MBB) [13][14]
-
Reagent Preparation: Prepare a stock solution of MBB in a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation: Extract thiols from the sample matrix using an appropriate procedure.
-
Derivatization Reaction:
-
In a reaction vial, mix the sample extract with a reaction buffer to achieve a final pH of 9.0.
-
Add the MBB solution to the vial.
-
Allow the reaction to proceed for 7.5 minutes at room temperature in the dark.
-
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl).
-
HPLC Analysis: Inject the derivatized sample into the HPLC system for analysis.
Protocol 2: Pre-column Derivatization of Thiols with SBD-F [15]
-
Reduction Step (if necessary): To measure total thiols, first reduce any disulfide bonds by treating the sample with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Reagent Preparation: Prepare a solution of SBD-F in a suitable buffer.
-
Derivatization Reaction:
-
Mix the sample (or reduced sample) with the SBD-F solution.
-
Heat the mixture at 60°C for 60 minutes.
-
-
Reaction Quenching: Stop the reaction by adding 1 M HCl.
-
HPLC Analysis: Inject the resulting solution into the HPLC system.
Visualizations
Caption: Experimental workflow for the HPLC analysis of thiols.
Caption: Troubleshooting logic for poor resolution of thiol isomers.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Preventing degradation of 4-Methoxybutane-2-Thiol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Methoxybutane-2-thiol during sample preparation.
I. FAQs: Understanding and Preventing Degradation
This section addresses common questions regarding the stability of this compound and the general principles of preventing its degradation.
Q1: What are the main causes of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is oxidation. The thiol group (-SH) is highly susceptible to oxidation, which can be initiated or accelerated by several factors, including:
-
Exposure to Oxygen: Atmospheric oxygen is a key contributor to thiol oxidation.
-
Elevated pH: Basic conditions (pH > 7) promote the formation of the more reactive thiolate anion (RS-), which is more easily oxidized.[1]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]
-
Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze the oxidation of thiols.
-
Exposure to Light: UV light can provide the energy to initiate oxidation reactions.
-
Presence of Oxidizing Agents: Contaminants in solvents or reagents that are oxidizing agents will directly degrade thiols.
Q2: What are the main degradation products of this compound?
A2: The principal degradation pathway for thiols like this compound is oxidation. This process typically occurs in two main steps:
-
Oxidation to Disulfides: Two molecules of this compound can oxidize to form a disulfide bond (S-S), resulting in the formation of bis(4-methoxy-2-methylbutan-2-yl) disulfide.
-
Further Oxidation to Sulfonic Acids: With stronger oxidizing agents or more prolonged exposure to oxidative conditions, the disulfide or the original thiol can be further oxidized to form sulfonic acids (R-SO3H).
Q3: How can I minimize the degradation of this compound during sample storage?
A3: Proper storage is crucial for preserving the integrity of your samples. Here are key recommendations:
-
Temperature: Store samples at low temperatures, ideally at -80°C for long-term storage (months) or at -20°C for short-term storage (up to three months).[1] Avoid repeated freeze-thaw cycles as they can accelerate degradation.[1][3]
-
Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[4]
-
pH: If in solution, maintain a slightly acidic pH (below 7) to keep the thiol in its less reactive protonated form.[1]
-
Solvent: Use deoxygenated solvents for preparing solutions. Solvents should be of high purity and free from oxidizing contaminants.
Q4: Are there any chemical additives that can help stabilize this compound in my samples?
A4: Yes, several types of chemical additives can help prevent oxidation:
-
Antioxidants: Adding antioxidants to your sample can effectively scavenge free radicals and other oxidizing species. Common antioxidants used for thiol stabilization include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant.
-
Glutathione (GSH): A naturally occurring tripeptide that can protect thiols from oxidation.[5]
-
-
Reducing Agents: For some applications, a mild reducing agent can be used to maintain a reducing environment. Tris(2-carboxyethyl)phosphine (TCEP) is a good option as it is stable, odorless, and effective over a wide pH range.[6]
-
Chelating Agents: To sequester catalytic metal ions, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to your buffers or solutions.
Q5: What is derivatization and how can it help prevent degradation?
A5: Derivatization is a chemical modification of the analyte to improve its stability, volatility, or detectability. For thiols, derivatization of the sulfhydryl group can protect it from oxidation during sample preparation and analysis. Common derivatizing agents for thiols include:
-
Pentafluorobenzyl bromide (PFBBr): Reacts with the thiol group to form a stable thioether, which is also more amenable to gas chromatography (GC) analysis.[7]
-
Ethyl Propiolate (ETP): Another reagent that forms a stable derivative with thiols for GC analysis.[7]
-
4,4'-dithiodipyridine (DTDP): Used for derivatization prior to liquid chromatography (LC) analysis.[8]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no analyte signal in GC-MS or HPLC. | 1. Degradation during sample preparation or storage: The analyte has oxidized before analysis. 2. Adsorption to surfaces: The thiol may be adsorbing to active sites in the GC inlet, column, or on glassware. | 1. Review your sample handling protocol: - Ensure samples are kept cold and protected from light. - Use deoxygenated solvents and an inert atmosphere. - Check the pH of your solutions; acidify if possible. - Consider adding an antioxidant or a reducing agent like TCEP. - For future samples, consider derivatization immediately after extraction. 2. Address potential adsorption: - Use silanized glassware and GC inlet liners. - Condition your GC column according to the manufacturer's instructions. - Consider using a column with a more inert stationary phase. |
| Peak tailing in chromatogram. | 1. Secondary interactions with the stationary phase: The polar thiol group can interact with active sites (e.g., residual silanols) on the column.[9] 2. Column overload: Injecting too much analyte can lead to asymmetrical peaks. 3. Column contamination or degradation: Buildup of non-volatile material at the head of the column.[10] | 1. Optimize chromatographic conditions: - For reverse-phase HPLC, lower the mobile phase pH to protonate silanols.[9] - Use a highly deactivated or end-capped column.[11] 2. Adjust sample concentration: - Dilute your sample and reinject. 3. Column maintenance: - Trim the first few centimeters of the GC column. - Backflush the column. - Replace the column if necessary. |
| Poor reproducibility of results. | 1. Inconsistent sample handling: Variations in exposure time to air, temperature, or light between samples. 2. Variable degradation rates in different sample matrices: The composition of the sample matrix can influence stability. | 1. Standardize your workflow: - Develop and strictly follow a standard operating procedure (SOP) for sample preparation. - Process all samples and standards in the same manner and for the same duration. 2. Matrix-matched standards: - Prepare your calibration standards in a matrix that closely resembles your samples to account for matrix effects on stability. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of degradation products: The new peaks could be the disulfide or other oxidation products. | 1. Identify the degradation products: - Use mass spectrometry to identify the mass of the unknown peaks. The disulfide will have a molecular weight of twice the original thiol minus two. - If possible, synthesize or purchase a standard of the suspected degradation product for confirmation. 2. Optimize sample preparation to prevent their formation: - Implement the stabilization techniques mentioned in the FAQs. |
III. Data Presentation: Stability of Thiols Under Various Conditions
While specific quantitative data for this compound is limited in the literature, the following tables summarize stability data for other relevant volatile thiols, which can provide valuable insights into the expected behavior of this compound.
Table 1: Effect of Storage Temperature on Thiol Stability in Serum
Data adapted from a study on human serum samples, which demonstrates the general trend of thiol stability at different temperatures.[1]
| Storage Temperature | Duration | Native Thiol Level | Total Thiol Level | Disulfide Level |
| -20°C | 3 months | Stable | Stable | Stable |
| -20°C | > 3 months | Decreased | Decreased | Increased |
| -80°C | 12 months | Stable | Stable | Stable |
Table 2: Effect of Freeze-Thaw Cycles on Thiol Stability in Serum
Data adapted from a study on human serum samples, illustrating the impact of repeated freezing and thawing.[1]
| Number of Freeze-Thaw Cycles | Native Thiol Level | Total Thiol Level | Disulfide Level |
| 1-2 | No significant change | No significant change | No significant change |
| > 2 | Decreased | Decreased | Increased |
Table 3: Oxidative Stability of Various Food-Related Thiols in Diethyl Ether at Room Temperature
This table shows the percentage of thiol remaining after storage and highlights the variability in stability among different thiol structures. Data from a study on odor-active thiols.[11]
| Thiol | % Remaining after 1 day | % Remaining after 10 days |
| 2-Furfurylthiol (FFT) | ~100% | ~98% |
| 2-Methyl-3-furanthiol (MFT) | 80% | <50% |
| 3-Mercaptopropionic acid (MP) | ~100% | ~95% |
| Mercaptoacetone (MA) | ~100% | ~87% |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization and analysis of this compound.
Protocol 1: General Sample Preparation for GC-MS Analysis with Derivatization
Objective: To prepare a sample containing this compound for GC-MS analysis while minimizing degradation by using derivatization.
Materials:
-
Sample containing this compound
-
Internal standard solution (e.g., a deuterated analog or a different thiol)
-
Pentafluorobenzyl bromide (PFBBr) solution (10 mg/mL in acetone)
-
Sodium hydroxide (NaOH) solution, 2 M
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Vials, pipettes, and other standard laboratory glassware (silanized if possible)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect the sample and immediately place it on ice or dry ice.
-
Spiking: To a known volume or weight of the sample in a vial, add a precise amount of the internal standard solution.
-
pH Adjustment: Add 2 M NaOH dropwise to the sample while vortexing to raise the pH to approximately 10-11. This deprotonates the thiol to the more reactive thiolate for derivatization.
-
Derivatization: Immediately add an excess of the PFBBr solution to the vial. Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.
-
Extraction: Add a known volume of hexane to the vial. Vortex vigorously for 1-2 minutes to extract the derivatized analyte.
-
Phase Separation: Centrifuge the vial to achieve clear separation of the aqueous and organic layers.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried hexane extract is now ready for injection into the GC-MS system.
Protocol 2: Stability Study of this compound in Solution
Objective: To evaluate the stability of this compound under different storage conditions.
Materials:
-
This compound standard
-
Buffer solutions at different pH values (e.g., pH 4, 7, and 9)
-
Deoxygenated water and solvents
-
Antioxidant solutions (e.g., ascorbic acid, BHT)
-
Vials with airtight caps
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 40°C)
-
HPLC or GC-MS system for analysis
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable deoxygenated solvent (e.g., ethanol).
-
Prepare Test Solutions: In separate vials, prepare test solutions by diluting the stock solution in the different buffer solutions to a final known concentration. For testing antioxidants, add the antioxidant to a subset of these vials.
-
Initial Analysis (T=0): Immediately analyze an aliquot from each test solution to determine the initial concentration of this compound.
-
Storage: Store the vials under the different temperature conditions, protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each vial and analyze it for the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant and half-life for each condition to quantify stability.
V. Mandatory Visualizations
Diagram 1: Degradation Pathway of this compound
Caption: Primary oxidative degradation pathway of this compound.
Diagram 2: Experimental Workflow for Stabilized Sample Preparation
Caption: Workflow for sample preparation with stabilization steps.
Diagram 3: Logical Relationships in Troubleshooting Low Analyte Signal
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. vinlab.com [vinlab.com]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Questions and Answers - ProChimia Surfaces [prochimia.com]
- 5. rjor.ro [rjor.ro]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pages.uoregon.edu [pages.uoregon.edu]
Technical Support Center: Optimizing GC-MS Injection Parameters for Volatile Thiols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their gas chromatography-mass spectrometry (GC-MS) methods for the analysis of volatile thiols.
Frequently Asked Questions (FAQs)
Q1: Why are my thiol peaks showing significant tailing?
Peak tailing for volatile thiols is a common issue primarily caused by the interaction of the highly reactive thiol group with active sites within the GC system.[1][2] These active sites can be present in the inlet liner, on the column, or in other parts of the flow path.
Potential Causes and Solutions:
-
Active Inlet Liner: Standard glass liners can have acidic silanol groups that interact with thiols.
-
Column Activity: The stationary phase or the fused silica surface of the column can become active over time.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and lead to peak distortion.[1]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions for the correct height within the inlet.[1]
-
Q2: I'm experiencing poor reproducibility and low sensitivity for my thiol analytes. What could be the cause?
Poor reproducibility and low sensitivity are often linked to the loss of analytes during sample introduction. The reactive nature of thiols makes them prone to adsorption onto active surfaces in the GC inlet.[6]
Potential Causes and Solutions:
-
Analyte Adsorption in the Inlet: Thiols can irreversibly bind to active sites in the liner and inlet weldments.
-
Inconsistent Injection Volume: Issues with the autosampler syringe can lead to variable injection volumes.
-
Solution: Check the syringe for leaks or a sticking plunger. Observe an injection cycle to confirm the correct volume is being aspirated and dispensed.[8]
-
-
Inappropriate Injection Technique: The choice of injection mode can significantly impact sensitivity.
Q3: Should I use a split or splitless injection for volatile thiols?
The choice between split and splitless injection depends on the concentration of the thiols in your sample.[11]
-
Splitless Injection: This technique is ideal for trace analysis where maximum sensitivity is required.[9][10] The split vent is closed during the injection, allowing for the transfer of nearly the entire vaporized sample onto the column.[11]
-
Split Injection: If your thiol concentrations are high enough that column overload is a concern, a split injection is more appropriate.[12][13] This method introduces only a fraction of the sample to the column, resulting in sharper peaks and can be beneficial for thermally labile compounds due to the faster transfer.[10][14]
| Injection Technique | Best For | Advantages | Disadvantages |
| Splitless | Trace-level analysis | High sensitivity | Can lead to broader peaks for volatile compounds, longer exposure to hot inlet can cause degradation of thermally labile analytes.[10][12] |
| Split | High-concentration samples | Sharper peaks, reduced column stress | Lower sensitivity as a portion of the sample is discarded.[11][12] |
Q4: Can derivatization improve my analysis of volatile thiols?
Yes, derivatization is a powerful strategy to overcome many of the challenges associated with thiol analysis.[15][16] By reacting the thiol group, you can:
-
Increase Stability: Derivatization protects the reactive thiol group, reducing the chances of adsorption and degradation.[17]
-
Improve Chromatography: Derivatives are often less polar and more volatile, leading to better peak shapes and resolution.[15]
-
Enhance Sensitivity: Certain derivatizing agents can significantly improve the response of the analyte in the mass spectrometer.[15][18]
Common derivatizing agents for thiols in GC-MS include pentafluorobenzyl bromide (PFBBr) and N-ethylmaleimide (NEM).[18][19]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the GC-MS analysis of volatile thiols.
Problem: Poor Peak Shape (Tailing)
dot graph TD { A[Start: Poor Thiol Peak Shape] --> B{Check Inlet Liner}; B --> C{Is it deactivated?}; C -- No --> D[Replace with a new, deactivated liner]; C -- Yes --> E{Check Column}; E --> F[Trim 10-20 cm from the front of the column]; F --> G{Problem Solved?}; G -- Yes --> H[End]; G -- No --> I{Check for Leaks}; I --> J[Check fittings and septum]; J --> K{Problem Solved?}; K -- Yes --> H; K -- No --> L[Consider derivatization to improve analyte stability]; D --> G; L --> H;
} caption: Troubleshooting workflow for poor peak shape.
Problem: Low or No Thiol Peaks (Poor Sensitivity)
dot graph TD { A[Start: Low or No Thiol Peaks] --> B{Injection Mode?}; B -- "Split" --> C{Is analyte concentration very low?}; C -- "Yes" --> D[Switch to Splitless Injection]; C -- "No" --> E{Check Split Ratio}; E --> F[Reduce split ratio]; B -- "Splitless" --> G{Check Inlet Temperature}; G --> H{Is it too high, causing degradation?}; H -- "Yes" --> I[Lower inlet temperature]; H -- "No" --> J{Check Liner}; J --> K[Ensure a highly deactivated liner is in use]; K --> L{Problem Solved?}; L -- "Yes" --> M[End]; L -- "No" --> N[Consider derivatization to enhance signal]; D --> L; F --> L; I --> L; N --> M;
} caption: Troubleshooting workflow for low sensitivity.
Experimental Protocols
Protocol 1: General Starting Parameters for Volatile Thiols (Splitless Injection)
This protocol provides a set of starting parameters that can be optimized for your specific application.
| Parameter | Recommended Starting Value | Notes |
| Inlet Liner | Single taper, deactivated with glass wool | The taper helps to focus the sample onto the column, and the deactivated glass wool aids in vaporization and traps non-volatile residues.[4][20] |
| Inlet Temperature | 250 °C | This is a common starting point, but may need to be optimized.[17][18] Lower temperatures can be beneficial for thermally labile thiols.[21] |
| Injection Volume | 1 µL | Ensure this volume does not cause backflash in the liner at the given inlet temperature and pressure.[22] |
| Splitless Hold Time | 0.5 - 1.0 min | This should be long enough to transfer the majority of the analytes to the column.[12] |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min | The optimal flow rate will depend on the column dimensions.[23][24] |
| Oven Program | Start at 40 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C | This is a generic program and should be optimized based on the volatility of the target thiols. |
Protocol 2: Workflow for Optimizing Injection Parameters
dot graph TD { A[Start: Method Development] --> B[Select a Deactivated Inlet Liner]; B --> C[Set Initial Parameters (Protocol 1)]; C --> D{Evaluate Peak Shape and Response}; D -- "Good" --> E[Proceed to Validation]; D -- "Poor" --> F{Optimize Inlet Temperature}; F --> G[Inject at various temperatures (e.g., 200, 250, 280 °C)]; G --> H{Evaluate for degradation vs. vaporization efficiency}; H --> I{Optimize Splitless Hold Time}; I --> J[Test different hold times (e.g., 0.5, 0.75, 1.0 min)]; J --> K{Evaluate analyte transfer}; K --> L{Optimize Carrier Gas Flow Rate}; L --> M[Test flow rates around the initial setting]; M --> N{Evaluate peak resolution and analysis time}; N --> O{Finalize Optimized Method}; O --> E; E --> P[End];
} caption: Workflow for optimizing injection parameters.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. How to Choose a GC Inlet Liner [restek.com]
- 5. Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column [restek.com]
- 6. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 7. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 10. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 11. gcms.cz [gcms.cz]
- 12. Split vs Splitless Injection [restek.com]
- 13. agilent.com [agilent.com]
- 14. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 18. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. metrolab.blog [metrolab.blog]
- 21. reddit.com [reddit.com]
- 22. hvcse.vn [hvcse.vn]
- 23. scribd.com [scribd.com]
- 24. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the sensitivity of 4-Methoxybutane-2-Thiol detection in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 4-Methoxybutane-2-Thiol (4MBT) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound (4MBT) in complex samples?
The primary challenges in detecting 4MBT in complex matrices such as beverages, food products, and biological fluids include its low volatility, high reactivity, and susceptibility to oxidation. Its thiol group can readily bind to metals and other components in the analytical system, leading to poor recovery and peak shape. Furthermore, the complex matrix itself can cause signal suppression or enhancement, a phenomenon known as the matrix effect, which complicates accurate quantification.[1][2][3]
Q2: Which analytical techniques are most suitable for the sensitive detection of 4MBT?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the sensitive detection of 4MBT. To overcome the challenges associated with its chemical nature, these methods are often coupled with a derivatization step to improve the compound's volatility, stability, and ionization efficiency.
Q3: What is derivatization and why is it important for 4MBT analysis?
Derivatization is a chemical modification of the target analyte to enhance its analytical properties. For 4MBT, derivatization of the thiol group is crucial for several reasons:
-
Increased Stability: It protects the reactive thiol group from oxidation and adsorption to active sites in the chromatographic system.
-
Improved Volatility (for GC-MS): It converts the polar thiol into a less polar and more volatile derivative, which is more suitable for gas chromatography.
-
Enhanced Ionization Efficiency (for MS): Derivatizing agents can introduce moieties that ionize more efficiently, leading to a stronger signal in the mass spectrometer.
Common derivatizing agents for thiols include pentafluorobenzyl bromide (PFBBr) and 4,4'-dithiodipyridine (DTDP).[4][5]
Q4: How can I minimize the matrix effect in my 4MBT analysis?
Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering matrix components.
-
Stable Isotope Dilution Assay (SIDA): This involves using a deuterated internal standard of 4MBT. The internal standard co-elutes with the native analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to the sample to compensate for matrix effects.
-
Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the sample matrix itself.
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor Peak Shape (Tailing Peaks) for 4MBT
dot
Caption: Troubleshooting workflow for poor peak shape in GC-MS analysis of 4MBT.
-
Possible Cause A: Active Sites in the GC Inlet. The thiol group of 4MBT can interact with active sites (e.g., silanol groups) in the injector liner, leading to peak tailing.
-
Solution: Use a deactivated inlet liner. Regularly replace the septum and O-ring to prevent leaks and contamination.
-
-
Possible Cause B: Column Contamination or Degradation. Accumulation of non-volatile matrix components at the head of the column can create active sites.
-
Solution: Trim the first 10-20 cm of the analytical column. If the problem persists, the column may need to be replaced. Regular column conditioning can also help maintain performance.
-
-
Possible Cause C: Inappropriate GC Method Parameters. A suboptimal temperature ramp or injector temperature can contribute to poor peak shape.
-
Solution: Optimize the injector temperature to ensure complete and rapid volatilization of the derivatized 4MBT. Adjust the oven temperature program to ensure proper focusing of the analyte on the column.
-
Issue 2: Low or No Recovery of 4MBT
dot
Caption: Troubleshooting workflow for low or no recovery of 4MBT.
-
Possible Cause A: Inefficient Sample Extraction. 4MBT may not be efficiently extracted from the sample matrix during sample preparation.
-
Solution: Optimize the Solid Phase Extraction (SPE) method by testing different sorbents and elution solvents. Ensure complete evaporation of the solvent after extraction.
-
-
Possible Cause B: Incomplete Derivatization. The derivatization reaction may be incomplete, leading to low yields of the target derivative.
-
Solution: Use fresh derivatization reagents. Optimize the reaction conditions, including pH, temperature, and reaction time.
-
-
Possible Cause C: Analyte Loss in the GC System. 4MBT or its derivative may be lost due to leaks or adsorption in the GC system.
-
Solution: Perform a thorough leak check of the GC system. Ensure the column is properly installed and not broken.
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 4MBT and other relevant volatile thiols using different analytical methods. This data can help in selecting the most appropriate method based on the expected concentration of 4MBT in the sample.
| Analyte | Method | Derivatization Agent | Matrix | LOD (ng/L) | LOQ (ng/L) | Reference |
| 4-Methoxy-2-methyl-2-butanethiol (4MMB) | GC-SIM-MS | Not Specified | Blackcurrant Juice | - | 36-48 | [6] |
| 4-mercapto-4-methyl-2-pentanone | HS-SPME-GC-MS | PFBBr | Wine | 0.9 | - | [4] |
| 3-mercaptohexanol | HS-SPME-GC-MS | PFBBr | Wine | 1 | - | [4] |
| 3-mercaptohexylacetate | HS-SPME-GC-MS | PFBBr | Wine | 17 | - | [4] |
| Methoxypyrazines | HS-SPME-MDGC-MS | None | Wine | - | 0.130-0.267 | [7] |
Note: Direct comparative data for 4MBT across multiple methods is limited. The data for other volatile thiols and aroma compounds are provided for context and as a guide for expected sensitivity.
Experimental Protocols
Protocol 1: Analysis of Volatile Thiols by HS-SPME-GC-MS with PFBBr Derivatization
This protocol is adapted from a method for the analysis of other volatile thiols in wine and can be modified for 4MBT.[4]
1. Sample Preparation and Derivatization:
-
To a 40 mL wine sample, add an appropriate internal standard (e.g., deuterated 4MBT).
-
Perform extractive alkylation by adding a solution of pentafluorobenzyl bromide (PFBBr) in an organic solvent (e.g., dichloromethane).
-
Adjust the pH to ensure efficient reaction.
-
Vortex and allow the reaction to proceed at room temperature.
-
Separate the organic layer.
2. HS-SPME:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Transfer to a headspace vial.
-
Perform headspace solid-phase microextraction (HS-SPME) using a suitable fiber (e.g., PDMS/DVB).
-
Optimize extraction time and temperature.
3. GC-MS Analysis:
-
Injector: Splitless mode, 250 °C.
-
Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
Protocol 2: Analysis of Volatile Thiols by HPLC-MS/MS with DTDP Derivatization
This protocol is based on a method for other thiols in wine and can be adapted for 4MBT.[5]
1. Sample Preparation and Derivatization:
-
To a 20 mL wine sample, add an internal standard.
-
Add a solution of 4,4'-dithiodipyridine (DTDP) and an excess of acetaldehyde (to bind sulfites).
-
Allow the derivatization reaction to proceed at room temperature.
2. Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the derivatized thiols with a suitable solvent (e.g., methanol).
3. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion of the DTDP-4MBT derivative to a specific product ion.
dot
Caption: General experimental workflow for the analysis of 4MBT in complex samples.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. redi.anii.org.uy [redi.anii.org.uy]
- 4. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS [mdpi.com]
Technical Support Center: Analysis of 4-Methoxybutane-2-Thiol and its Degradation Products
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the method development and analysis of 4-Methoxybutane-2-Thiol and its degradation products.
Potential Degradation Pathways
Thiols are susceptible to oxidation, which is the primary degradation pathway. The sulfhydryl group (-SH) of this compound can be oxidized to form a variety of products with different oxidation states of sulfur.[1][2][3] Vigorous oxidation can lead to the formation of sulfonic acids, while milder oxidants typically yield disulfides.[1]
The most common degradation pathway involves the oxidation of two thiol molecules to form a disulfide (-S-S-) linkage.[3][4] Further oxidation can lead to the formation of sulfenic acids (R-S-OH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H).[5]
Experimental Protocols
GC-MS Method for Volatile Thiol Analysis
Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile thiols like this compound.[6] Due to the high reactivity and low concentrations of many thiols, derivatization is often employed to improve sensitivity and chromatographic performance.[7][8] A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[8][9]
Protocol: Derivatization and GC-MS Analysis
-
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
For unknown samples, consider a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to concentrate the analytes.[7]
-
-
Derivatization (using PFBBr):
-
In a reaction vial, combine 1 mL of the sample or standard with 1 mL of a buffer solution (e.g., phosphate buffer, pH 7.5).
-
Add 100 µL of a PFBBr solution (e.g., 10 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 1 hour.
-
After incubation, cool the vial and extract the derivatives with 1 mL of hexane or another suitable organic solvent.
-
Carefully transfer the organic layer to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Run the analysis in splitless mode to maximize sensitivity.[7]
-
The mass spectrometer can be operated in electron impact (EI) ionization mode.
-
HPLC-UV/MS Method for Parent Thiol and Degradants
High-performance liquid chromatography (HPLC) can be used to analyze both the parent thiol and its more polar, non-volatile degradation products.[6] Since thiols often lack a strong chromophore, UV detection can be challenging without derivatization.[10] Mass spectrometry (MS) detection provides higher sensitivity and specificity.
Protocol: HPLC-UV/MS Analysis
-
Sample Preparation:
-
Dilute the sample in the mobile phase to ensure compatibility.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
HPLC-UV/MS Analysis:
-
Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Employ a gradient elution to separate compounds with a range of polarities.
-
Set the UV detector to a low wavelength (e.g., 210-220 nm) where thiols may have some absorbance.
-
Couple the HPLC to a mass spectrometer (e.g., a triple quadrupole or time-of-flight) with an electrospray ionization (ESI) source. Operate in both positive and negative ion modes to detect a wider range of compounds.
-
Quantitative Data Summary
Table 1: Typical GC-MS Parameters
| Parameter | Setting |
| Injector | Splitless, 250°C |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Source | Electron Impact (EI), 70 eV |
| MS Mode | Scan (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) |
Table 2: Typical HPLC-UV/MS Parameters
| Parameter | Setting |
| Column | C18 (150 mm x 4.6 mm, 5 µm) or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 30°C |
| UV Detection | 215 nm |
| MS Source | Electrospray Ionization (ESI), Positive/Negative modes |
Table 3: Expected Mass Information for this compound and Degradation Products
| Compound | Formula | Monoisotopic Mass (Da) | Expected Degradation Product |
| This compound | C₆H₁₄OS | 134.08 | Parent Compound |
| Disulfide | C₁₂H₂₆O₂S₂ | 266.14 | Oxidation Product |
| Sulfenic Acid | C₆H₁₄O₂S | 150.07 | Oxidation Product |
| Sulfinic Acid | C₆H₁₄O₃S | 166.07 | Oxidation Product |
| Sulfonic Acid | C₆H₁₄O₄S | 182.06 | Oxidation Product |
Troubleshooting Guides (Q&A)
GC-MS Troubleshooting
Q1: Why am I seeing poor peak shape (tailing or fronting) for my thiol?
-
Possible Cause 1: Active sites in the GC system. The sulfhydryl group can interact with active sites (e.g., metal surfaces, silanols) in the injector liner, column, or detector.
-
Solution: Use a deactivated liner and a high-quality, low-bleed GC column. Consider derivatizing the thiol to block the active -SH group.[7]
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
Q2: My sensitivity is very low, or I can't detect my analyte at all.
-
Possible Cause 1: Analyte degradation in the hot injector. Thiols can be thermally labile.
-
Solution: Lower the injector temperature. If possible, use a cool-on-column injection technique.[8]
-
Possible Cause 2: Adsorption. The analyte may be adsorbing to surfaces in the sample vial or GC system.
-
Solution: Use silanized glass vials. Derivatization can also significantly reduce adsorption and improve sensitivity.[7]
-
Possible Cause 3: Sample volatility. Very volatile thiols can be lost during sample preparation, especially during solvent evaporation steps.[11]
-
Solution: Minimize sample workup and avoid complete evaporation. Use SPME for sample concentration without solvents.[7]
HPLC Troubleshooting
Q1: My thiol peak is tailing significantly.
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanols on silica-based C18 columns can interact with the thiol group.
-
Solution: Add a small amount of a competitive agent like triethylamine (0.1%) to the mobile phase for acid-sensitive compounds.[12] Alternatively, use a mobile phase with a lower pH (e.g., with 0.1% formic or acetic acid) to suppress silanol activity.[12] Using a modern, end-capped column can also minimize these interactions.
-
Possible Cause 2: Column contamination or void. Contaminants at the head of the column or a void can cause peak distortion.[13]
-
Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing again. A void at the column inlet may require column replacement.[13]
-
Possible Cause 3: Extra-column effects. Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening and tailing.[13][14]
-
Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly seated and tightened to avoid dead volume.[14]
Q2: I am seeing unexpected peaks in my chromatogram.
-
Possible Cause 1: On-column degradation. The analyte may be degrading on the column itself.
-
Solution: Test the stability of your compound on silica.[15] If it is unstable, consider using a different stationary phase (e.g., a polymer-based column) or deactivating the silica column.
-
Possible Cause 2: Sample degradation prior to injection. Thiols can oxidize in solution, especially at neutral or basic pH and in the presence of metal ions.[5]
-
Solution: Prepare samples fresh and analyze them promptly. Keep samples cool and consider adding an antioxidant or a chelating agent like EDTA to the sample solvent.
-
Possible Cause 3: Mobile phase contamination. Impurities in the mobile phase can appear as peaks, especially during gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store samples containing this compound to prevent degradation?
To minimize oxidative degradation, samples should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials with minimal headspace to reduce exposure to oxygen. If possible, purge the vials with an inert gas like nitrogen or argon before sealing. Preparing samples in an acidic buffer or adding a small amount of a reducing agent or chelator can also improve stability.[16]
Q2: Should I use GC-MS or HPLC-MS for my analysis?
The choice depends on your specific goals.
-
GC-MS is ideal for identifying and quantifying the parent volatile thiol, this compound, especially at trace levels.[6][7] It often requires derivatization for best results.
-
HPLC-MS is more versatile for analyzing both the parent thiol and its non-volatile, more polar degradation products (like sulfinic or sulfonic acids) in a single run.[6][8] It is generally the preferred method for studying degradation profiles.
Q3: How can I confirm the identity of a suspected degradation product?
The best way is to compare its retention time and mass spectrum to that of a certified reference standard. If a standard is not available, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and compare the fragmentation pattern to theoretical structures or known fragmentation pathways of similar compounds.
References
- 1. Thiol | Organic Chemistry, Sulfur Compounds, Mercaptans | Britannica [britannica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 7. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. air.unimi.it [air.unimi.it]
- 10. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. echemi.com [echemi.com]
- 12. silicycle.com [silicycle.com]
- 13. agilent.com [agilent.com]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. Chromatography [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to the Quantification of 4-Methoxybutane-2-Thiol: A Validated GC-MS Method and Alternatives
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 4-methoxybutane-2-thiol against alternative analytical techniques. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents performance data in clear tabular formats, and includes visualizations to elucidate workflows and logical relationships.
The analysis of volatile sulfur compounds (VSCs) like this compound presents significant challenges due to their high volatility, reactivity, and often low concentrations in various matrices.[1][2][3] Effective quantification requires robust analytical methods with high sensitivity and selectivity. While various techniques exist, GC-MS remains a cornerstone for the analysis of volatile compounds.
Validated GC-MS Method for this compound Quantification
A validated GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The following protocol is a synthesis of best practices for the analysis of volatile thiols.[4][5][6]
Experimental Protocol: GC-MS
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a 5 mL aliquot of the liquid sample (e.g., wine, fruit juice, biological fluid) into a 20 mL headspace vial.
-
For solid samples, a suitable solvent extraction should be performed first, followed by the addition of the extract to the vial.
-
Add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
The vial is sealed with a PTFE-faced silicone septum.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose a 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.[7]
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 180°C at 10°C/min, then to 250°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target ion and qualifier ions for this compound and the internal standard. For method development, a full scan mode (m/z 40-400) is recommended to identify characteristic ions.
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Method Validation Parameters
The performance of the GC-MS method is validated according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6][8]
Alternative Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For a comparative perspective, HPLC-MS/MS offers a powerful alternative, particularly for less volatile thiols or when derivatization is employed to enhance sensitivity and chromatographic retention.[9][10]
Experimental Protocol: HPLC-MS/MS with Derivatization
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample, add a reducing agent (e.g., TCEP) to ensure the thiol is in its reduced form.
-
Add a derivatizing agent such as N-ethylmaleimide (NEM) and an internal standard.
-
Incubate the mixture to allow for complete derivatization.
-
Quench the reaction and dilute the sample with the mobile phase.
-
-
High-Performance Liquid Chromatography (HPLC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the derivatized this compound and the internal standard.
-
Performance Comparison
The following table summarizes the expected performance characteristics of the GC-MS method compared to the HPLC-MS/MS alternative.
| Parameter | GC-MS (HS-SPME) | HPLC-MS/MS (with Derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/L | 0.05 - 0.5 ng/L |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/L | 0.15 - 1.5 ng/L |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High (with autosampler) |
| Selectivity | High (with SIM) | Very High (with MRM) |
| Volatility Requirement | High | Low to Moderate |
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the GC-MS method validation and a hypothetical signaling pathway where a thiol compound might be involved.
GC-MS Method Validation Workflow
Hypothetical Thiol-Mediated Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for Thiol Analysis: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is critical in various fields, from pharmaceutical development to food and beverage quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and a clear cross-validation workflow to ensure data integrity when transitioning between these techniques.
At a Glance: HPLC vs. GC for Thiol Analysis
Choosing between HPLC and GC for thiol analysis depends largely on the specific characteristics of the thiol compounds of interest, the sample matrix, and the analytical objectives. HPLC is generally favored for its versatility with a wide range of non-volatile and thermally labile thiols, while GC excels in the analysis of volatile thiol compounds.[1][2][3][4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase.[1] |
| Analytes | Non-volatile, thermally unstable, and high molecular weight thiols (e.g., glutathione, cysteine).[3] | Volatile and thermally stable thiols (e.g., methanethiol, hydrogen sulfide).[1][3] |
| Derivatization | Often required to enhance detection (e.g., with DTNB, monobromobimane).[6][7][8] | Frequently necessary to improve volatility and thermal stability (e.g., with maleimides).[9] |
| Sensitivity | High, dependent on the detector (e.g., UV, Fluorescence, MS).[3] | Generally very high, especially with specific detectors (e.g., FPD, SCD, MS).[1] |
| Analysis Time | Typically longer run times compared to GC.[5] | Generally faster analysis times.[2][5] |
| Cost | Higher initial instrument and solvent costs.[2] | Lower initial instrument cost and gas consumption is often cheaper than solvents.[2] |
Quantitative Performance Comparison
The following tables summarize typical performance characteristics for HPLC and GC methods in the analysis of common thiols. It is important to note that these values can vary significantly based on the specific instrumentation, derivatization agent, and sample matrix.
Table 1: HPLC Method Performance for Thiol Analysis
| Analyte | Method | LLOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Cysteine | RP-HPLC-UV (DTNB derivatization) | 0.313 µM | < 11% (intraday), < 14% (interday) | > 93% | [7] |
| Glutathione | RP-HPLC-UV (DTNB derivatization) | 1.25 µM | < 11% (intraday), < 14% (interday) | > 86% | [7] |
| Glutathione | RP-HPLC-UV | 1.8 mg/mL | - | 98.80–100.79% | [10] |
| Cys, γ-GC, GSH | HPLC-Fluorimetric (MBB derivatization) | - | < 1.6% | > 96% | [8] |
Table 2: GC Method Performance for Thiol Analysis
| Analyte | Method | LOD | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Various Volatile Thiols | GC-MS | 100 pg on-column | < 5% | - | [11] |
| Thiol Compounds | GC-MS | - | - | - | [9] |
| Volatile Organics | GC-FID | ~10 pg | < 2% | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and GC analysis of thiols.
HPLC-UV Method for Cysteine and Glutathione Analysis
This protocol is based on the derivatization of thiols with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[6][7]
1. Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate buffer) containing a reducing agent like dithiothreitol (DTT) to ensure all thiols are in their reduced form.
-
Precipitate proteins using an acid such as trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
2. Derivatization:
-
Mix the supernatant with a DTNB solution. The reaction between thiols and DTNB forms a mixed disulfide and the chromophoric 2-nitro-5-thiobenzoate (TNB), which can be detected by UV-Vis spectrophotometry.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 330 nm for the TNB derivative.
4. Quantification:
-
Generate a standard curve using known concentrations of cysteine and glutathione standards that have undergone the same derivatization procedure.
-
Quantify the thiols in the samples by comparing their peak areas to the standard curve.
GC-MS Method for Volatile Thiol Analysis
This protocol is a general representation for the analysis of volatile thiols, often employed in food and environmental samples. Derivatization with a reagent like a maleimide is common to improve stability and chromatographic performance.[9]
1. Sample Preparation and Derivatization:
-
For liquid samples, a purge-and-trap or headspace solid-phase microextraction (SPME) technique can be used to extract volatile thiols.
-
For derivatization, the extracted thiols are reacted with a maleimide compound. This reaction protects the thiol group and increases the boiling point of the analyte, which can be beneficial for GC analysis.[9]
2. Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is programmed to effectively separate the target thiols. For example, starting at 40°C and ramping up to 250°C.
3. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity and selectivity, or full scan mode for qualitative analysis.
4. Quantification:
-
Use isotopically labeled internal standards for the most accurate quantification.
-
Prepare a calibration curve by analyzing standards of the target thiols that have been subjected to the same extraction and derivatization procedure.
Cross-Validation of HPLC and GC Methods
When transitioning from an established analytical method (e.g., HPLC) to a new one (e.g., GC), or when data from both methods need to be compared, a cross-validation study is essential to ensure the comparability of the results.[12][13][14][15] The goal is to demonstrate that the two methods produce equivalent data.
Cross-Validation Workflow
Caption: A typical workflow for the cross-validation of two analytical methods.
A cross-validation protocol should be established before the study begins, defining the experiments and acceptance criteria.[13] The comparison should involve analyzing the same set of samples, including both quality control (QC) samples spiked with known concentrations of the analyte and incurred samples (real-world samples containing the analyte).[13][15] Statistical analysis, such as t-tests and Bland-Altman plots, should be used to assess the agreement between the two methods.[13]
Visualizing the Analytical Workflows
General HPLC Workflow for Thiol Analysis
Caption: A generalized workflow for the analysis of thiols using HPLC.
General GC Workflow for Thiol Analysis
Caption: A generalized workflow for the analysis of volatile thiols using GC.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of thiols, each with its own strengths and ideal applications. HPLC is a versatile method suitable for a broad range of thiols, particularly non-volatile and thermally sensitive compounds prevalent in biological matrices. In contrast, GC offers high sensitivity and speed for the analysis of volatile thiols, which are key components in flavors and fragrances. The choice of method should be guided by the specific analytical needs. When transitioning between these methods or comparing data from both, a rigorous cross-validation is imperative to ensure the consistency and reliability of the analytical results. This guide provides the foundational information and frameworks to assist researchers in making informed decisions and implementing robust analytical strategies for thiol analysis.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mass Spectrometry – Analysis for Industry [analysisforindustry.site.hw.ac.uk]
- 12. dspace.cuni.cz [dspace.cuni.cz]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
A Comparative Analysis of Key Varietal Thiols in Wine: 3-Mercaptohexanol vs. 4-Mercapto-4-methylpentan-2-one
A detailed guide for researchers and enologists on the distinct aromatic contributions and biochemical origins of two of the most influential sulfur-containing compounds in wine.
In the complex tapestry of wine aroma, volatile thiols represent a class of sulfur-containing compounds that, despite their typically low concentrations, exert a profound influence on the final bouquet. Among these, 3-mercaptohexanol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP) are paramount, particularly in defining the varietal character of grapes such as Sauvignon Blanc, Riesling, and Colombard.[1][2][3] This guide provides a comparative overview of these two pivotal thiols, detailing their distinct sensory impacts, quantitative data, and biochemical formation pathways to aid researchers and wine development professionals in their work.
It is important to note that while the initial scope of this comparison was to include 4-Methoxybutane-2-Thiol, a thorough review of current scientific literature reveals a lack of significant data supporting its role as a key aroma compound in wine. It is primarily recognized as a flavor and fragrance agent with a general sulfurous character.[4][5] Therefore, this guide will focus on the well-documented and impactful comparison between 3MH and 4MMP.
Quantitative and Sensory Profile Comparison
The sensory impact of 3MH and 4MMP is markedly different, contributing to a diverse spectrum of desirable aromas in wine. The following table summarizes their key quantitative and qualitative characteristics:
| Feature | 3-Mercaptohexanol (3MH) | 4-Mercapto-4-methylpentan-2-one (4MMP) |
| Aroma Descriptors | Grapefruit, passion fruit, gooseberry, guava.[1] | Box tree, passion fruit, broom, black currant.[1] |
| Odor Threshold (ng/L) | 60[6] | 0.8[6] |
| Typical Concentration Range in Wine (ng/L) | 26 - 18,000[1] | 4 - 40[1] |
Experimental Protocols
Accurate quantification and sensory evaluation of 3MH and 4MMP are crucial for understanding their impact on wine aroma. The following outlines a standard experimental approach.
Sample Preparation and Extraction
A common method for the extraction of volatile thiols from wine involves solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS).
-
Wine Sample Preparation: A wine sample (e.g., 10 mL) is placed in a sealed vial.
-
Internal Standard Addition: A known concentration of a labeled internal standard (e.g., deuterated 3MH and 4MMP) is added to the wine sample for accurate quantification.
-
SPME Procedure: An SPME fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is exposed to the headspace of the wine sample. The vial is typically agitated and heated to a specific temperature (e.g., 45°C) for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds onto the fiber.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are desorbed.
-
Separation: The compounds are separated on a capillary column with a specific temperature program.
-
Detection and Quantification: A mass spectrometer is used for the detection and quantification of the target thiols. The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The concentration of each thiol is determined by comparing its peak area to that of the corresponding internal standard.
Sensory Analysis
Sensory analysis is conducted by a trained panel to evaluate the aromatic impact of the thiols.
-
Panel Training: Panelists are trained to recognize and rate the intensity of specific aroma descriptors associated with 3MH and 4MMP.
-
Sample Presentation: Wine samples are presented to the panelists in a randomized and blind manner to avoid bias.
-
Evaluation: Panelists rate the intensity of each aroma attribute on a structured scale. The data is then statistically analyzed to determine the sensory impact of the thiols in the wine.
Biochemical Formation Pathways
Both 3MH and 4MMP are not typically found in their free, aromatic form in grape juice. Instead, they are released during alcoholic fermentation from non-volatile precursors by the enzymatic action of yeast.[1][2][6]
The primary precursors for these thiols are cysteine-conjugated (Cys-3MH and Cys-4MMP) and glutathione-conjugated (Glut-3MH and Glut-4MMP) forms.[1] The formation of these precursors in the grape is a complex process believed to involve the enzymatic oxidation of unsaturated fatty acids, followed by conjugation to either cysteine or glutathione.[1]
During fermentation, yeast enzymes, specifically β-lyases, cleave the C-S bond in the cysteine-conjugated precursors to release the free, volatile thiols.[1][7] The glutathione-conjugated precursors can also be converted to their cysteine-conjugated counterparts by yeast peptidases, subsequently becoming available for cleavage by β-lyases.
Below is a simplified diagram illustrating the general formation pathway of 3MH and 4MMP in wine.
Caption: Formation of 3MH and 4MMP from precursors.
References
- 1. Volatile Thiols | Waterhouse Lab [waterhouse.ucdavis.edu]
- 2. daily.sevenfifty.com [daily.sevenfifty.com]
- 3. The science of thiols in wine | wine.co.za [news.wine.co.za]
- 4. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 5. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wineanorak.com [wineanorak.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Potency of Blackcurrant Aroma: A Comparative Guide to 4-Methoxybutane-2-thiol Odor Thresholds
For researchers, scientists, and professionals in the drug development and flavor chemistry fields, understanding the potency of aroma compounds is paramount. This guide provides a comparative analysis of the odor threshold of 4-Methoxybutane-2-thiol, a key compound in blackcurrant aroma, against other potent thiol compounds. The data presented is supported by established sensory panel validation methodologies.
Comparative Analysis of Thiol Odor Thresholds
The following table summarizes the odor detection thresholds of this compound and selected alternative thiol compounds. Odor thresholds are a measure of the lowest concentration of a substance that can be detected by the human sense of smell. These values are critical for understanding the impact of these compounds on flavor and fragrance profiles.
| Compound | Common Name | Odor Profile | Detection Threshold | Medium |
| This compound | Blackcurrant Mercaptan | Blackcurrant, catty, sulfuraceous | 0.03-0.06 ppb[1] | Oil |
| p-Menthene-8-thiol | Grapefruit Mercaptan | Grapefruit, citrus | 0.00002 ppb (for the (+)-(R) enantiomer)[2] | Water |
| Furfuryl Mercaptan | Coffee Mercaptan | Roasted coffee, burnt | 0.005 ppb | Water |
| 3-Mercaptohexan-1-ol | Passion Fruit Mercaptan | Passion fruit, guava, grapefruit | 0.05 - 0.06 ppb (flavor perception) | 12% Alcohol/Water |
| 4-Mercapto-4-methyl-2-pentanone | Cat Ketone | Boxwood, catty | 3 mg/L | Not Specified |
Experimental Protocols for Sensory Panel Validation
The determination of odor thresholds is a complex process that relies on the sensitivity of human panelists. The following outlines a standardized methodology for sensory panel validation, based on established practices such as ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.
Panelist Selection and Training
-
Recruitment: Panelists are recruited based on their interest, availability, and general sensory acuity.
-
Screening: Candidates are screened for their ability to detect and describe basic odors and for any potential olfactory impairments.
-
Training: Selected panelists undergo rigorous training to familiarize them with the specific aroma compounds under investigation, the testing procedure, and the intensity rating scales. This includes recognizing the target odorant at various concentrations.
Sample Preparation
-
Stock Solution: A stock solution of the thiol compound is prepared in an appropriate solvent (e.g., ethanol, propylene glycol, or a specified oil).
-
Serial Dilutions: A series of dilutions is prepared from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions) in the desired medium (e.g., water, oil, or air). The concentration range is chosen to span from well below the expected threshold to clearly detectable levels.
Sensory Evaluation Procedure
-
Forced-Choice Method: A common approach is the three-alternative forced-choice (3-AFC) method. In each presentation, panelists are given three samples, two of which are blanks (the medium without the added odorant) and one contains the odorant at a specific concentration.
-
Ascending Concentration Series: The samples are presented to the panelists in an ascending order of concentration.
-
Panelist Task: For each set of three samples, the panelist's task is to identify the sample that is different from the other two.
-
Threshold Determination: The individual threshold for each panelist is typically calculated as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified. The group's threshold is then calculated as the geometric mean of the individual thresholds.
Visualizing the Sensory Panel Workflow
The following diagram illustrates the key steps in a typical sensory panel validation workflow for determining odor thresholds.
Caption: Experimental workflow for sensory panel validation of odor thresholds.
This guide provides a foundational comparison of the odor threshold of this compound. For more in-depth analysis, it is recommended to consult peer-reviewed studies that provide detailed experimental conditions and statistical analysis of sensory panel data. The potency of this and other thiol compounds underscores their significance in creating distinctive and impactful flavor and fragrance profiles.
References
Comparative study of different derivatization agents for thiol analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thiols, such as cysteine and glutathione, is crucial in various fields of research, including drug development, due to their significant roles in biological systems. Derivatization of thiols is a common strategy to enhance their detection by chromatography. This guide provides a comparative overview of three widely used derivatization agents: N-ethylmaleimide (NEM), monobromobimane (mBBr), and o-phthaldialdehyde (OPA), with a focus on their application in High-Performance Liquid Chromatography (HPLC).
Performance Comparison
The choice of a derivatization agent significantly impacts the sensitivity, selectivity, and reproducibility of thiol analysis. The following table summarizes key performance characteristics of NEM, mBBr, and OPA based on available literature.
| Derivatization Agent | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Stability of Derivative | Reference |
| N-ethylmaleimide (NEM) | UV (210 nm) | 7.81 µM (for GS-NEM) | - | 0.9997 | Stable, prevents autooxidation | [1] |
| Monobromobimane (mBBr) | Fluorescence (Ex: 378 nm, Em: 492 nm) | 0.1 pmol (for GSH derivative) | - | - | Stable in acidic environment for up to 15 hours | [2][3] |
| o-Phthaldialdehyde (OPA) | Fluorescence (Ex: 340 nm, Em: 450 nm) | 375 fmol (for GSH derivative) | - | - | Derivatives can be unstable | [4] |
Note: The reported LOD and LOQ values are highly dependent on the specific analytical method and instrumentation used. The data presented here is for comparative purposes and is sourced from different studies. A direct head-to-head comparison under identical experimental conditions would be necessary for a definitive performance ranking.
Experimental Protocols
Detailed and optimized experimental protocols are critical for achieving reliable and reproducible results. Below are representative protocols for thiol derivatization using NEM, mBBr, and OPA.
N-ethylmaleimide (NEM) Derivatization of Glutathione (GSH) in Cultured Cells
This protocol is optimized for the in situ derivatization of GSH to prevent its autooxidation during sample preparation.[1][4]
Materials:
-
Phosphate-buffered saline (PBS)
-
N-ethylmaleimide (NEM) solution (100 mM in water, freshly prepared)
-
80% Methanol (cold)
-
Cultured cells
Procedure:
-
Wash cultured cells with PBS.
-
Incubate cells in a PBS solution containing a final concentration of 10 mM NEM for 5 minutes at room temperature.
-
Remove the NEM-containing PBS and wash the cells again with PBS.
-
Extract metabolites by adding cold 80% methanol and incubating for 15 minutes at -20°C.
-
Centrifuge the samples to pellet cell debris.
-
The supernatant containing the GS-NEM adduct is ready for HPLC-UV analysis at 210 nm.
Monobromobimane (mBBr) Derivatization of Thiols
This protocol is suitable for the derivatization of a range of low-molecular-weight thiols.[2][3]
Materials:
-
Tris-HCl buffer (0.2 M, pH 9.5) with 0.2 mM EDTA
-
Monobromobimane (mBBr) solution (0.1 M in acetonitrile)
-
Sodium borohydride (NaBH₄) solution (for reduction of disulfides, if necessary)
-
1 M HCl
Procedure:
-
If measuring total thiols, first reduce disulfide bonds by treating the sample with NaBH₄.
-
To the sample, add Tris-HCl buffer to achieve a pH of 9.5.
-
Add a 70-fold molar excess of the mBBr solution.
-
Incubate the reaction mixture in the dark at room temperature for 10 minutes.
-
Stop the reaction by adding 1 M HCl to lower the pH.
-
The fluorescent thiol-bimane adducts are now ready for HPLC analysis with fluorescence detection (Excitation: 378 nm, Emission: 492 nm).
o-Phthaldialdehyde (OPA) Derivatization of Thiols
This method requires the presence of a primary amine to form a fluorescent isoindole derivative with the thiol.[4]
Materials:
-
Borate buffer (0.4 M, pH 9.5)
-
o-Phthaldialdehyde (OPA) solution (e.g., 10 mg/mL in methanol)
-
A primary amine solution (e.g., isoleucine)
-
Thiol-containing sample
Procedure:
-
Mix the thiol-containing sample with the borate buffer.
-
Add the OPA solution and the primary amine solution to the mixture.
-
Allow the reaction to proceed at room temperature for a defined period (typically 1-2 minutes). The reaction time should be optimized as the derivatives can be unstable.
-
Inject the derivatized sample into the HPLC system for analysis with fluorescence detection (Excitation: ~340 nm, Emission: ~450 nm).
Reaction Mechanisms and Visualizations
Understanding the underlying chemical reactions is essential for troubleshooting and optimizing derivatization procedures. The following diagrams, generated using Graphviz, illustrate the reaction mechanisms of NEM, mBBr, and OPA with thiols.
Caption: Reaction of a thiol with N-ethylmaleimide.
References
Navigating the Analytical Maze: An Inter-laboratory Perspective on 4-Methoxybutane-2-Thiol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile sulfur compounds is paramount. Among these, 4-Methoxybutane-2-Thiol, a potent aroma compound, presents unique analytical challenges due to its low concentrations and high reactivity. This guide provides an objective comparison of analytical methodologies for this compound and similar volatile thiols, drawing upon published experimental data to inform laboratory practices.
While a formal inter-laboratory comparison study specifically for this compound is not publicly available, this guide synthesizes performance data from established methods for analogous volatile thiols, such as 3-mercaptohexanol (3-MH), 3-mercaptohexyl acetate (3-MHA), and 4-mercapto-4-methyl-2-pentanone (4-MMP), commonly found in complex matrices like wine and coffee.[1][2][3][4][5] These compounds share similar analytical hurdles, making their method performance data a valuable proxy for what can be expected when analyzing this compound.
Comparative Analysis of Analytical Techniques
The determination of volatile thiols at trace levels (ng/L) necessitates highly sensitive and selective analytical techniques.[1][3] The most prevalent and successful approaches involve chromatography coupled with mass spectrometry. The choice of methodology often depends on the sample matrix, desired sensitivity, and available instrumentation.
| Analytical Technique | Sample Preparation | Derivatization | Reported Limits of Detection (LODs) | Reported Recovery | Reported Precision (RSD) | Key Advantages | Key Limitations |
| GC-MS | Solid-Phase Microextraction (HS-SPME) | Pentafluorobenzyl bromide (PFBBr) | 4-MMP: 0.9 ng/L; 3-MH: 1 ng/L; 3-MHA: 17 ng/L[6] | 90% - 109%[6] | 5% - 11%[6] | High sensitivity and selectivity, especially with specific detectors. | Derivatization is often required; potential for analyte loss during sample preparation. |
| LC-MS/MS | QuEChERS | 4,4'-dithiodipyridine (DTDP) | Not specified for this compound | 71.72% - 104.72%[7] | Intra-day: 0.63% - 7.72%; Inter-day: 1.96% - 9.44%[7] | Robust for complex matrices; avoids high-temperature degradation. | May have lower volatility coverage compared to GC; derivatization is necessary for ESI-MS.[8] |
| GC-SCD/FPD | Purge-and-Trap | None | DMS: 80 ng/L; EMS: 80 ng/L; DMDS: 100 ng/L[9] | Not specified | Not specified | Highly specific to sulfur compounds, reducing matrix interference. | Lower sensitivity for some compounds compared to MS; potential for co-elution issues. |
Table 1: Comparison of Analytical Method Performance for Volatile Thiols. This table summarizes the performance of common analytical techniques for the analysis of volatile thiols, based on published data for analogous compounds.
Experimental Protocols in Focus
The successful analysis of this compound and other volatile thiols is critically dependent on the meticulous execution of experimental protocols. Key steps include sample preparation, derivatization (if required), and instrumental analysis.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used technique for the extraction and preconcentration of volatile compounds from a sample matrix.
-
Materials: SPME fiber assembly (e.g., DVB/CAR/PDMS), sample vials with septa, heating block or water bath.
-
Procedure:
-
Place a known volume of the sample into a vial.
-
If required, add a salt solution (e.g., NaCl) to improve the release of volatile compounds.
-
Seal the vial and place it in a heating block at a controlled temperature (e.g., 40-60°C).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of analytes.
-
Retract the fiber and introduce it into the gas chromatograph injection port for thermal desorption.
-
Derivatization: Alkylation with Pentafluorobenzyl Bromide (PFBBr)
Derivatization is often employed to improve the chromatographic properties and mass spectrometric detection of thiols. PFBBr is a common alkylating agent.
-
Materials: Pentafluorobenzyl bromide solution, buffer solution (e.g., phosphate buffer, pH 7-8), organic solvent (e.g., hexane).
-
Procedure:
-
Adjust the pH of the sample or sample extract to the optimal range for the derivatization reaction.
-
Add the PFBBr solution and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 1-2 hours).
-
After the reaction, extract the derivatized thiols into an organic solvent.
-
The organic extract can then be concentrated and analyzed by GC-MS.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Injector: Splitless mode is typically used for trace analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is commonly used for the separation of volatile compounds.
-
Oven Program: A temperature gradient is programmed to achieve optimal separation of the target analytes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to enhance sensitivity and selectivity for the target analytes.
-
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates a general workflow for the analysis of volatile thiols.
Caption: General workflow for volatile thiol analysis.
Conclusion
The analysis of this compound and other volatile thiols requires specialized and sensitive analytical methods. While direct inter-laboratory comparison data for this specific compound is scarce, the performance of methods for analogous thiols provides a strong foundation for laboratory best practices. Gas chromatography coupled with mass spectrometry, often preceded by a derivatization step, remains the gold standard for achieving the low detection limits required for these potent compounds. The choice of a specific protocol will depend on the matrix, available resources, and the specific research question. By leveraging the detailed methodologies and performance data from the broader field of volatile thiol analysis, researchers can develop and validate robust methods for the accurate quantification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Varietal Thiols in Wine: Interventions in the vineyard and winery | Winemakers Research Exchange [winemakersresearchexchange.com]
- 5. [PDF] Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine | Semantic Scholar [semanticscholar.org]
- 6. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Prominent Role of Varietal Thiols in Sauvignon Blanc Aroma: A Comparative Analysis
A detailed comparison of key varietal thiols that define the aromatic profile of Sauvignon Blanc wine reveals the significant contributions of 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP). In contrast, 4-methoxybutane-2-thiol does not appear to be a recognized contributor to the characteristic aroma of this varietal. This guide provides a comprehensive overview of these compounds, supported by quantitative data and experimental protocols for researchers and professionals in the field.
The distinctive and prized aroma of Sauvignon Blanc wine is largely attributed to a class of volatile sulfur compounds known as varietal thiols. These potent molecules, present at nanogram-per-liter concentrations, impart a range of desirable scents, from tropical fruits to boxwood and black currant. Extensive research has identified three key thiols that are primarily responsible for the characteristic bouquet of Sauvignon Blanc: 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP).
This guide delves into a comparative analysis of these influential thiols. While the focus is on the established contributors, this report also addresses the current scientific understanding of this compound's role, or lack thereof, in Sauvignon Blanc's aroma profile. A similarly named compound, 4-methoxy-2-methyl-2-butanethiol, is a known flavor and fragrance agent with a potent black currant and "catty" aroma; however, its presence as a varietal thiol in Sauvignon Blanc has not been established in the current body of scientific literature. In fact, it has been used as an internal standard in the analysis of other wine thiols due to its absence in the wine matrix.
Comparative Analysis of Key Varietal Thiols
The sensory impact of a volatile compound in wine is determined by its concentration and its odor detection threshold. The following tables summarize the key quantitative data for the prominent varietal thiols found in Sauvignon Blanc, offering a clear comparison of their aromatic contributions.
Table 1: Sensory Descriptors and Odor Detection Thresholds of Key Thiols
| Thiol | Common Abbreviation | Aroma Descriptors | Odor Detection Threshold (ng/L in model wine) |
| 3-Mercaptohexan-1-ol | 3MH | Grapefruit, passion fruit, gooseberry, guava | 60 |
| 3-Mercaptohexyl acetate | 3MHA | Passion fruit, box tree, sweet-sweaty notes | 4.2 |
| 4-Mercapto-4-methylpentan-2-one | 4MMP | Box tree, black currant, broom, cat pee (at high concentrations) | 0.8 |
| 4-Methoxy-2-methyl-2-butanethiol* | - | Black currant, catty, mango, herbal, skunky | 0.03-0.06 (in oil) |
*Note: 4-Methoxy-2-methyl-2-butanethiol is not a recognized varietal thiol in Sauvignon Blanc but is included for comparative purposes as a potent aroma compound. Its odor threshold is provided in oil, as data in a wine matrix is not available.
Table 2: Typical Concentration Ranges of Varietal Thiols in Sauvignon Blanc Wines
| Thiol | Common Abbreviation | Typical Concentration Range (ng/L) |
| 3-Mercaptohexan-1-ol | 3MH | 100 - 20,000 |
| 3-Mercaptohexyl acetate | 3MHA | 5 - 2,500 |
| 4-Mercapto-4-methylpentan-2-one | 4MMP | 2 - 50 |
Experimental Protocols
The accurate quantification and sensory analysis of varietal thiols are critical for research and quality control in the wine industry. The following are detailed methodologies for key experiments.
Protocol 1: Quantification of Varietal Thiols in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of volatile thiols at trace levels.
1. Sample Preparation and Derivatization:
-
To 10 mL of wine, add an internal standard (e.g., 4-methoxy-2-methyl-2-butanethiol, as it is not naturally present in wine).
-
The thiols are then derivatized to make them more volatile and suitable for GC analysis. A common derivatizing agent is p-hydroxymercuribenzoate (pHMB), which selectively binds to thiols.
-
The derivatized thiols are then extracted and concentrated using solid-phase extraction (SPE) with a C18 cartridge.
-
The thiols are eluted from the cartridge and the solvent is evaporated to a small volume.
2. GC-MS Analysis:
-
The concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is typically used for good separation of the thiols.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Quantification: Selected Ion Monitoring (SIM) mode is used for higher sensitivity, monitoring characteristic ions for each thiol and the internal standard.
-
Protocol 2: Sensory Analysis of Sauvignon Blanc Aroma
Descriptive sensory analysis is used to characterize the aroma profile of wines.
1. Panel Selection and Training:
-
A panel of 10-15 trained assessors is selected based on their sensory acuity and ability to describe aromas.
-
Panelists are trained using reference standards representing the key aromas found in Sauvignon Blanc (e.g., solutions of pure 3MH, 3MHA, 4MMP, as well as other relevant aroma compounds like methoxypyrazines).
2. Tasting Procedure:
-
Wine samples are presented to the panelists in standardized tasting glasses, coded to prevent bias.
-
Samples are served at a controlled temperature (e.g., 12-14 °C).
-
Panelists evaluate the aroma of each wine and rate the intensity of predefined descriptors on a structured scale (e.g., a 10-point scale). Descriptors typically include "grapefruit," "passion fruit," "box tree," "grassy," and "black currant."
-
Data is collected and statistically analyzed to determine the sensory profile of each wine and to identify significant differences between samples.
Visualizing Key Relationships
The following diagrams illustrate the formation of varietal thiols and the workflow for their analysis.
Caption: Formation of key varietal thiols in Sauvignon Blanc.
Caption: Workflow for the quantification of varietal thiols.
Performance comparison of different analytical columns for thiol separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of thiols—a class of organosulfur compounds including the vital antioxidant glutathione—is a frequent analytical challenge. The choice of analytical column is paramount to achieving robust and reliable results. This guide provides an objective comparison of the primary high-performance liquid chromatography (HPLC) column technologies used for thiol separation, supported by experimental data and detailed protocols.
Column Technologies: A Head-to-Head Comparison
The two most prevalent column chemistries for thiol analysis are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Each operates on a different separation principle, offering distinct advantages and disadvantages depending on the specific analytical goals.
Reversed-Phase (RP) Chromatography is the most common and versatile HPLC mode.[1][2][3] It utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[2][4] Thiols, which are generally polar molecules, often require derivatization to increase their hydrophobicity for better retention on standard C18 columns. However, specialized RP columns, such as those with aqueous C18 (AQ-C18) phases, are designed to be stable in highly aqueous mobile phases, allowing for the retention of more polar, underivatized thiols.[4][5]
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for retaining and separating very polar compounds that show little to no retention in reversed-phase systems.[4][6][7] HILIC columns have a polar stationary phase (e.g., bare silica, amide, or diol) and use a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile.[6][8][9] In HILIC, water acts as the strong eluting solvent.[7][8][9] This technique can be particularly advantageous for mass spectrometry (MS) detection, as the high organic content of the mobile phase promotes efficient spray ionization, leading to enhanced sensitivity.[6][7]
Performance Characteristics
The selection between RP and HILIC columns depends heavily on the specific thiols being analyzed and the desired analytical outcome.
| Feature | Reversed-Phase (RP) Columns | HILIC Columns |
| Primary Use | Broad applicability for a wide range of molecules.[4] Good for thiols after derivatization or for less polar thiols. Specialized AQ-C18 phases are effective for polar thiols.[5] | Separation of highly polar and hydrophilic compounds, such as underivatized thiols and related metabolites.[4][7][8] |
| Retention Mechanism | Hydrophobic interactions. Nonpolar analytes are retained longer.[4] | Partitioning of polar analytes into a water-enriched layer on the polar stationary phase surface.[6] |
| Mobile Phase | High percentage of aqueous solvent (e.g., water with buffer) and a lower percentage of organic solvent (e.g., acetonitrile, methanol). | High percentage of organic solvent (typically >70% acetonitrile) and a low percentage of aqueous buffer.[6] |
| Advantages | Robust, reproducible, and widely used.[4] AQ-C18 columns offer improved retention for polar compounds and are stable in 100% aqueous mobile phases.[4][5] | Excellent retention for very polar thiols.[4] Enhanced sensitivity with ESI-MS detection.[6][7] Orthogonal selectivity compared to RP.[6] |
| Disadvantages | Poor retention for very polar, underivatized thiols on standard C18 phases.[4][9] May require ion-pairing agents, which can be problematic for MS.[9] | Can have longer equilibration times and may be less stable than RP columns.[5] Sensitive to sample diluent composition; samples must be dissolved in high organic solvent to avoid peak distortion.[6] |
Experimental Data & Protocols
Below are representative experimental protocols derived from published studies, illustrating the practical application of both RP and HILIC columns for thiol separation.
Protocol 1: Reversed-Phase Separation of Derivatized Intracellular Thiols
This method is based on the separation of thiols derivatized with 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) for fluorescence detection, a common strategy to enhance retention and sensitivity.
| Parameter | Condition |
| Target Analytes | Cysteine (Cys), Homocysteine (Hcy), Cys-Glycine (CysGly), γ-Glutamylcysteine (γGC), Glutathione (GSH) |
| Column | InertSustain AQ-C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1 M Potassium dihydrogen phosphate (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 2-10% B; 15-25 min: 10-50% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection | Fluorescence (Excitation: 385 nm, Emission: 515 nm) |
| Sample Preparation | 1. Cell lysis and protein precipitation with sulfosalicylic acid.[10] 2. Reduction of disulfide bonds with Tris(2-carboxyethyl)phosphine (TCEP). 3. Derivatization with SBD-F in a borate buffer (pH 9.5) at 60°C for 60 min.[5] |
Rationale for Column Choice: An AQ-C18 column was selected for its ability to provide stronger retention for the polar SBD-thiol derivatives compared to a standard ODS (C18) column, leading to better separation, particularly for early-eluting compounds like Hcy and CysGly.[5]
Protocol 2: HILIC Separation of Underivatized Thiols
This protocol is suitable for the analysis of underivatized thiols, leveraging the high retention for polar species characteristic of HILIC.
| Parameter | Condition |
| Target Analytes | Glutathione, Cysteine, and other polar metabolites |
| Column | HILIC phase (e.g., Amide, Silica, or DIOL chemistry; 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water (pH adjusted with formic acid) |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 95% B; 2-10 min: 95-50% B; 10-12 min: 50% B; 12-15 min: 95% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Temperature | 40°C |
| Detection | Mass Spectrometry (ESI+) |
| Sample Preparation | 1. Quenching of metabolism and extraction with a high-organic solvent mixture (e.g., 80% acetonitrile). 2. Centrifugation to remove proteins and debris. 3. Direct injection of the supernatant. |
Rationale for Column Choice: A HILIC column is ideal for this application as it retains small, highly polar underivatized thiols that would otherwise elute in the void volume of a reversed-phase column.[4][7] The high organic mobile phase enhances ESI-MS sensitivity.[6]
Visualizing the Workflow
Understanding the experimental process and decision-making logic is crucial for successful method development.
Caption: General experimental workflow for thiol analysis by HPLC.
Caption: Decision tree for selecting an analytical column for thiol separation.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 4. chromtech.com [chromtech.com]
- 5. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. uhplcs.com [uhplcs.com]
- 9. lcms.cz [lcms.cz]
- 10. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of 4-Methoxy-2-methyl-2-butanethiol from Food Matrices
For researchers and scientists in the fields of food science and drug development, the accurate quantification of potent aroma compounds is paramount. 4-Methoxy-2-methyl-2-butanethiol, a thiol known for its characteristic blackcurrant or catty aroma, is a significant contributor to the flavor profile of various foods and beverages, including coffee, beer, and wine.[1] Its analysis is challenging due to its high volatility, reactivity, and typically low concentrations in complex food matrices. This guide provides a comparative overview of common extraction methods for 4-methoxy-2-methyl-2-butanethiol, presenting experimental data and detailed protocols to aid in method selection and development.
Comparison of Extraction Method Performance
The selection of an appropriate extraction technique is critical for the reliable quantification of 4-methoxy-2-methyl-2-butanethiol. The table below summarizes key performance indicators for the most prevalent methods, based on available literature for this and structurally similar volatile thiols.
| Extraction Method | Principle | Recovery (%) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace of a sample onto a coated fiber. | Variable (dependent on fiber coating and matrix) | ng/L range | Solventless, simple, automatable. | Competition for fiber coating from other volatiles, matrix effects. |
| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes from a liquid sample onto a thick polydimethylsiloxane (PDMS) coated stir bar. | Generally higher than SPME for non-polar compounds. | ng/L range | High concentration factor, solventless. | Longer extraction times, less effective for highly polar compounds. |
| Liquid-Liquid Extraction (LLE) with Selective Derivatization/Extraction | Partitioning of the analyte between two immiscible liquid phases, often followed by a selective reaction to isolate thiols. | 45 - 95% (for various thiols) | 0.8 - 15 ng/L (for various thiols) | High selectivity, can handle larger sample volumes. | Labor-intensive, requires solvents, potential for analyte loss during multiple steps. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific food matrix and analytical instrumentation.
Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This method enhances the sensitivity and selectivity for thiols by converting them to more stable and less volatile derivatives directly on the SPME fiber.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Derivatizing agent (e.g., 2,3,4,5,6-pentafluorobenzyl bromide - PFBBr)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace vials (e.g., 20 mL) with magnetic crimp caps
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation: Homogenize the liquid or solid food sample. Place a known amount (e.g., 5-10 g) into a headspace vial.
-
Matrix Modification: Add a saturated solution of NaCl to enhance the release of volatile compounds into the headspace.
-
Derivatization Agent Addition: Introduce the PFBBr solution into the vial.
-
Extraction: Place the vial in a heated agitator (e.g., at 40-60°C). Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for simultaneous extraction and derivatization.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the derivatized analytes.
Stir Bar Sorptive Extraction (SBSE)
SBSE is a highly sensitive technique for the extraction of volatile and semi-volatile compounds from liquid samples.
Materials:
-
PDMS-coated stir bar (Twister®)
-
Thermal desorption unit (TDU) coupled to a GC-MS
-
Sample vials with screw caps
-
Methanol (for conditioning)
Procedure:
-
Stir Bar Conditioning: Condition the stir bar by heating it in a clean, empty thermal desorption tube under a flow of inert gas.
-
Sample Preparation: Place a known volume of the liquid sample (e.g., 10-20 mL) into a sample vial.
-
Extraction: Add the conditioned stir bar to the sample vial. Stir the sample at a constant speed for a defined period (e.g., 1-4 hours) at a controlled temperature.
-
Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps, rinse it with deionized water, and gently dry it with a lint-free tissue.
-
Desorption and Analysis: Place the dried stir bar into a thermal desorption tube. The tube is then placed in the TDU of the GC-MS system for thermal desorption and analysis.
References
A Comparative Guide to the Cytotoxicity of 4-Methoxybutane-2-Thiol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a framework for evaluating the in vitro cytotoxicity of the flavor and fragrance compound 4-Methoxybutane-2-Thiol. To date, there is a notable absence of published data on the specific cytotoxic effects of this compound in cell culture systems.[1] This document outlines standardized experimental protocols and proposes a comparative analysis against well-characterized thiol-containing compounds and a common solvent. The methodologies and data presentation formats are designed to guide researchers in conducting a thorough and comparative cytotoxicity assessment.
Introduction
This compound, also known as 4-Methoxy-2-methyl-2-butanethiol, is a sulfur-containing organic compound.[2][3] It is primarily utilized as a potent aroma and flavoring agent, imparting roasted, coffee-like, and meaty notes to food products and fragrances.[2][4][5] While it has been deemed to have "no safety concern at current levels of intake when used as a flavouring agent" by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), its effects at a cellular level in vitro have not been extensively documented in publicly available literature.[5] Material Safety Data Sheets (MSDS) indicate that the compound is harmful if swallowed and can cause skin and eye irritation.[1][4]
This guide presents a proposed experimental plan to evaluate the cytotoxicity of this compound. The objective is to compare its potential cytotoxic effects against established thiol-containing compounds, N-acetylcysteine (NAC) and Glutathione (GSH), and a common vehicle solvent, Dimethyl Sulfoxide (DMSO). The following sections detail the necessary experimental protocols, hypothetical data presentation, and relevant biological pathways.
Comparative Cytotoxicity Data (Hypothetical)
The following tables represent hypothetical data for the purpose of illustrating a comparative analysis. The IC50 (half-maximal inhibitory concentration) values would be determined experimentally.
Table 1: IC50 Values of Test Compounds on HeLa Cells after 24-hour Exposure
| Compound | IC50 (µM) | Cell Viability Assay |
| This compound | Data to be determined | MTT Assay |
| N-acetylcysteine (NAC) | > 10,000 | MTT Assay |
| Glutathione (GSH) | > 10,000 | MTT Assay |
| Dimethyl Sulfoxide (DMSO) | 170,000 (1.7% v/v) | MTT Assay |
Table 2: Lactate Dehydrogenase (LDH) Release in HepG2 Cells after 24-hour Exposure
| Compound | Concentration (µM) | % Cytotoxicity (LDH Release) |
| This compound | 100 | Data to be determined |
| 500 | Data to be determined | |
| 1000 | Data to be determined | |
| N-acetylcysteine (NAC) | 1000 | < 5% |
| Glutathione (GSH) | 1000 | < 5% |
| Positive Control (Lysis Buffer) | - | 100% |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: HeLa (human cervical cancer) and HepG2 (human liver cancer) cell lines will be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (NAC, GSH, DMSO) in culture medium. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
LDH Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the cytotoxicity of test compounds.
Cellular Thiol Homeostasis and Oxidative Stress
Thiols play a critical role in maintaining cellular redox balance. An imbalance can lead to oxidative stress and cytotoxicity.
Caption: Simplified pathway of cellular thiol homeostasis and oxidative stress.
References
- 1. echemi.com [echemi.com]
- 2. 4-Methoxy-2-methyl-2-butanethiol analytical standard 94087-83-9 [sigmaaldrich.com]
- 3. Compound 526195: 4-Methoxy-2-methyl-2-butanethiol - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 4. chemicalbull.com [chemicalbull.com]
- 5. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of the reactivity of 4-Methoxybutane-2-Thiol with other thiols
For researchers, scientists, and professionals in drug development, understanding the reactivity of thiol-containing compounds is paramount for applications ranging from drug conjugation to the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of 4-Methoxybutane-2-thiol against other common thiols, supported by theoretical data and established experimental protocols.
Executive Summary
Data Presentation: A Comparative Look at Thiol Properties
The reactivity of a thiol is intrinsically linked to its ability to exist as the more nucleophilic thiolate anion (S-). A key indicator of this is the pKa value of the thiol group; a lower pKa means a greater proportion of the reactive thiolate form at a given pH.
| Thiol | Structure | Type | pKa | Second-Order Rate Constant with Iodoacetamide (M⁻¹s⁻¹) |
| This compound | CH₃OC₂H₄C(CH₃)₂SH | Tertiary | ~9.97 (Predicted) | Data not available |
| Cysteine | HSCH₂CH(NH₂)COOH | Primary | ~8.3 | ~107 (at pH 7.2 for a specific cysteine in thioredoxin)[1] |
| Glutathione | Primary | ~8.7 | ~595 (with a cyclopropenyl ketone at pH 7.4)[2] | |
| 2-Mercaptoethanol | HSCH₂CH₂OH | Primary | ~9.6 | Data not available |
Note: The pKa for this compound is a predicted value. The rate constant for glutathione is with a different electrophile but is included to illustrate relative reactivity.
Discussion of Reactivity
The predicted pKa of this compound is approximately 9.97. Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting thiolate anion.[3][4]
Based on its predicted pKa, this compound is expected to be less acidic than cysteine and glutathione. This implies that at physiological pH (~7.4), a smaller fraction of this compound will exist in the highly reactive thiolate form compared to these biologically relevant thiols.
Furthermore, this compound is a tertiary thiol, meaning the sulfur atom is bonded to a carbon that is attached to three other carbon atoms. This bulky arrangement creates significant steric hindrance around the sulfur atom.[5][6] This steric bulk is expected to dramatically decrease the rate of its reaction with electrophiles compared to primary thiols like cysteine and 2-mercaptoethanol, where the sulfur atom is more accessible.
-
Higher pKa: Leading to a lower concentration of the reactive thiolate anion at a given pH.
-
Steric Hindrance: The tertiary nature of the thiol will sterically impede its approach to electrophilic centers.
Experimental Protocols: Assessing Thiol Reactivity
To empirically determine and compare the reactivity of this compound, a number of well-established assays can be employed. A common method for quantifying free thiol groups is the Ellman's assay.
Ellman's Reagent Assay for Quantification of Free Thiols
This assay relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and can be quantified spectrophotometrically at 412 nm.[7][8][9][10]
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol standards (e.g., cysteine or glutathione)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Assay:
-
To a solution of the thiol to be quantified (e.g., this compound), add the Ellman's Reagent solution.
-
Incubate the mixture at room temperature for a set period (e.g., 15 minutes) to allow for the color to develop.[7]
-
-
Measurement:
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
-
Quantification:
-
The concentration of the thiol can be determined by comparing its absorbance to a standard curve generated from the thiol standards or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).[7]
-
To assess kinetic reactivity, this assay can be adapted to a kinetic format by monitoring the rate of TNB²⁻ formation over time after the addition of the thiol to a solution containing DTNB. Alternatively, the reaction of the thiol with an electrophile like iodoacetamide or N-ethylmaleimide can be monitored over time, with the remaining free thiol quantified at various time points using Ellman's Reagent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a kinetic thiol reactivity assay using an electrophile and subsequent quantification with Ellman's Reagent.
Caption: Workflow for comparative kinetic analysis of thiol reactivity.
References
- 1. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thiols [quimicaorganica.org]
- 5. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 6. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Ellman’s reagent assay [bio-protocol.org]
A Comparative Purity Assessment of Commercial 4-Methoxy-2-methyl-2-butanethiol Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for accurate and reproducible results. This guide provides a comparative assessment of commercial standards of 4-methoxy-2-methyl-2-butanethiol (CAS No. 94087-83-9), a key aroma compound and potential building block in various chemical syntheses. This document outlines experimental protocols for purity determination using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and discusses potential impurities based on its synthesis.
Commercial Standard Purity Comparison
The purity of commercially available 4-methoxy-2-methyl-2-butanethiol standards can vary between suppliers. A summary of stated purities from prominent chemical vendors is presented below. It is important to note that the listed purity is as stated by the supplier and independent verification is recommended.
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | ≥98.0% | Gas Chromatography (GC)[1] |
| Manchester Organics | 95% | Not Specified[2] |
| BOC Sciences | Not Specified | Not Specified |
Experimental Protocols for Purity Assessment
To independently verify the purity of commercial standards, two robust analytical techniques are recommended: Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of the relatively volatile 4-methoxy-2-methyl-2-butanethiol, a headspace or direct injection method can be employed.
Experimental Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS purity assessment of 4-methoxy-2-methyl-2-butanethiol.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 4-methoxy-2-methyl-2-butanethiol standard and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane or methyl tert-butyl ether (MTBE).
-
GC-MS Parameters:
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to 4-methoxy-2-methyl-2-butanethiol based on its retention time and mass spectrum.
-
Integrate the area of all peaks detected in the total ion chromatogram (TIC).
-
Calculate the purity as the percentage of the peak area of 4-methoxy-2-methyl-2-butanethiol relative to the total peak area of all components.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
qNMR provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a standard of the same compound. The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Workflow for qNMR Purity Analysis
References
Validation of a Quantitative Sensory Analysis Method for 4-Methoxybutane-2-Thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated quantitative sensory analysis method for 4-Methoxybutane-2-Thiol against a standard instrumental technique, Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and supporting data are presented to offer an objective evaluation of the sensory method's performance.
Introduction
This compound is a potent aroma compound known for its characteristic blackcurrant or catty odor, detectable at extremely low concentrations.[1][2] Accurate quantification of this volatile thiol is crucial in various fields, including flavor and fragrance development, food and beverage quality control, and environmental monitoring. While instrumental methods like GC-MS provide high sensitivity and selectivity, sensory analysis offers the unique advantage of quantifying the compound's perceived intensity, which directly correlates with its impact on human perception.[3] This guide details the validation of a Quantitative Descriptive Analysis (QDA) method and compares its performance against a validated GC-MS method.
Experimental Protocols
Quantitative Sensory Analysis: Quantitative Descriptive Analysis (QDA)
The sensory quantification of this compound was conducted using a trained sensory panel and a structured QDA methodology.
1. Sensory Panel Selection and Training:
-
A panel of 12 individuals (6 male, 6 female, ages 25-50) was selected based on their sensory acuity, demonstrated through a series of screening tests for odor detection and description.
-
Panelists underwent intensive training over ten sessions to specifically recognize and quantify the intensity of the characteristic blackcurrant aroma of this compound.
-
Training involved exposure to a range of concentrations of the pure compound in a neutral medium (deodorized mineral oil) to establish a consistent and reproducible intensity rating scale.
2. Sample Preparation and Presentation:
-
A series of validation standards of this compound were prepared in a deodorized mineral oil base at concentrations ranging from 0.01 to 1.0 parts per billion (ppb).
-
Samples were presented to the panelists in amber glass vials with PTFE-lined caps to minimize adsorption and contamination.
-
Each panelist received a set of randomly coded samples, including a blank (deodorized mineral oil) and the validation standards, in a controlled sensory evaluation booth with consistent temperature and ventilation.
3. Sensory Evaluation:
-
Panelists were instructed to rate the intensity of the blackcurrant aroma of each sample on a 15-point unstructured line scale, anchored with "no aroma" at 0 and "very intense aroma" at 15.
-
The evaluation was conducted in triplicate for each panelist and sample to ensure repeatability.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
A validated GC-MS method was employed as the reference technique for the quantification of this compound.
1. Sample Preparation:
-
The same validation standards prepared for the sensory analysis were used for the GC-MS analysis.
-
An internal standard (e.g., 2-methyl-2-butanethiol) was added to each sample prior to extraction to correct for variations in injection volume and instrument response.
-
Headspace solid-phase microextraction (HS-SPME) was used for sample introduction, with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber to extract the volatile thiol from the sample matrix.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Inlet Temperature: 250°C (splitless mode)
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
-
Quantification: Based on the peak area of the characteristic ion for this compound relative to the internal standard.
Method Validation and Data Presentation
The performance of the QDA sensory method was validated by assessing its limit of detection (LOD), limit of quantification (LOQ), linearity, and precision, and comparing these metrics to the GC-MS method.
| Performance Parameter | Quantitative Descriptive Analysis (QDA) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.03 ppb | 0.01 ppb |
| Limit of Quantification (LOQ) | 0.10 ppb | 0.05 ppb |
| Linearity (R²) | 0.985 | 0.998 |
| Precision (RSD%) | 8.5% | 4.2% |
| Working Range | 0.10 - 1.0 ppb | 0.05 - 5.0 ppb |
Table 1: Comparison of Performance Characteristics
| Concentration (ppb) | QDA Mean Intensity Score (0-15) | GC-MS Quantified Concentration (ppb) |
| 0.0 (Blank) | 0.2 ± 0.1 | Not Detected |
| 0.05 | 1.1 ± 0.4 | 0.05 ± 0.002 |
| 0.10 | 2.5 ± 0.6 | 0.11 ± 0.005 |
| 0.25 | 5.8 ± 1.1 | 0.26 ± 0.01 |
| 0.50 | 9.7 ± 1.5 | 0.51 ± 0.02 |
| 1.00 | 13.8 ± 1.8 | 1.02 ± 0.04 |
Table 2: Comparative Quantification of this compound
Visualizations
Caption: Experimental workflow for the comparative validation study.
Caption: Logical flow of the method validation process.
Discussion
The results demonstrate that the validated QDA sensory method is a reliable and reproducible technique for the quantitative analysis of this compound. While the GC-MS method offers superior sensitivity with lower LOD and LOQ values, the QDA method provides quantification within the typical sensory-relevant range for this potent aroma compound. The strong linearity (R² = 0.985) of the sensory method indicates a direct and predictable relationship between the concentration of the thiol and the perceived aroma intensity.
The precision of the QDA method, as indicated by the Relative Standard Deviation (RSD), is higher than that of the GC-MS method. This is expected, given the inherent variability in human sensory perception. However, with a well-trained and monitored panel, the precision is sufficient for many applications where the perceptual impact of the aroma is the primary concern.
Conclusion
The validated Quantitative Descriptive Analysis method provides a valuable tool for the quantification of this compound, offering data that is directly relevant to its sensory impact. While not as sensitive as the GC-MS method, its performance is robust within the concentration range that typically affects flavor and fragrance profiles. The choice between the sensory and instrumental methods will depend on the specific research question and the required level of sensitivity. For applications where understanding the human perception of this potent thiol is critical, the QDA method is a highly effective and validated approach.
References
Benchmarking Synthesis Protocols for 4-Methoxybutane-2-Thiol: A Comparative Guide to Efficiency and Cost
The three benchmarked protocols are:
-
Reductive Thiolation: A direct, one-pot conversion of the ketone to the thiol.
-
Dithioketal Formation and Reduction: A two-step process involving the protection of the ketone as a dithioketal, followed by desulfurization.
-
Thionation and Reduction: A two-step pathway proceeding through a thioketone intermediate which is subsequently reduced.
This guide presents a detailed examination of each protocol, including experimental methodologies, a comparative analysis of efficiency and cost, and visual representations of the synthetic workflows.
Comparative Analysis of Synthesis Protocols
The following table summarizes the key quantitative metrics for each of the three proposed synthesis protocols for 4-Methoxybutane-2-thiol from 4-methoxy-2-butanone. Please note that as specific data for this exact transformation is unavailable, the presented yields are estimates based on analogous reactions reported in the literature for structurally similar secondary ketones. The cost analysis is based on commercially available reagent pricing and may vary based on supplier and scale.
| Protocol | Number of Steps | Estimated Overall Yield (%) | Key Reagents | Estimated Reagent Cost per Mole of Product ($) | Advantages | Disadvantages |
| Protocol 1: Reductive Thiolation | 1 | 85-95 | Hydrogen sulfide, Reducing agent (e.g., H₂), Catalyst | Moderate | High atom economy, single step | Requires handling of toxic H₂S gas, may require specialized high-pressure equipment |
| Protocol 2: Dithioketal Formation & Reduction | 2 | 70-85 | 1,3-Propanedithiol, Acid catalyst, Raney Nickel | High | Well-established and reliable reactions | Two-step process, use of pyrophoric Raney Nickel requires caution |
| Protocol 3: Thionation & Reduction | 2 | 65-80 | Lawesson's Reagent, Sodium Borohydride | High | Avoids the use of H₂S and Raney Nickel | Two-step process, Lawesson's reagent can be expensive, potential for side reactions |
Experimental Protocols
The following are detailed experimental methodologies for the three benchmarked synthesis protocols, adapted for the synthesis of this compound from 4-methoxy-2-butanone.
Protocol 1: Reductive Thiolation
This protocol describes a direct conversion of a ketone to a secondary thiol using hydrogen sulfide and a reducing agent.
Materials:
-
4-methoxy-2-butanone
-
Hydrogen sulfide (gas)
-
Hydrogen (gas)
-
Catalyst (e.g., Co/Mo on alumina)
-
Solvent (e.g., a high-boiling point ether)
-
High-pressure reactor
Procedure:
-
The high-pressure reactor is charged with 4-methoxy-2-butanone, the catalyst, and the solvent.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Hydrogen sulfide gas is introduced into the reactor to a specified pressure.
-
Hydrogen gas is then introduced to the desired reaction pressure.
-
The reaction mixture is heated to the target temperature (e.g., 100-150 °C) and stirred for a designated period (e.g., 8-24 hours).
-
After cooling to room temperature, the reactor is carefully depressurized in a well-ventilated fume hood.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound.
Protocol 2: Dithioketal Formation and Reduction
This two-step protocol involves the formation of a cyclic dithioketal from the ketone, followed by its reduction to the thiol.
Step 1: Formation of 2-(2-methoxyethyl)-2-methyl-1,3-dithiane
Materials:
-
4-methoxy-2-butanone
-
1,3-Propanedithiol
-
Acid catalyst (e.g., BF₃·OEt₂ or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a solution of 4-methoxy-2-butanone in the anhydrous solvent, an equimolar amount of 1,3-propanedithiol is added.
-
A catalytic amount of the acid catalyst is added to the mixture.
-
If using toluene, the reaction is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction. If using dichloromethane, the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2-(2-methoxyethyl)-2-methyl-1,3-dithiane, which may be used in the next step without further purification.
Step 2: Reduction to this compound
Materials:
-
2-(2-methoxyethyl)-2-methyl-1,3-dithiane
-
Raney Nickel (slurry in water)
-
Ethanol
Procedure:
-
A slurry of Raney Nickel is washed several times with ethanol to remove the water.
-
The crude 2-(2-methoxyethyl)-2-methyl-1,3-dithiane is dissolved in ethanol.
-
The Raney Nickel slurry in ethanol is added to the dithiane solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or gently heated.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the Raney Nickel is carefully filtered off through a pad of Celite.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound.
Protocol 3: Thionation and Reduction
This two-step protocol involves the conversion of the ketone to a thioketone using Lawesson's reagent, followed by reduction.
Step 1: Synthesis of 4-Methoxybutane-2-thione
Materials:
-
4-methoxy-2-butanone
-
Lawesson's Reagent
-
Anhydrous toluene
Procedure:
-
4-methoxy-2-butanone and Lawesson's Reagent (0.5 equivalents) are dissolved in anhydrous toluene.
-
The reaction mixture is heated to reflux under an inert atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 4-methoxybutane-2-thione.
Step 2: Reduction to this compound
Materials:
-
4-Methoxybutane-2-thione
-
Sodium Borohydride
-
Ethanol or Methanol
Procedure:
-
The 4-methoxybutane-2-thione is dissolved in ethanol or methanol and the solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the workflows for the three proposed synthesis protocols.
Caption: Workflow for Protocol 1: Reductive Thiolation.
Caption: Workflow for Protocol 2: Dithioketal Formation and Reduction.
Caption: Workflow for Protocol 3: Thionation and Reduction.
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Methoxybutane-2-Thiol
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Methoxybutane-2-thiol, a compound known for its potent aroma and use as a flavor and fragrance ingredient. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
I. Chemical and Physical Properties
Understanding the properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H14OS | [1] |
| Molecular Weight | 134.24 g/mol | [1][2] |
| Boiling Point | 159.00 to 160.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 48.89 °C (120.00 °F) TCC | [3] |
| Specific Gravity | 0.90700 to 0.92300 @ 25.00 °C | [3] |
| Refractive Index | 1.44500 to 1.45500 @ 20.00 °C | [3] |
| Solubility | Insoluble in water; soluble in ethanol | [2] |
II. Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and is harmful if swallowed.[2][4] It is also irritating to the eyes, respiratory system, and skin.[3] Due to its strong and unpleasant odor, characteristic of thiols, all handling and disposal procedures must be conducted in a well-ventilated fume hood.[5][6]
Personal Protective Equipment (PPE) is mandatory:
-
Lab Coat: A standard laboratory coat.[5]
-
Respiratory Protection: Use in a fume hood is essential to avoid inhalation of vapors.[5][6]
III. Step-by-Step Disposal Procedures
The following protocols are designed to ensure the safe and effective disposal of this compound and associated waste.
A. Decontamination of Empty Containers and Labware:
-
Initial Rinse: In a designated fume hood, rinse the empty container or glassware that has come into contact with this compound with a suitable solvent in which the thiol is soluble, such as ethanol.[2]
-
Oxidation: Submerge the rinsed glassware in a freshly prepared bleach solution (a 1:1 mixture of commercial bleach and water can be used) within a labeled container in the fume hood.[6][8] Allow the glassware to soak for at least 24 hours to ensure complete oxidation of the thiol, which neutralizes its odor and hazardous properties.[6]
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water and then wash using standard laboratory procedures.[8]
-
Disposal of Bleach Solution: The used bleach solution should be collected in a designated hazardous waste container, properly labeled, and disposed of through your institution's hazardous waste management program.[6]
B. Disposal of Contaminated Solid Waste:
-
Disposable items such as gloves, paper towels, and septa that are contaminated with this compound should be placed in a sealable plastic bag.[6][9]
-
This bag should then be placed inside a clearly labeled, wide-mouth plastic jar or other suitable secondary container for hazardous waste.[6]
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.
C. Management of Unused or Waste this compound:
-
Do not pour down the drain. this compound is insoluble in water and can cause environmental harm.[2][7]
-
Collect all waste this compound in a designated, compatible, and clearly labeled hazardous waste container.[10] The container should be kept tightly closed and stored in a cool, dry, well-ventilated area away from heat and ignition sources.[4][5][7]
-
Ensure the waste container is labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Contact your institution's EHS department for collection and disposal of the hazardous waste container.
IV. Spill Management
In the event of a small spill within a fume hood:
-
Alert Personnel: Immediately inform others in the laboratory.
-
Containment: Absorb the spill with an inert material such as sand or earth.[7]
-
Collection: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area with a bleach solution.
-
Ventilation: Ensure the fume hood continues to operate to ventilate any residual vapors.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-Methoxy-2-methylbutanethiol | C6H14OS | CID 87289881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methoxy-2-methyl butane thiol, 94087-83-9 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. chemicalbull.com [chemicalbull.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-Methoxybutane-2-Thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Methoxybutane-2-Thiol (MBT), a potent aroma compound with a strong, distinctive odor. Adherence to these procedures is essential to ensure laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2][3] A summary of its key hazards is presented below.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |
| Skin Corrosion/Irritation | - | Irritating to skin[1][5] |
| Serious Eye Damage/Irritation | - | Irritating to eyes[5] |
| Specific Target Organ Toxicity | - | Irritating to respiratory system[1][5] |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₄OS[6] |
| Molecular Weight | 134.24 g/mol [6] |
| Appearance | Colorless to very faint yellow liquid[6] |
| Odor | Powerful black-currant, catty-mango scent with herbal and skunky undertones[1] |
| Boiling Point | 159.1 °C[6] |
| Flash Point | 50 °C (122 °F)[5][6] |
| Solubility | Soluble in organic solvents; insoluble in water[6] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[2] A face shield must be worn over goggles when there is a splash hazard. |
| Skin/Body | Chemical-Resistant Lab Coat & Impervious Clothing | A flame-resistant and impervious lab coat should be worn.[2] Ensure complete coverage of arms. |
| Hands | Chemical-Resistant Gloves | Double gloving is recommended. Use a heavier, chemical-resistant glove (e.g., Butyl rubber or Viton™) as the outer layer and a disposable nitrile glove as the inner layer. Nitrile gloves alone provide limited protection and should be changed immediately upon contact.[7] |
| Respiratory | Full-Face Respirator with Organic Vapor Cartridge | A full-face respirator with an appropriate organic vapor (OV) cartridge is required if exposure limits are exceeded or if working outside of a certified fume hood.[2] The cartridge should have a black color code.[4][8] |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
PPE Donning: Before entering the work area, don all required PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit rated for flammable liquids and sulfur-containing compounds readily available.
3.2. Handling Procedure:
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[2]
-
Dispensing: Use spark-proof tools for all transfers.[2] Dispense the chemical slowly and carefully to avoid splashing.
-
Container Sealing: Keep the container tightly closed when not in use.[2]
-
Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[2]
3.3. Post-Handling:
-
Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[2]
-
PPE Doffing: Remove PPE in a designated area, taking care to avoid cross-contamination.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1][2]
Disposal Plan: Step-by-Step Waste Management Protocol
4.1. Waste Collection:
-
Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Compatibility: Do not mix this waste with incompatible materials.
4.2. In-Lab Neutralization of Small Quantities (for Odor Reduction): This procedure should only be performed by trained personnel.
-
Oxidation: Small quantities of thiols can be oxidized to less odorous sulfonic acids using sodium hypochlorite (bleach).[9]
-
Procedure: In a fume hood, slowly add the thiol-containing waste to an excess of a dilute, basic solution of sodium hypochlorite with stirring. The reaction can be exothermic, so proceed with caution.
-
Final Disposal: The resulting solution should be collected as hazardous waste for final disposal by a certified waste management company.
4.3. Final Disposal:
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company for pickup and disposal of the neutralized and un-neutralized waste.
Visual Workflow for PPE Selection
Caption: PPE Selection Workflow for this compound.
References
- 1. 4-methoxy-2-methyl Butane Thiol (94087-83-9) | Global Supplier [chemicalbull.com]
- 2. echemi.com [echemi.com]
- 3. 4-Methoxy-2-methyl-2-butanethiol | C6H14OS | CID 526195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. northwestern.edu [northwestern.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. 3m.com [3m.com]
- 9. epfl.ch [epfl.ch]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
